Ethene-1,1-diylbis(phosphonate)
Description
The exact mass of the compound Ethene-1,1-diylbis(phosphonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethene-1,1-diylbis(phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethene-1,1-diylbis(phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHPUPVJIVTJOE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O6P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402576 | |
| Record name | Ethene-1,1-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402576 | |
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Molecular Weight |
183.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33016-77-2 | |
| Record name | Ethene-1,1-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrasodium vinyl bis-phosphonate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethene-1,1-diylbis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Ethene-1,1-diylbis(phosphonic acid), also known as vinylidene diphosphonic acid (VDPA), and its ester derivatives are important compounds with applications ranging from sequestering agents to flame retardants and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in laboratory-scale and large-scale production.
Synthesis of Tetraalkyl Ethenylidenebis(phosphonates) from Methylenebis(phosphonate) Esters
A convenient and efficient two-step, single-flask method has been developed for the synthesis of tetraalkyl ethenylidenebis(phosphonates).[1] This procedure involves a base-catalyzed reaction of a tetraalkyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol.[1] This method is adaptable for large-scale preparations without a significant decrease in yield or purity.[1]
Reaction Pathway
The synthesis proceeds through an intermediate, which is subsequently converted to the final product by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid.[1]
Caption: Two-step synthesis of tetraalkyl ethenylidenebis(phosphonates).
Experimental Protocol: Synthesis of Tetraethyl Ethenylidenebis(phosphonate)
This protocol is adapted from the procedure described by Degenhardt and Burdsall in J. Org. Chem. 1986.[1]
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Diethylamine
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid
-
Toluene (dry)
-
Chloroform
-
Magnesium sulfate (anhydrous)
Procedure:
-
Step 1: Formation of the Intermediate:
-
In a reaction flask, combine tetraethyl methylenebis(phosphonate), paraformaldehyde, and diethylamine in a 1:5:1 molar ratio in anhydrous methanol. The initial concentration of the phosphonate ester should be approximately 0.35 M.[1]
-
Reflux the mixture for 21 hours.[1]
-
After reflux, remove the solvent under reduced pressure to yield the intermediate product.
-
-
Step 2: Elimination Reaction:
-
Dissolve the crude intermediate in dry toluene (e.g., 1 L for a 0.5 mol scale reaction).[1]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the solution to effect the elimination of methanol.
-
After cooling, dilute the reaction mixture with chloroform and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting tetraethyl ethenylidenebis(phosphonate) by distillation.
-
Quantitative Data for Tetraalkyl Ethenylidenebis(phosphonates)
The following table summarizes the yields and physical properties of various tetraalkyl ethenylidenebis(phosphonates) prepared by this method.
| Ester Alkyl Group | Yield (%) | Boiling Point (°C/mm Hg) | 31P NMR (CDCl3, δ ppm) |
| Methyl | - | - | +15.5 |
| Ethyl | 79 | 115-116 / 0.05 | +12.8 |
| Isopropyl | - | - | +10.9 |
| n-Butyl | - | - | +13.0 |
| Isobutyl | - | - | +12.2 |
| n-Octyl | - | - | +13.2 |
Data sourced from Degenhardt and Burdsall, J. Org. Chem. 1986.[1]
Dealkylation of Tetraalkyl Ethenylidenebis(phosphonates) to Ethene-1,1-diylbis(phosphonic acid)
The final step in the synthesis of the free acid is the dealkylation of the corresponding tetraalkyl ester. A highly effective method for this transformation is the use of bromotrimethylsilane (TMSBr).[1]
Reaction Pathway
The reaction proceeds by the silylation of the phosphonate ester, followed by hydrolysis to yield the phosphonic acid.
Caption: Dealkylation of tetraalkyl esters to the free acid.
Experimental Protocol: Dealkylation of Tetraethyl Ethenylidenebis(phosphonate)
This protocol is based on the procedure reported in J. Org. Chem. 1986.[1]
Materials:
-
Tetraethyl ethenylidenebis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Carbon tetrachloride (CCl4, dry)
-
Methanol
Procedure:
-
Dissolve tetraethyl ethenylidenebis(phosphonate) (0.05 mol) in dry carbon tetrachloride (300 mL).[1]
-
Add bromotrimethylsilane (0.40 mol) via syringe to the solution.[1]
-
Stir the mixture at room temperature for 72 hours.[1]
-
Concentrate the reaction mixture under vacuum.
-
Add methanol (200 mL) to the residue to hydrolyze the silyl ester.[1]
-
The free acid, ethene-1,1-diylbis(phosphonic acid), can be isolated upon removal of the methanol.
Spectroscopic Data
-
Ethene-1,1-diylbis(phosphonic acid): 31P NMR (D2O): δ +11.1 ppm.[1]
Alternative Synthetic Routes
Thermal Dehydration of (1-Hydroxyethylidene)bis(phosphonate)
An older method for the preparation of ethenylidenebis(phosphonic acid) involves the thermal dehydration of tetrasodium (1-hydroxyethylidene)bis(phosphonate).[1] This method is often cited as having disadvantages, including the need for precise temperature control and a difficult purification process.[1]
Synthesis from ADPA Dimer Hydrate
A novel method for preparing vinylidene diphosphonic acid (VDPA) involves the dehydration of salts of ADPA (acetylenediphosphonic acid) dimer hydrate, followed by a low-temperature pyrolysis. This method is reported to produce the tetrasodium salt in yields of at least 80% with a purity of over 95 mol%.
Summary of Quantitative Data
The following table provides a summary of the key quantitative data for the synthesis of ethene-1,1-diylbis(phosphonic acid) and its tetraethyl ester.
| Compound | Synthetic Method | Precursors | Yield (%) | Purity | Key Analytical Data |
| Tetraethyl Ethenylidenebis(phosphonate) | Two-step from Methylenebis(phosphonate) | Tetraethyl methylenebis(phosphonate), Paraformaldehyde | 79 | >95% (distilled) | bp: 115-116 °C/0.05 mm; 31P NMR: +12.8 ppm |
| Ethene-1,1-diylbis(phosphonic acid) | Dealkylation of Tetraethyl Ester | Tetraethyl Ethenylidenebis(phosphonate), TMSBr | High | - | 31P NMR (D2O): +11.1 ppm |
| Tetrasodium Ethene-1,1-diylbis(phosphonate) | Pyrolysis of ADPA Dimer Hydrate Salt | ADPA Dimer Hydrate Salt | ≥80 | >95 mol% | - |
This guide provides a detailed overview of the primary synthetic routes to ethene-1,1-diylbis(phosphonic acid), with a focus on a modern, high-yield laboratory procedure. The provided protocols and data should serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
Ethene-1,1-diylbis(phosphonate) and its Tetraethyl Ester: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Structure, and Biological Significance of a Key Vinylidene Bisphosphonate
This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonate) and its widely studied derivative, tetraethyl ethene-1,1-diylbis(phosphonate). Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis methodologies, and the significant biological activities of these compounds, with a particular focus on their role as enzyme inhibitors.
Core Chemical and Physical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate), also known by synonyms such as tetraethyl vinylidene phosphonate, is an organophosphorus compound that serves as a valuable precursor and a subject of study in its own right.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₂O₆P₂ | [1][2] |
| Molecular Weight | 300.23 g/mol | [1][2][3] |
| CAS Number | 37465-31-9 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | [1] |
| InChI | InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | [1] |
Synthesis and Characterization
The synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) can be achieved through several routes, primarily involving the formation of the vinylidene core. These methods often utilize precursor molecules that are subsequently modified to introduce the double bond.
Experimental Protocol: Synthesis via Knoevenagel Condensation and Dehydration
A prevalent method for synthesizing vinylidene bisphosphonates involves a Knoevenagel-type condensation of tetraethyl methylenebis(phosphonate) with an appropriate carbonyl compound, followed by a dehydration step. A specific two-step, single-flask method has been reported for the synthesis of tetraalkyl ethenylidenebis(phosphonates).[4]
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Methanol (solvent)
-
Bromotrimethylsilane (for dealkylation to the free acid, if desired)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a solution of tetraethyl methylenebis(phosphonate) in methanol, add a catalytic amount of piperidine.
-
Add paraformaldehyde to the mixture.
-
Reflux the reaction mixture under an inert atmosphere. The reaction progress can be monitored by ³¹P NMR spectroscopy.[4]
-
After completion of the initial reaction, an acid-catalyzed elimination step is performed to yield the desired tetraethyl ethene-1,1-diylbis(phosphonate).
-
The crude product is then purified, typically by distillation or column chromatography, to yield the final product.[2]
Dealkylation to Ethene-1,1-diylbis(phosphonic acid):
The resulting tetraethyl ester can be readily converted to the free ethene-1,1-diylbis(phosphonic acid) by reaction with bromotrimethylsilane, followed by methanolysis.[4][5]
Spectroscopic Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) | Notes |
| ¹H NMR | 1.20-1.35 (t, CH₃), 4.08-4.19 (m, OCH₂) | ³JHH ≈ 7 Hz | The vinyl protons would appear in the olefinic region. |
| ¹³C NMR | 16.5 (d, CH₃), 62.0 (P-OCH₂) | ¹JPC ≈ 150-160 Hz, ³JPC ≈ 5-11 Hz | The vinyl carbons would show characteristic shifts and P-C coupling. |
| ³¹P NMR | ~20-25 ppm | Relative to 85% H₃PO₄. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific structure of the compound.
Biological Activity and Mechanism of Action
Bisphosphonates are a well-established class of compounds with significant biological activity, most notably as inhibitors of enzymes in the mevalonate pathway.[6][7][8][9] This pathway is crucial for the biosynthesis of isoprenoids, which are precursors to a wide range of essential molecules, including sterols (like cholesterol and ergosterol) and intermediates for protein prenylation.[7][10]
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
A primary molecular target of many bisphosphonates is farnesyl pyrophosphate synthase (FPPS).[6][7][8][9] This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP).[7][9]
Ethene-1,1-diylbis(phosphonate) and its derivatives act as analogs of the natural substrate, GPP. The phosphonate moieties mimic the pyrophosphate group of GPP, allowing the molecule to bind to the active site of FPPS.[8] However, the stable P-C-P backbone of the bisphosphonate is not susceptible to the enzymatic reaction, leading to potent inhibition of the enzyme.
The inhibition of FPPS disrupts the mevalonate pathway, leading to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP).[7] This has significant downstream consequences, including the inhibition of protein prenylation, which is essential for the function of small GTPases like Ras, Rho, and Rac that are critical for various cellular processes.[6][7] This mechanism of action is the basis for the use of nitrogen-containing bisphosphonates in the treatment of bone resorption diseases and certain cancers.[6][8]
Antifungal and Other Potential Applications
The disruption of the mevalonate pathway also extends to fungi, where it is essential for the synthesis of ergosterol, a key component of fungal cell membranes.[2] The potential of tetraethyl ethene-1,1-diylbis(phosphonate) to inhibit ergosterol synthesis suggests its utility as an antifungal agent.[2] Furthermore, the cytotoxicity of this compound against certain cancer cell lines has been noted, likely stemming from its interference with the mevalonate pathway.[2]
Experimental Workflow: FPPS Inhibition Assay
To evaluate the inhibitory potential of ethene-1,1-diylbis(phosphonate) or its derivatives against FPPS, a continuous spectrophotometric assay can be employed. This protocol is a generalized representation based on common methodologies for assessing FPPS activity.
Protocol Details:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent like DTT). Prepare stock solutions of recombinant human FPPS, the substrates GPP and IPP, the test inhibitor (ethene-1,1-diylbis(phosphonate) derivative), and the components of a pyrophosphate detection system (e.g., inorganic pyrophosphatase, pyruvate kinase, lactate dehydrogenase, and NADH).
-
Assay Setup: In a 96-well plate, add the assay buffer, coupling enzymes, NADH, and varying concentrations of the test inhibitor.
-
Pre-incubation: Add the recombinant FPPS to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates GPP and IPP.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a plate reader. The oxidation of NADH to NAD⁺ by lactate dehydrogenase is coupled to the release of pyrophosphate from the FPPS reaction, resulting in a decrease in absorbance.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
Ethene-1,1-diylbis(phosphonate) and its tetraethyl ester are versatile compounds with significant potential in both synthetic chemistry and drug discovery. Their ability to act as stable mimics of pyrophosphate-containing biomolecules makes them potent inhibitors of key enzymes, particularly farnesyl pyrophosphate synthase. The insights provided in this technical guide are intended to support further research into the synthesis, characterization, and application of these promising molecules in the development of new therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3.amazonaws.com [s3.amazonaws.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl Ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebisphosphonate, is a versatile organophosphorus compound with significant potential in organic synthesis and as a precursor for pharmacologically active molecules. Its unique structure, featuring a geminal bisphosphonate moiety attached to an ethene backbone, imparts a range of chemical reactivities and potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of tetraethyl ethene-1,1-diylbis(phosphonate), detailed experimental protocols for its synthesis and characterization, and an exploration of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway.
Introduction
Organophosphorus compounds, particularly phosphonates, have garnered considerable interest in medicinal chemistry and materials science due to their diverse chemical and biological properties. Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS No. 28546-63-6) is a noteworthy member of the vinylbisphosphonate subclass, characterized by two phosphonate groups attached to the same carbon atom of an ethene molecule.[1] This geminal arrangement, coupled with the reactive carbon-carbon double bond, makes it a valuable building block for the synthesis of more complex molecules.[1] The electron-withdrawing nature of the two phosphonate groups renders the double bond susceptible to various chemical transformations, including nucleophilic additions and cycloaddition reactions.[1]
Recent studies have highlighted the potential of vinylidenebisphosphonates as antifungal agents, with evidence suggesting their mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in tetraethyl ethene-1,1-diylbis(phosphonate), covering its fundamental properties, synthesis, characterization, and a key biological pathway it may target.
Physical and Chemical Properties
Tetraethyl ethene-1,1-diylbis(phosphonate) is typically a colorless to pale yellow liquid that is soluble in many organic solvents.[2] Its stability and reactivity can be influenced by environmental factors such as pH and temperature.[2]
Physical Properties
A summary of the key physical properties of tetraethyl ethene-1,1-diylbis(phosphonate) is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₆P₂ | |
| Molecular Weight | 300.23 g/mol | [2] |
| CAS Number | 28546-63-6 | |
| IUPAC Name | Tetraethyl ethene-1,1-diylbis(phosphonate) | [2] |
| Synonyms | Tetraethyl vinylidenebisphosphonate, 1,1-Bis(diethoxyphosphoryl)ethene | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 375 °C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.436 | |
| Flash Point | 194.2 °C |
Chemical Properties and Reactivity
The chemical behavior of tetraethyl ethene-1,1-diylbis(phosphonate) is dictated by its two primary functional groups: the phosphonate esters and the electron-deficient carbon-carbon double bond.
-
Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding ethene-1,1-diylbis(phosphonic acid). This transformation is crucial for applications where the free phosphonic acid moieties are required for their chelating or surface-binding properties.[1]
-
Reduction: The phosphonate groups can be reduced to phosphines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion from a pentavalent to a trivalent phosphorus center significantly alters the compound's chemical properties.[1]
-
Nucleophilic Addition (Michael Addition): The polarized nature of the ethene backbone makes the compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles, including amines and thiols.[1]
-
Diels-Alder Reactions: The activated double bond can act as a dienophile in Diels-Alder reactions with substituted 1,3-dienes, leading to the formation of cyclohex-3-ene-1,1-bis(phosphonates). This provides a powerful method for constructing complex cyclic systems.[1]
Experimental Protocols
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
A common and effective method for the synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenebis(phosphonate) with formaldehyde in the presence of a base, which can be considered a variation of the Horner-Wadsworth-Emmons reaction.
Reaction Scheme:
Detailed Protocol:
-
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon balloon)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tetraethyl methylenebis(phosphonate) (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add paraformaldehyde (1.2 equivalents) to the reaction mixture in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of tetraethyl ethene-1,1-diylbis(phosphonate).
General Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Referencing: Use the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard for chemical shift referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is typically used.
Expected Spectral Data:
-
¹H NMR (CDCl₃):
-
A triplet corresponding to the methyl protons (-OCH₂CH ₃) of the ethyl groups.
-
A multiplet (quartet of doublets) for the methylene protons (-OCH ₂CH₃) of the ethyl groups, showing coupling to both the adjacent methyl protons and the phosphorus nuclei.
-
A triplet for the two equivalent vinyl protons (=CH ₂), with coupling to the two phosphorus nuclei.
-
-
¹³C NMR (CDCl₃):
-
A signal for the methyl carbons (-OCH₂C H₃).
-
A signal for the methylene carbons (-OC H₂CH₃).
-
A signal for the unsubstituted vinyl carbon (C H₂=).
-
A triplet for the substituted vinyl carbon (=C (P)₂), showing a large one-bond coupling constant (¹JPC).
-
-
³¹P NMR (CDCl₃):
-
A single resonance, indicating the chemical equivalence of the two phosphorus atoms.
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
General Protocol:
-
Sample Preparation: As a neat liquid, a small drop of the compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (sp³) | Stretching | 2850-3000 |
| C=C | Stretching | ~1620-1650 |
| P=O | Stretching | ~1250-1290 |
| P-O-C | Stretching | ~1020-1050 and ~1160 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
General Protocol:
-
Ionization Method: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass data.
Expected Data:
-
The mass spectrum should show the molecular ion peak [M]⁺ or a protonated/adduct ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns involving the loss of ethoxy groups or parts of the ethene-bis(phosphonate) backbone may be observed.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The potential antifungal activity of tetraethyl ethene-1,1-diylbis(phosphonate) is thought to stem from its ability to interfere with the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The ergosterol biosynthesis pathway is a complex multi-step process that begins with acetyl-CoA and proceeds through key intermediates such as mevalonate, farnesyl pyrophosphate (FPP), squalene, and lanosterol. Bisphosphonates are known to inhibit enzymes in the mevalonate pathway, particularly farnesyl pyrophosphate synthase (FPPS), which catalyzes the formation of FPP. By inhibiting this or other enzymes in the pathway, tetraethyl ethene-1,1-diylbis(phosphonate) could disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in fungal cell death.
Conclusion
Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable and reactive organophosphorus compound with significant utility in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important precursor for the development of novel compounds, including potential therapeutic agents. The detailed experimental protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Furthermore, the elucidation of its potential mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway opens avenues for further investigation and drug development in the field of mycology. This technical guide serves as a comprehensive starting point for scientists and professionals seeking to explore the full potential of tetraethyl ethene-1,1-diylbis(phosphonate).
References
An In-depth Technical Guide to Ethene-1,1-diylbis(phosphonate) and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonic acid) and its associated derivatives, specifically focusing on the tetrasodium salt (CAS Number: 33016-77-2) and the tetraethyl ester (CAS Number: 37465-31-9). This document details the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a particular emphasis on their relevance in drug development as bisphosphonate analogues. Experimental procedures and data are presented in a structured format to facilitate research and development efforts.
Introduction and Nomenclature
The compound specified by CAS number 33016-77-2 is Tetrasodium ethene-1,1-diylbis(phosphonate) . It is the tetrasodium salt of Ethene-1,1-diylbis(phosphonic acid) , also known as ethenylidenebis(phosphonic acid) or vinylidene bisphosphonic acid. This parent acid and its salts belong to the class of geminal bisphosphonates, characterized by two phosphonate groups attached to the same carbon atom.
A critical intermediate and a subject of significant research in its own right is Tetraethyl ethene-1,1-diylbis(phosphonate) (CAS: 37465-31-9), the ethyl ester of the parent acid. This ester serves as a primary precursor for the synthesis of the acid and its salts. Due to the close relationship and the prevalence of data on the ester, this guide will cover all three compounds to provide a complete technical picture.
Bisphosphonates are stable analogues of pyrophosphate and are known for their high affinity for calcium phosphate, which leads to their accumulation in bone tissue. This property underpins their primary therapeutic use in bone resorption disorders.
Physicochemical Properties
The properties of the tetrasodium salt and the tetraethyl ester are summarized below. Data for the parent acid is less commonly reported in isolated form and is typically generated in situ.
| Property | Tetrasodium ethene-1,1-diylbis(phosphonate) | Tetraethyl ethene-1,1-diylbis(phosphonate) |
| CAS Number | 33016-77-2 | 37465-31-9 |
| Molecular Formula | C₂H₂Na₄O₆P₂ | C₁₀H₂₂O₆P₂ |
| Molecular Weight | 271.96 g/mol (anhydrous) | 300.23 g/mol |
| Appearance | Typically a white solid or powder[1] | Colorless to pale yellow liquid[2] |
| Synonyms | Tetrasodium ethenylidenebis(phosphonate)[3], Tetrasodium vinylidenediphosphonate | Tetraethyl vinylidene phosphonate[2], 1,1-Bis(diethoxyphosphoryl)ethene |
| Boiling Point | Not applicable | 125-126 °C @ 0.03 Torr |
| Solubility | Soluble in water | Soluble in organic solvents[2] |
Synthesis and Experimental Protocols
The synthesis of tetrasodium ethene-1,1-diylbis(phosphonate) is typically achieved via a multi-step process starting from the corresponding tetraalkyl ester. A well-documented method involves the preparation of tetraethyl ethene-1,1-diylbis(phosphonate), followed by hydrolysis to the free acid, and subsequent neutralization to form the tetrasodium salt.[4]
Protocol 1: Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)[5]
This two-step, single-flask procedure involves the base-catalyzed reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol.
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Methanol (solvent)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
A mixture of tetraethyl methylenebis(phosphonate), paraformaldehyde, and a catalytic amount of piperidine in methanol is stirred. The reaction progress can be monitored by ³¹P NMR.
-
The reaction is stirred until the formation of the intermediate, tetraethyl (2-methoxyethane-1,1-diyl)bis(phosphonate), is complete.
-
The methanol is removed under reduced pressure.
-
The residue is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is refluxed to effect the elimination of methanol, yielding the crude product.
-
The final product, tetraethyl ethene-1,1-diylbis(phosphonate), is purified by vacuum distillation.
Protocol 2: Hydrolysis to Ethene-1,1-diylbis(phosphonic Acid)[5]
The conversion of the tetraethyl ester to the free phosphonic acid is efficiently achieved by dealkylation using bromotrimethylsilane (TMSBr).
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Methylene chloride (CH₂Cl₂)
-
Methanol
Procedure:
-
To a solution of tetraethyl ethene-1,1-diylbis(phosphonate) in methylene chloride, add bromotrimethylsilane.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Evaporate the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue to hydrolyze the intermediate silyl esters.
-
Evaporate the methanol to yield the crude ethene-1,1-diylbis(phosphonic acid) as a solid. The product can be further purified by recrystallization.
Protocol 3: Preparation of Tetrasodium ethene-1,1-diylbis(phosphonate)
This procedure is a standard acid-base neutralization to form the tetrasodium salt from the free acid.
Materials:
-
Ethene-1,1-diylbis(phosphonic acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a known quantity of ethene-1,1-diylbis(phosphonic acid) in deionized water.
-
Carefully add a stoichiometric amount (4 equivalents) of aqueous sodium hydroxide solution to the phosphonic acid solution with stirring. Monitor the pH of the solution; the target endpoint is a neutral to slightly alkaline pH.
-
Once the neutralization is complete, the solvent can be removed. This is often achieved by adding a water-miscible solvent in which the salt is insoluble, such as ethanol, to precipitate the product.
-
Alternatively, the aqueous solution can be lyophilized (freeze-dried) to obtain the solid tetrasodium salt.
-
Collect the resulting white solid by filtration, wash with ethanol, and dry under vacuum.
Synthetic and Reaction Workflows (Graphviz)
The following diagrams illustrate the key synthetic pathways described.
Biological Activity and Potential Signaling Pathways
While specific studies on ethene-1,1-diylbis(phosphonate) are limited, its structure places it within the broader class of non-nitrogen-containing bisphosphonates. The primary mechanism of action for this class of drugs is the inhibition of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[1]
The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoid compounds. Isoprenoids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, such as Ras, Rho, and Rac. These proteins are critical for various cellular functions in osteoclasts, the cells responsible for bone resorption, including cytoskeletal arrangement, membrane ruffling, and survival.
By inhibiting FPPS, bisphosphonates prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption of protein prenylation leads to osteoclast dysfunction and apoptosis, thereby reducing bone resorption.[5]
Applications in Research and Drug Development
-
Bone Diseases: As a bisphosphonate, ethene-1,1-diylbis(phosphonic acid) and its salts are potential candidates for the treatment of osteoporosis, Paget's disease, and hypercalcemia of malignancy.[1]
-
Antifungal Agents: The tetraethyl ester has shown potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.[6]
-
Synthetic Chemistry: The vinylidene group in the tetraethyl ester is a reactive handle for various organic transformations, such as Diels-Alder reactions and Michael additions, making it a useful building block in complex molecule synthesis.
-
Material Science: The phosphonate groups can be used to create polymers with unique properties, including flame retardants and chelating resins for metal sequestration.[4]
Conclusion
Ethene-1,1-diylbis(phosphonate), particularly its tetrasodium salt (CAS 33016-77-2), represents a classic geminal bisphosphonate with potential therapeutic applications analogous to other drugs in its class. Its synthesis, primarily through the versatile tetraethyl ester intermediate, is well-documented. The likely mechanism of action via inhibition of the mevalonate pathway enzyme FPPS provides a strong rationale for its investigation in bone disorders and potentially in oncology. The reactivity of its ester derivatives also offers broad utility in synthetic and materials chemistry. This guide provides the foundational technical information required for researchers to explore the potential of this compound and its derivatives further.
References
"molecular weight of ethene-1,1-diylbis(phosphonate)"
An In-depth Technical Guide to Ethene-1,1-diylbis(phosphonate) and its Derivatives
This technical guide provides a comprehensive overview of ethene-1,1-diylbis(phosphonate), also known as ethenylidenebis(phosphonic acid), and its commonly used tetraalkyl esters. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.
Core Concepts and Molecular Weight
Ethene-1,1-diylbis(phosphonate) refers to a family of compounds containing two phosphonate groups attached to the same carbon of an ethene backbone. The parent compound is ethenylidenebis(phosphonic acid), and its esters, particularly the tetraethyl and tetraisopropyl esters, are common intermediates in synthesis.
Quantitative Data Summary
The molecular formulas and weights of ethenylidenebis(phosphonic acid) and its key derivatives are summarized in the table below for easy reference and comparison.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Ethenylidenebis(phosphonic acid) | C₂H₆O₆P₂ | 190.00 |
| Tetraethyl ethenylidenebis(phosphonate) | C₁₀H₂₂O₆P₂ | 300.23[1] |
| Tetraisopropyl ethenylidenebis(phosphonate) | C₁₄H₃₀O₆P₂ | 356.34[2] |
| Tetrasodium ethenylidenebis(phosphonate) | C₂H₂Na₄O₆P₂ | 275.92 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of ethene-1,1-diylbis(phosphonates) are crucial for their application in research and development.
Synthesis of Tetraethyl Ethenylidenebis(phosphonate)
A robust two-step, single-flask method has been developed for the preparation of tetraalkyl ethenylidenebis(phosphonates)[3][4]. The following protocol is adapted from this literature procedure for the synthesis of the tetraethyl ester.
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Diethylamine
-
Methanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
4A Molecular sieves
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine paraformaldehyde (3.47 mol) and diethylamine (0.69 mol) in 2 L of methanol. Warm the mixture until a clear solution is obtained.
-
Addition of Starting Material: Remove the heat source and add tetraethyl methylenebis(phosphonate) (0.69 mol) to the solution.
-
Reflux: Reflux the reaction mixture for 24 hours.
-
Workup: After reflux, add an additional 2 L of methanol and concentrate the solution under vacuum at 35°C. Add 1 L of toluene and reconcentrate to ensure the complete removal of methanol. This yields the intermediate product.
-
Elimination: Dissolve the intermediate in 1 L of dry toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.50 g).
-
Methanol Removal: Reflux the mixture and remove the methanol byproduct either by collection in a Dean-Stark trap or by adsorption into 4A molecular sieves contained in a Soxhlet extractor.
-
Purification: After 14 hours, the reaction is typically complete. The resulting solution can be purified by distillation to yield pure tetraethyl ethenylidenebis(phosphonate)[3].
Hydrolysis to Ethenylidenebis(phosphonic acid)
The tetraalkyl esters can be dealkylated to the free phosphonic acid. A common and effective method is the McKenna reaction, which uses bromotrimethylsilane (TMSBr)[3][5][6].
Materials:
-
Tetraethyl ethenylidenebis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (anhydrous)
-
Methanol or Water
Procedure:
-
Silylation: Dissolve tetraethyl ethenylidenebis(phosphonate) in anhydrous dichloromethane under an inert atmosphere. Cool the solution in an ice bath. Add an excess of bromotrimethylsilane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Methanolysis/Hydrolysis: Carefully add methanol or water to the reaction mixture to hydrolyze the silyl esters.
-
Isolation: Remove the volatile components under reduced pressure to yield the crude ethenylidenebis(phosphonic acid). Further purification may be achieved by recrystallization or chromatography if necessary[5].
Analytical Characterization
The characterization of ethene-1,1-diylbis(phosphonates) and their intermediates relies on standard analytical techniques[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environments, including the vinyl protons and the protons of the alkyl ester groups.
-
¹³C NMR: Used to identify the carbon skeleton of the molecule.
-
³¹P NMR: A key technique for phosphorus-containing compounds, showing characteristic chemical shifts for the phosphonate groups. The spectra are typically recorded with broadband proton decoupling[3].
-
-
Mass Spectrometry (MS): Chemical ionization mass spectrometry can be used to determine the molecular weight of the compounds[3].
-
Elemental Analysis: Provides the percentage composition of elements (C, H, P), which is used to confirm the empirical formula of the synthesized compounds[3].
For the analysis of phosphonic acids in complex matrices, specialized methods like the Quick Polar Pesticides (QuPPe) method may be required due to their high polarity[7].
Biological Activity and Applications
While specific signaling pathways for ethenylidenebis(phosphonic acid) are not extensively documented, phosphonates as a class have significant biological relevance. Their structural similarity to phosphates allows them to act as mimetics and inhibitors of enzymes that process phosphate-containing substrates[8].
Ethenylidenebis(phosphonic acid) and its esters have found utility as sequestering agents and have been explored in pharmaceutical applications[3]. A more complex derivative, a phosphonic acid diphosphate of adenine-containing butenolide, has been shown to be an irreversible inhibitor of E. coli ribonucleoside diphosphate reductase and exhibits potent anticancer activity[9]. Other phosphonic and phosphinic acid derivatives have been investigated for their anti-neoplastic potential against osteosarcoma[10].
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from a tetraalkyl methylenebis(phosphonate) to ethenylidenebis(phosphonic acid).
Caption: Synthetic pathway for ethenylidenebis(phosphonic acid).
References
- 1. Phosphonic acid,P,P'-ethenylidenebis-, P,P,P',P'-tetraethyl ester | CAS:37465-31-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. primoris-lab.com [primoris-lab.com]
- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer activity of phosphonic acid diphosphate derivative of adenine-containing butenolide and its water-soluble derivatives of paclitaxel with high antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Solubility of Ethene-1,1-diylbis(phosphonate) and its Esters in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethene-1,1-diylbis(phosphonic acid) and its common ester derivatives, particularly tetraethyl ethene-1,1-diylbis(phosphonate), in organic solvents. Due to a scarcity of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility profiles, expected solubility based on physicochemical properties, and detailed experimental protocols for determining solubility.
Introduction to Ethene-1,1-diylbis(phosphonates)
Ethene-1,1-diylbis(phosphonic acid) and its esters are organophosphorus compounds characterized by a geminal bisphosphonate structure attached to an ethylene backbone. The parent acid is a hydrophilic molecule, while its esterification, for instance with ethyl groups to form tetraethyl ethene-1,1-diylbis(phosphonate), significantly increases its lipophilicity. This class of compounds serves as versatile building blocks in organic synthesis and material science.[1] Their solubility is a critical parameter for reaction design, purification, and formulation.
Physicochemical Properties
Understanding the physicochemical properties of these compounds is essential for predicting their solubility behavior.
Table 1: Physicochemical Properties of Tetraethyl Ethene-1,1-diylbis(phosphonate)
| Property | Value | Reference |
| CAS Number | 37465-31-9 | [2] |
| Molecular Formula | C10H22O6P2 | [3] |
| Molecular Weight | 300.23 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| XLogP3 | 0.7 | [3] |
Solubility Profile in Organic Solvents
Ethene-1,1-diylbis(phosphonic acid): As a polyprotic acid, the free acid form is expected to be highly polar and hydrophilic. Its solubility in nonpolar organic solvents is anticipated to be very low. It may exhibit some solubility in polar protic solvents like lower alcohols, but is likely to be sparingly soluble at best. For related aminobisphosphonates, those with longer alkyl chains are virtually insoluble in most common organic solvents.[5] Zoledronic acid, another bisphosphonic acid, is practically insoluble in many organic solvents.[6]
Tetraethyl Ethene-1,1-diylbis(phosphonate): The esterification of the phosphonic acid groups with ethyl groups dramatically reduces the polarity of the molecule, making it significantly more soluble in a wider range of organic solvents.[4] It is described as a liquid that is soluble in organic solvents.[4]
Table 2: Qualitative Solubility of Ethene-1,1-diylbis(phosphonate) Derivatives
| Solvent | Solvent Polarity | Ethene-1,1-diylbis(phosphonic acid) (Predicted) | Tetraethyl Ethene-1,1-diylbis(phosphonate) (Predicted) |
| Hexane | Nonpolar | Insoluble | Soluble |
| Toluene | Nonpolar | Insoluble | Soluble |
| Diethyl Ether | Polar Aprotic | Sparingly Soluble | Soluble |
| Chloroform | Polar Aprotic | Sparingly Soluble | Soluble |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Soluble |
| Acetone | Polar Aprotic | Soluble | Soluble |
| Acetonitrile | Polar Aprotic | Soluble | Soluble |
| Methanol | Polar Protic | Soluble | Soluble |
| Ethanol | Polar Protic | Soluble | Soluble |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of a phosphonate compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the saturation solubility of a phosphonate compound in a specific organic solvent at a controlled temperature.
Materials:
-
Phosphonate compound of interest
-
High-purity organic solvent
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS for phosphorus content)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of the phosphonate compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation is reached.
-
Record the exact mass of the phosphonate added.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Record the exact volume or mass of the filtered solution.
-
-
Quantification of the Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the phosphonate.
-
For UV-active compounds: HPLC-UV is a suitable method.
-
For volatile esters: GC-MS can be used.
-
For total phosphorus content: The sample can be digested and analyzed by ICP-MS.
-
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of the phosphonate in the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflow for Experimental Solubility Determination
Conclusion
While specific quantitative data on the solubility of ethene-1,1-diylbis(phosphonate) and its esters in organic solvents is limited in the public domain, a qualitative understanding can be derived from its chemical structure and the properties of related compounds. The free acid is expected to have poor solubility in most organic solvents, whereas its tetraethyl ester is anticipated to be soluble in a wide range of common organic solvents. For precise applications, it is imperative for researchers to experimentally determine the solubility using a robust protocol as outlined in this guide. This will ensure accurate and reproducible results for any subsequent research or development activities.
References
- 1. Buy Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 [smolecule.com]
- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 3. Tetraethyl vinylidene phosphonate | C10H22O6P2 | CID 11022954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3158867A1 - A method for increasing the aqueous solubility of a bisphosphonic acid or a bisphosphonate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Properties of Ethene-1,1-diylbis(phosphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethene-1,1-diylbis(phosphonate) and its tetraethyl ester derivative, Tetraethyl ethene-1,1-diylbis(phosphonate). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis, where phosphonate compounds play a crucial role. The guide details nuclear magnetic resonance (NMR) and infrared (IR) spectral data, alongside experimental protocols for synthesis and analysis.
Introduction
Ethene-1,1-diylbis(phosphonate) and its ester derivatives are geminal bisphosphonates, a class of organophosphorus compounds characterized by two phosphonate groups attached to the same carbon atom. These compounds are of significant interest due to their potential applications as bone resorption inhibitors, therapeutic agents, and versatile building blocks in organic synthesis. A thorough understanding of their spectral properties is fundamental for their characterization, quality control, and the elucidation of their chemical behavior.
Spectral Data
The following sections present the available spectral data for Tetraethyl ethene-1,1-diylbis(phosphonate) and ethene-1,1-diylbis(phosphonic acid). The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Tetraethyl ethene-1,1-diylbis(phosphonate)
Chemical Structure:
Molecular Formula: C₁₀H₂₂O₆P₂
CAS Number: 37465-31-9[1]
NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| ¹H | ~6.98 | dd | J(H,P) = 33.8, J(H,P) = 37.7 | CDCl₃ |
| 4.32 - 4.00 | m | CDCl₃ | ||
| 1.37 | t | J(H,H) = 7.0 | CDCl₃ | |
| ³¹P | ~21.0 | s | CDCl₃ |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1250 | P=O stretch |
| ~1020 | P-O-C stretch |
| ~1620 | C=C stretch |
Note: The IR data is based on characteristic vibrational frequencies for similar phosphonate compounds and vinylidene structures.
Ethene-1,1-diylbis(phosphonic acid)
Chemical Structure:
Molecular Formula: C₂H₆O₆P₂
CAS Number: 34162-79-3
Experimental Protocols
Synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate)
A common method for the synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction of tetraethyl methylenediphosphonate with acetylene, catalyzed by a palladium complex.[2]
Materials:
-
Tetraethyl methylenediphosphonate
-
Acetylene gas
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, inert solvent (e.g., toluene, THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve tetraethyl methylenediphosphonate and the palladium catalyst in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Bubble acetylene gas through the stirred solution at a controlled rate.
-
The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Tetraethyl ethene-1,1-diylbis(phosphonate).
Hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) to Ethene-1,1-diylbis(phosphonic acid)
The hydrolysis of the tetraethyl ester to the corresponding phosphonic acid is a standard procedure in phosphonate chemistry.[3]
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Concentrated hydrochloric acid (HCl) or bromotrimethylsilane (TMSBr)
Procedure using HCl:
-
To a round-bottom flask containing Tetraethyl ethene-1,1-diylbis(phosphonate), add an excess of concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours. The de-esterification progress can be monitored by ³¹P NMR, observing the shift of the phosphorus signal.
-
After the reaction is complete, the excess HCl and water are removed by distillation under reduced pressure.
-
The resulting crude ethene-1,1-diylbis(phosphonic acid) can be further purified by recrystallization.
Procedure using TMSBr:
-
In a flame-dried flask under an inert atmosphere, dissolve Tetraethyl ethene-1,1-diylbis(phosphonate) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add bromotrimethylsilane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The solvent and volatile byproducts are removed under reduced pressure.
-
The resulting silyl ester intermediate is then hydrolyzed by the addition of methanol or water.
-
Evaporation of the solvent yields the ethene-1,1-diylbis(phosphonic acid).
Visualizations
Diels-Alder Reaction of Tetraethyl ethene-1,1-diylbis(phosphonate)
Tetraethyl ethene-1,1-diylbis(phosphonate) can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexene-1,1-bis(phosphonates).[2][4] This [4+2] cycloaddition is a powerful tool for the synthesis of complex cyclic phosphonates.
Caption: Diels-Alder reaction schematic.
Synthetic Pathway from Ester to Acid
The hydrolysis of Tetraethyl ethene-1,1-diylbis(phosphonate) is a key transformation to obtain the corresponding free acid, which is often the biologically active form or a precursor for further derivatization.
Caption: Synthesis of the phosphonic acid.
References
- 1. 001chemical.com [001chemical.com]
- 2. Tetraethyl ethene-1,1-diylbis(phosphonate) | 37465-31-9 | Benchchem [benchchem.com]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. First general approach to cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder cycloaddition of tetraethyl vinylidenebis(phosphonate) to 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of Ethene-1,1-diylbis(phosphonate) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethene-1,1-diylbis(phosphonate) derivatives, a class of geminal bisphosphonates, are of significant interest in medicinal chemistry and materials science due to their unique chemical properties. A critical parameter for their application, particularly in drug development and formulation, is their thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this class of compounds, drawing upon available data for structurally related phosphonates. It outlines standard methodologies for assessing thermal stability, discusses potential decomposition pathways, and presents a framework for the systematic evaluation of new derivatives. While specific quantitative thermal analysis data for ethene-1,1-diylbis(phosphonate) derivatives is not extensively available in public literature, this guide synthesizes existing knowledge on related compounds to provide a robust starting point for researchers.
Introduction
Ethene-1,1-diylbis(phosphonate)s are characterized by two phosphonate groups attached to the same carbon atom of an ethene unit. This structural motif imparts properties that are valuable in various applications, including as bone resorption inhibitors and as building blocks for functionalized polymers. The thermal stability of these molecules is a crucial factor that influences their synthesis, purification, storage, and ultimately their performance and safety in final applications. Understanding the temperatures at which these compounds decompose and the mechanisms of their degradation is essential for establishing processing parameters and predicting shelf-life.
This guide will cover the fundamental aspects of thermal analysis as it applies to ethene-1,1-diylbis(phosphonate) derivatives. It will detail the primary experimental techniques used to evaluate thermal stability and provide generalized experimental protocols. Furthermore, it will explore the likely thermal decomposition pathways based on the established chemistry of organophosphorus compounds.
Methodologies for Thermal Stability Assessment
The thermal stability of ethene-1,1-diylbis(phosphonate) derivatives is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the most direct method for determining the decomposition temperature of a compound.
Generalized Experimental Protocol for TGA:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into an inert sample pan (e.g., alumina, platinum). For liquid samples, care should be taken to ensure a consistent and representative sample size.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), determined from the derivative of the TGA curve (DTG curve), are key parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to provide information on decomposition energetics (exothermic or endothermic processes).
Generalized Experimental Protocol for DSC:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile products of thermal decomposition, Py-GC-MS is a powerful technique. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Quantitative Data on Thermal Stability
As of the date of this publication, a comprehensive set of quantitative TGA and DSC data for a series of ethene-1,1-diylbis(phosphonate) derivatives is not available in the peer-reviewed literature. The thermal stability of these compounds is expected to be influenced by the nature of the ester groups (e.g., alkyl, aryl) and any substituents on the ethene backbone.
For context, data for other geminal bisphosphonates can provide an initial estimate. For example, the sodium salt of alendronate, a nitrogen-containing bisphosphonate, exhibits complex thermal behavior with dehydration events occurring between 76 °C and 135 °C, followed by melting and decomposition at higher temperatures, with a melting endotherm around 261 °C. It is important to note that the free acid and ester forms of ethene-1,1-diylbis(phosphonates) will have significantly different thermal profiles.
Table 1: Representative Thermal Stability Data for Related Organophosphorus Compounds
| Compound Class | Technique | Key Findings | Reference |
| Alendronate Sodium | DSC | Endothermic peaks at 76-115 °C (dehydration) and 261 °C (melting). | [1] |
| Polyphosphonates | TGA | Generally stable up to ~300 °C. | |
| Phosphonate-based Sorbents | TGA | Multi-step degradation, including water release below 198 °C and backbone degradation from 198-639 °C. |
Note: This table provides data for related but structurally distinct compounds to serve as a general reference in the absence of specific data for ethene-1,1-diylbis(phosphonate) derivatives.
Visualization of Experimental Workflows and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for ethene-1,1-diylbis(phosphonate) esters.
Caption: Experimental workflow for the thermal analysis of ethene-1,1-diylbis(phosphonate) derivatives.
Caption: Plausible thermal decomposition pathway for an ethene-1,1-diylbis(phosphonate) ester.
Potential Thermal Decomposition Pathways
The thermal degradation of phosphonate esters can proceed through several pathways. For ethene-1,1-diylbis(phosphonate) derivatives, a likely initial step is the elimination of a phosphoric acid ester moiety. This is a common decomposition route for organophosphorus esters.
A plausible, though unconfirmed, pathway could involve the following steps:
-
Initial Elimination: Upon heating, one of the phosphonate groups may undergo a β-elimination reaction, leading to the formation of a vinylidene phosphonate intermediate and a molecule of a phosphoric acid ester.
-
Rearrangement and Further Decomposition: The vinylidene phosphonate intermediate could be unstable and undergo further rearrangement or decomposition.
-
Condensation: The eliminated phosphoric acid ester can undergo self-condensation at higher temperatures to form pyrophosphate species and release alkenes.
The exact nature of the decomposition products and the dominant pathway will depend on the specific structure of the ester groups and the experimental conditions (e.g., presence of trace amounts of water or catalysts).
Conclusion and Future Directions
The thermal stability of ethene-1,1-diylbis(phosphonate) derivatives is a critical parameter for their successful application. While this guide provides a framework for understanding and evaluating their thermal behavior based on established principles of organophosphorus chemistry and standard analytical techniques, there is a clear need for systematic studies on this specific class of compounds.
Future research should focus on:
-
Systematic TGA and DSC analysis of a series of ethene-1,1-diylbis(phosphonate) derivatives with varying ester groups to establish structure-stability relationships.
-
Detailed analysis of decomposition products using techniques like Py-GC-MS to elucidate the precise degradation mechanisms.
-
Isothermal stability studies at relevant storage and processing temperatures to determine long-term stability and shelf-life.
The generation of such data will be invaluable for researchers, scientists, and drug development professionals working with these promising compounds, enabling their confident and safe application in a wide range of fields.
References
The Diverse Biological Activities of Phosphonate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonate compounds, characterized by a stable phosphorus-carbon (P-C) bond, are a versatile class of molecules with a broad spectrum of biological activities. Their structural analogy to phosphate-containing natural substrates allows them to act as potent and selective inhibitors of various enzymes, leading to their development as therapeutic agents, herbicides, and research tools. This in-depth technical guide explores the core biological activities of phosphonates, including their roles as enzyme inhibitors, antiviral agents, antibacterial agents, herbicides, and modulators of bone metabolism. The guide provides a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. Visual diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows, offering a clear and concise understanding of the complex interactions of these compounds.
Introduction to Phosphonates
Phosphonates are organophosphorus compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group. The direct carbon-phosphorus bond distinguishes them from phosphate esters, which contain a P-O-C linkage. This P-C bond is resistant to enzymatic and chemical hydrolysis, rendering phosphonates highly stable in biological systems.[1] This stability, combined with their ability to mimic the transition states of phosphate-involving enzymatic reactions, makes them excellent candidates for drug design and development.[1][2]
The diverse applications of phosphonates stem from their ability to interact with biological targets that normally bind phosphates or carboxylates.[3] This mimicry allows them to interfere with a wide array of metabolic processes, leading to their use as:
-
Enzyme Inhibitors: Targeting enzymes involved in various metabolic pathways.[1]
-
Antiviral Agents: Inhibiting viral polymerases and other essential viral enzymes.[4]
-
Antibacterial Agents: Disrupting bacterial cell wall synthesis or other vital processes.[5]
-
Herbicides: Inhibiting essential plant enzymes.[6]
-
Regulators of Bone Resorption: Primarily through the action of bisphosphonates on osteoclasts.[7]
This guide will delve into each of these biological activities, providing detailed information for researchers and professionals in the field.
Phosphonates as Enzyme Inhibitors
A primary mechanism by which phosphonates exert their biological effects is through the inhibition of enzymes that utilize phosphate or diphosphate substrates.[6] They can act as competitive inhibitors, mimicking the substrate or the tetrahedral transition state of the enzymatic reaction.[1][2]
Mechanism of Action
Phosphonates can inhibit enzymes through several mechanisms:
-
Isosteric Mimicry of Phosphates: The phosphonate group can act as a stable bioisostere of a phosphate group, binding to the active site of an enzyme without undergoing the enzymatic reaction.[1]
-
Transition State Analogs: The tetrahedral geometry of the phosphonate group can mimic the transition state of phosphate transfer reactions, leading to tight binding and potent inhibition.[1][2]
-
Chelation of Metal Ions: The phosphonate moiety can chelate essential metal ions in the active site of metalloenzymes, thereby inactivating them.
Quantitative Data: Enzyme Inhibition
The inhibitory potency of phosphonate compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher potency.
| Compound Class | Target Enzyme | Inhibitor Example | IC₅₀/Kᵢ | Reference |
| Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Zoledronic Acid | ~25 nM (IC₅₀) | [8] |
| Aminophosphonates | Glutamine Synthetase | Phenyl-aminomethylenebisphosphonate | 2.5 µM (Kᵢ) | [6] |
| Phosphonate Nucleotide Analogs | HIV Reverse Transcriptase | Tenofovir Diphosphate | 0.02 µM (Kᵢ) | [9] |
| Mycolyltransferase Inhibitors | Ag85C | Phenylphosphonate derivative | 1.2 µM (IC₅₀) | [10] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for determining the inhibitory activity of a phosphonate compound against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.
Objective: To determine the IC₅₀ value of a phosphonate inhibitor.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Phosphonate inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration in assay buffer.
-
Prepare a series of dilutions of the phosphonate inhibitor in assay buffer.
-
Prepare the substrate solution at a concentration typically at or below its Kₘ value.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the phosphonate inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The method of detection will depend on the specific substrate and product.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[12][13]
-
Workflow for a typical enzyme inhibition assay.
Antiviral Activity of Phosphonates
Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral drugs. Their structural similarity to nucleoside monophosphates allows them to bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analog drugs.[9]
Mechanism of Action
ANPs are typically administered as prodrugs to enhance their oral bioavailability and cellular uptake. Once inside the cell, the prodrug moieties are cleaved to release the active phosphonate. The phosphonate is then phosphorylated by cellular kinases to its diphosphate metabolite. This active form competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by viral DNA polymerase. Incorporation of the ANP diphosphate leads to chain termination, thus halting viral replication.[5]
Mechanism of action of acyclic nucleoside phosphonates.
Quantitative Data: Antiviral Activity
The antiviral efficacy of phosphonates is often expressed as the 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| Cidofovir ((S)-HPMPC) | Human Cytomegalovirus (HCMV) | HEL | 0.1 - 0.7 | >28 | [5] |
| Adefovir (PMEA) | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 - 0.3 | >1000 | [9] |
| Tenofovir (PMPA) | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.05 - 0.1 | >1000 | [9] |
| LAVR-289 | Monkeypox Virus (MPXV) | Vero | 0.099 | 593 | [14][15] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14][16]
Objective: To determine the EC₅₀ of a phosphonate compound against a specific virus.
Materials:
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Phosphonate compound
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the phosphonate compound in cell culture medium.
-
Infection:
-
Remove the culture medium from the cells.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the different concentrations of the phosphonate compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Add the overlay medium to all wells. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Stain the cells with crystal violet. The viable cells will stain, and the plaques (areas of dead or lysed cells) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction versus the compound concentration and determine the EC₅₀ value.[9]
-
Antibacterial Activity of Phosphonates
Several naturally occurring and synthetic phosphonates exhibit antibacterial properties. Their mechanisms of action are diverse and often involve the inhibition of essential bacterial enzymes.
Mechanism of Action
Examples of antibacterial phosphonates and their targets include:
-
Fosfomycin: Inhibits MurA, an enzyme involved in the early stages of bacterial cell wall peptidoglycan synthesis.[5]
-
Phosphinothricin: A potent inhibitor of glutamine synthetase, an enzyme crucial for nitrogen metabolism in bacteria.
-
Aminophosphonates: Can act as mimics of amino acids and interfere with various metabolic pathways.[5]
Quantitative Data: Antibacterial Activity
The antibacterial activity of phosphonates is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[1][17][18][19][20][21]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fosfomycin | Escherichia coli | 0.5 - 128 | [18] |
| Fosfomycin | Staphylococcus aureus | 0.25 - 64 | [18] |
| Diethyl benzylphosphonate derivative | Escherichia coli K12 | 3.9 | [19] |
| α-aminophosphonate derivative | Escherichia coli | <4 µM | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method for determining the MIC of an antimicrobial agent.[3][17][20][21]
Objective: To determine the MIC of a phosphonate compound against a specific bacterial strain.
Materials:
-
Bacterial strain
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Phosphonate compound
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare a two-fold serial dilution of the phosphonate compound in the growth medium.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Determine MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured with a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.[17]
-
Herbicidal Activity of Phosphonates
Certain phosphonate compounds are widely used as broad-spectrum herbicides. They target enzymes that are unique to plants and some microorganisms, making them relatively non-toxic to animals.
Mechanism of Action
The most well-known phosphonate herbicide is glyphosate , the active ingredient in Roundup®. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[4][22][23] This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids and other important secondary metabolites, ultimately causing plant death.
Another phosphonate herbicide is glufosinate , which inhibits glutamine synthetase.[6] This leads to the accumulation of toxic levels of ammonia in the plant cells and the depletion of glutamine, an essential amino acid for various metabolic processes.
Simplified mechanism of action of glyphosate.
Quantitative Data: Herbicidal Activity
The herbicidal activity can be quantified by various parameters, including the concentration required to cause 50% inhibition of growth (IC₅₀) or the dose required to kill 50% of the treated plants (LD₅₀).
| Compound | Target Plant | Parameter | Value | Reference |
| Glyphosate | Various weed species | Varies with species | - | [4][22] |
| Glufosinate | Various weed species | Varies with species | - | [6] |
| Di-n-propylamine phosphonamidate | Tomato leaf disks | IC₅₀ (72h) | 8.8 mM | [24] |
| N-acyl homoserine lactone analogue | Tomato leaf disks | IC₅₀ (72h) | 6.7 mM | [24] |
Experimental Protocol: Leaf Disk Chlorophyll Fluorescence Assay
This is a high-throughput method to screen for herbicidal activity by measuring the effect of a compound on the photosynthetic efficiency of plant tissue.[24]
Objective: To determine the IC₅₀ of a phosphonate compound for herbicidal activity.
Materials:
-
Healthy plant leaves (e.g., tomato)
-
Phosphonate compound
-
96-well plates
-
Cork borer to cut leaf disks
-
Multispectral imaging system for measuring chlorophyll fluorescence
Procedure:
-
Prepare Leaf Disks: Cut uniform leaf disks from healthy plant leaves and place one disk in each well of a 96-well plate.
-
Compound Application: Apply a small, fixed volume of different concentrations of the phosphonate compound to the center of each leaf disk. Include a control with no compound.
-
Incubation: Incubate the plates under controlled light and temperature conditions for a specific period (e.g., 72 hours).
-
Measure Chlorophyll Fluorescence:
-
Use a multispectral imaging system to measure the maximum quantum efficiency of photosystem II (Fv/Fm), which is a reliable indicator of plant stress.[24]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Fv/Fm for each compound concentration compared to the control.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value.
-
Bisphosphonates and Bone Resorption
Bisphosphonates are a class of drugs that are widely used for the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease.[7][25][26][27]
Mechanism of Action
Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone.[13] This allows them to accumulate at sites of active bone remodeling. They are taken up by osteoclasts, the cells responsible for bone resorption.
There are two main classes of bisphosphonates with different mechanisms of action:
-
Non-Nitrogen-Containing Bisphosphonates (e.g., etidronate, clodronate): These are metabolized within osteoclasts to form cytotoxic ATP analogs that induce osteoclast apoptosis (programmed cell death).[25]
-
Nitrogen-Containing Bisphosphonates (e.g., alendronate, risedronate, zoledronic acid): These are more potent and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8] Inhibition of FPPS prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins. Disruption of the function of these proteins interferes with osteoclast function, survival, and cytoskeletal organization, ultimately leading to apoptosis.[7][28][29][30][31]
Mechanism of nitrogen-containing bisphosphonates on osteoclasts.
Quantitative Data: Anti-resorptive Potency
The in vivo potency of bisphosphonates is often compared based on their relative ability to inhibit bone resorption.
| Bisphosphonate | Relative Potency (Etidronate = 1) |
| Etidronate | 1 |
| Clodronate | 10 |
| Pamidronate | 100 |
| Alendronate | 1,000 |
| Risedronate | 5,000 |
| Zoledronic Acid | 10,000 |
Data compiled from multiple sources.[32]
Experimental Protocol: Osteoclast Apoptosis Assay
This assay measures the ability of bisphosphonates to induce apoptosis in osteoclasts.[7][28][30][31][33]
Objective: To determine the pro-apoptotic effect of a bisphosphonate on osteoclasts.
Materials:
-
Primary osteoclasts or an osteoclast-like cell line
-
Cell culture medium for osteoclasts (e.g., α-MEM with M-CSF and RANKL)
-
Bisphosphonate compound
-
Apoptosis detection kit (e.g., TUNEL assay or caspase activity assay)
-
Fluorescence microscope
Procedure:
-
Generate Osteoclasts: Differentiate bone marrow macrophages or a suitable cell line into mature osteoclasts by culturing them with M-CSF and RANKL.
-
Treatment: Treat the mature osteoclasts with different concentrations of the bisphosphonate for a specific duration (e.g., 24-48 hours). Include an untreated control.
-
Apoptosis Detection:
-
TUNEL Assay: Fix the cells and perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. Apoptotic nuclei will be labeled and can be visualized by fluorescence microscopy.
-
Caspase Activity Assay: Lyse the cells and measure the activity of caspases (e.g., caspase-3), which are key executioner enzymes in apoptosis, using a fluorogenic or colorimetric substrate.[28][33]
-
-
Quantification:
-
For the TUNEL assay, count the number of apoptotic (TUNEL-positive) osteoclasts and express it as a percentage of the total number of osteoclasts.
-
For the caspase activity assay, measure the fluorescence or absorbance and normalize it to the protein concentration of the cell lysate.
-
-
Data Analysis: Compare the level of apoptosis in the bisphosphonate-treated groups to the control group to determine the dose-dependent pro-apoptotic effect.
Conclusion
Phosphonate compounds represent a remarkably versatile class of molecules with significant and diverse biological activities. Their inherent stability and ability to mimic natural phosphate and carboxylate substrates have led to their successful development as drugs for treating viral infections and bone diseases, as well as highly effective herbicides. The ongoing research into novel phosphonate derivatives and their mechanisms of action continues to expand their therapeutic and agricultural potential. This technical guide has provided a comprehensive overview of the core biological activities of phosphonates, along with quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals dedicated to harnessing the power of these unique compounds.
References
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- 5. researchgate.net [researchgate.net]
- 6. Effectiveness and mode of action of phosphonate inhibitors of plant glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. apec.org [apec.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides [mdpi.com]
- 25. Bisphosphonates for the treatment of osteoporosis: insights for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro and in vivo studies using non-traditional bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. stemcell.com [stemcell.com]
Methodological & Application
Application Notes and Protocols: Ethene-1,1-diylbis(phosphonate) in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethene-1,1-diylbis(phosphonate) and its derivatives in the synthesis of functional polymers. The unique chemical properties of this monomer, including its geminal bisphosphonate groups and a reactive double bond, make it a valuable building block for materials with applications in flame retardancy, dental adhesion, and drug delivery.
Application Notes
Ethene-1,1-diylbis(phosphonate), also known as vinylidenebis(phosphonate), is a versatile monomer that can be incorporated into polymer chains through various polymerization techniques, primarily radical polymerization. Its tetraethyl ester, tetraethyl ethene-1,1-diylbis(phosphonate), is a common precursor that can be hydrolyzed to the corresponding phosphonic acid to impart desired functionalities.
Flame Retardant Polymers
The primary application of ethene-1,1-diylbis(phosphonate) in polymer science is as a reactive flame retardant. The phosphorus content contributes to a condensed-phase flame retardant mechanism by promoting char formation upon combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.
Key Advantages:
-
High Efficiency: A relatively low incorporation of phosphonate moieties can significantly improve the flame retardancy of polymers like polyethylenes and epoxy resins.
-
Covalent Bonding: As a reactive monomer, it is covalently bound to the polymer backbone, preventing leaching that can occur with additive flame retardants.
-
Synergistic Effects: It can be used in combination with other flame retardants, such as ammonium polyphosphate, to achieve synergistic effects.
Dental Adhesives
Phosphonate-containing polymers are of great interest in dentistry due to their ability to chelate with calcium ions in hydroxyapatite, the primary mineral component of enamel and dentin. The incorporation of phosphonic acid groups, derived from ethene-1,1-diylbis(phosphonate), into dental adhesive resins can promote strong and durable adhesion to tooth structures.
Mechanism of Adhesion:
The phosphonic acid groups can deprotonate and form ionic bonds with the calcium in the tooth mineral, creating a strong chemical bond at the adhesive-tooth interface. This is in addition to the micromechanical interlocking achieved by the resin infiltrating the etched tooth surface.
Drug Delivery Systems
The hydrophilic and biocompatible nature of polymers derived from vinylphosphonic acid, a related monomer, suggests the potential of ethene-1,1-diylbis(phosphonate)-based polymers in drug delivery.[1][2] Hydrogels synthesized from these monomers can exhibit tunable swelling properties and biocompatibility.[1][3]
Potential Applications:
-
Hydrogel-based Drug Delivery: The phosphonic acid groups can be used to control the swelling behavior of hydrogels in response to pH changes, allowing for targeted drug release.
-
Bone-Targeting Drug Delivery: The affinity of phosphonates for calcium phosphate suggests that nanoparticles or polymers containing these groups could be used to target drugs to bone tissue.
-
Biocompatible Materials: Poly(vinylphosphonic acid)-based materials have shown good biocompatibility, making them suitable for various biomedical applications.[1][2][3][4]
Quantitative Data
Table 1: Flame Retardancy Data for Phosphonate-Containing Polymers
| Polymer System | Phosphorus Content (wt%) | Test Method | Result | Reference |
| Polyacrylonitrile-co-DE1AEP | 4.0 | Cone Calorimetry | Peak Heat Release Rate (PHRR) reduced by a factor of 1.9 | [5] |
| Cotton treated with M-PCASS | Not specified | Cone Calorimetry | PHRR decreased by 16%, CO2 emission by 50%, smoke release by 83% | [6][7] |
| Cotton treated with AATMPEG | Not specified | Limiting Oxygen Index (LOI) | LOI of 45.0% (remained at 33.0% after 50 laundering cycles) | [8] |
| Epoxy resin with monomer 6 | Not specified | Vertical Flame Test (UL-94) | Passed V-0 at 13.8% add-on | [9] |
Table 2: Bond Strength of Phosphonic Acid-Containing Dental Adhesives
| Adhesive System | Substrate | Bond Strength (MPa) | Test Method | Reference |
| FL-Bond II (self-etch) | Un-etched Dentin | 37.7 ± 3.2 | Shear Bond Strength | [10] |
| BeautiBond (self-etch) | Un-etched Dentin | 27.8 ± 8.0 | Shear Bond Strength | [10] |
| Clearfil Liner Bond 2V | Enamel | 18.66 ± 2.67 | Tensile Bond Strength | [11] |
| Single Bond (with H3PO4 etch) | Enamel | 20.06 ± 6.11 | Tensile Bond Strength | [11] |
| Universal adhesive with H3PO4 | Caries-affected dentin | Higher than without acid | Microtensile Bond Strength | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Phosphonate-Containing Polyamidoamine for Flame Retardant Application on Cotton
This protocol is adapted from the synthesis of a similar phosphonate-containing polyamidoamine.[6][7]
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Cystamine dihydrochloride
-
Triethylamine
-
N,N'-methylenebisacrylamide
-
Deionized water
-
Dichloromethane
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Synthesis of the bis-secondary amine monomer:
-
In a round-bottom flask, dissolve cystamine dihydrochloride in deionized water.
-
Cool the solution in an ice bath and slowly add triethylamine.
-
Warm the mixture to room temperature and stir for 15 minutes.
-
Add a solution of tetraethyl ethene-1,1-diylbis(phosphonate) in deionized water dropwise.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Extract the product with dichloromethane after adding diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain the monomer as a pale-yellow oil.
-
-
Polymerization:
-
In a separate flask, dissolve the synthesized bis-secondary amine monomer and N,N'-methylenebisacrylamide in deionized water.
-
Stir the solution at room temperature in the dark for 8 days.
-
Dilute the reaction mixture with water and adjust the pH to 4.0 with 1 M HCl.
-
Isolate the final polyamidoamine product by freeze-drying.
-
Characterization: The structure of the monomer and polymer can be confirmed by ¹H NMR, ³¹P NMR, and FT-IR spectroscopy.
Protocol 2: Free Radical Copolymerization of Vinylphosphonic Acid for Hydrogel Synthesis
This protocol is based on the copolymerization of vinylphosphonic acid with other hydrophilic monomers.[13][14] Ethene-1,1-diylbis(phosphonic acid) can be used as a comonomer in a similar fashion.
Materials:
-
Vinylphosphonic acid (VPA) or Ethene-1,1-diylbis(phosphonic acid)
-
Co-monomer (e.g., acrylic acid, acrylamide)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBN) or other suitable radical initiator
-
Deionized water or an appropriate organic solvent (e.g., DMSO)
-
Dialysis tubing (MWCO 1000)
Procedure:
-
Dissolve the monomers (vinylphosphonic acid and co-monomer) and the radical initiator in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 30 minutes.
-
Seal the vessel and place it in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting copolymer by dialysis against deionized water for several days to remove unreacted monomers and initiator.
-
Isolate the purified copolymer by freeze-drying.
Characterization: The copolymer composition can be determined by NMR spectroscopy. The molecular weight can be estimated by techniques like gel permeation chromatography (GPC). The swelling behavior of the resulting hydrogels can be assessed by measuring the mass change in different aqueous solutions.
Visualizations
References
- 1. Poly(vinylphosphonate)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society [acs.digitellinc.com]
- 2. Poly(vinylphosphonic acid-co-acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(vinylphosphonic acid‐co‐acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. On the Suitability of Phosphonate-Containing Polyamidoamines as Cotton Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of phosphoric acid etching on the shear bond strength of two self-etch adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Influence of Phosphoric Acid Etching on the Bond Strength of a Universal Adhesive System to Caries-Affected Dentin [scirp.org]
- 13. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes [mdpi.com]
Application Notes: Phosphonates as Scale Inhibitors in Industrial Water Treatment
Introduction
Scale formation, the precipitation of sparingly soluble salts like calcium carbonate, calcium sulfate, and barium sulfate, is a persistent and costly issue in industrial water systems. These deposits can impede heat transfer, block pipelines, and lead to equipment failure and unscheduled shutdowns.[1][2] Phosphonates are organophosphorus compounds that serve as highly effective scale inhibitors at substoichiometric (threshold) concentrations.[3] They are a cornerstone of water treatment formulations for cooling towers, boilers, reverse osmosis systems, and oilfield operations due to their multifunctional properties, including scale inhibition, dispersion, and corrosion control.[1][4][5]
Mechanism of Scale Inhibition
Phosphonates control scale formation through a combination of mechanisms, primarily functioning as "threshold inhibitors." This means that concentrations far below the stoichiometric amount required for sequestration can effectively prevent scale formation.[3] The primary mechanisms are:
-
Threshold Inhibition & Crystal Nucleation: Phosphonates adsorb onto the active growth sites of newly forming microcrystals (nuclei).[4][3] This adsorption blocks the sites, preventing further growth and the formation of a stable crystal lattice.[3][5]
-
Crystal Distortion: By incorporating into the crystal lattice, phosphonates disrupt the regular, ordered growth of the scale crystals.[5][6] This distortion creates stress within the crystal, making it less stable and less likely to adhere to surfaces.
-
Dispersion: Phosphonates adsorbed onto the surface of small crystals or particles impart a negative charge.[4][3] This creates electrostatic repulsion between the particles, preventing them from agglomerating into larger, problematic scale deposits and keeping them dispersed in the bulk water.[3][6]
Caption: Logical flow of phosphonate-mediated scale inhibition mechanisms.
Common Phosphonate Scale Inhibitors
Several types of phosphonates are widely used in industrial applications, each with specific strengths.
| Phosphonate Type | Acronym | Key Characteristics | Primary Applications |
| Amino tris(methylene phosphonic acid) | ATMP | Excellent chelating properties, particularly effective for calcium carbonate inhibition.[1] | Cooling water systems, industrial cleaning, oilfields.[1][4] |
| 1-Hydroxyethylidene-1,1-Diphosphonic Acid | HEDP | Good inhibitor for calcium carbonate and sulfates; also functions as a corrosion inhibitor.[1][4] Known for good thermal stability.[7] | Cooling and boiler water treatment, detergents, textile bleaching.[4] |
| 2-Phosphonobutane-1,2,4-Tricarboxylic Acid | PBTC | Superior performance in the presence of oxidizers (like chlorine), good calcium tolerance. | High-stress cooling water systems.[3] |
| Diethylenetriamine penta(methylene phosphonic acid) | DTPMP | Excellent chelation and scale inhibition for a broad range of scales, including barium sulfate. Can be used in high-temperature environments.[8] | Oilfield scale control (squeeze treatments), peroxide bleach stabilization.[8] |
| Poly amino polyether methylene phosphonate | PAPEMP | Highly effective against calcium carbonate with excellent calcium tolerance.[9] | High-alkalinity and high-hardness water systems.[9] |
Performance Data of Selected Phosphonates
The effectiveness of a phosphonate inhibitor is quantified by its ability to prevent scale formation, often expressed as percent inhibition or the minimum inhibitor concentration (MIC) required to prevent scaling.
Table 1: Calcite (CaCO₃) Scale Inhibition Performance [7]
| Inhibitor | Concentration (ppm) | Failed Inhibition Concentration (FIC) (ppm) | Test Duration (min) |
| HEDP | 1-100 | 1 | 35-36 |
| ATMP | 1-100 | 10 | >60 |
| DTPMP | 1-100 | 20 | >60 |
Data derived from high-pressure dynamic tube-blocking tests at 100°C and 80 bar.[7]
Table 2: Gypsum (CaSO₄·2H₂O) Scale Inhibition Performance [10]
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| HPAA | 100 | 97 |
| (Commercial) | 20 | >85 |
| 10 | 31-32 | |
| 1 | <10 | |
| SI-3* | 100 | 95 |
| 20 | >80 | |
| 10 | ~70 | |
| 5 | 63 | |
| 1 | 25 |
SI-3 is a novel fosfomycin derivative compared against commercial 2-Hydroxyphosphonoacetic acid (HPAA). Data from static bottle tests.[10]
Experimental Protocols
Evaluating the performance of scale inhibitors requires standardized laboratory procedures that simulate industrial conditions.
1. Protocol: Static Scale Inhibition Test (Bottle Test)
This method assesses an inhibitor's ability to prevent the nucleation and precipitation of scale-forming minerals under static conditions.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation for a set period.
Materials & Equipment:
-
Glass bottles or vials (50-100 mL)
-
Water bath or oven capable of maintaining the test temperature (e.g., 70-130°C)
-
Brine solutions (e.g., synthetic seawater and formation water) containing known concentrations of scaling ions (e.g., Ca²⁺, Ba²⁺, CO₃²⁻, SO₄²⁻)
-
Scale inhibitor stock solutions of known concentrations
-
pH meter and buffer solutions
-
Filtration apparatus (0.45 µm filters)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption (AA) for cation analysis
-
Spectrophotometer or titrator for anion analysis
Procedure:
-
Brine Preparation: Prepare two separate brine solutions. The "cation brine" will contain soluble salts of scale-forming cations (e.g., CaCl₂, BaCl₂), and the "anion brine" will contain soluble salts of scale-forming anions (e.g., NaHCO₃, Na₂SO₄).
-
Inhibitor Dosing: Add varying concentrations of the phosphonate inhibitor solution (e.g., 1, 2, 5, 10, 20, 50, 100 ppm) to a series of glass bottles. Include a "blank" bottle with no inhibitor.
-
Test Initiation: Add a measured volume of the cation brine to each bottle. If necessary, adjust the pH of the solution to the desired test value (e.g., 4.0-6.0).[7]
-
Incubation: Place the bottles in the pre-heated water bath or oven for a specified duration (e.g., 2-24 hours).
-
Precipitation: After the initial incubation, add a measured volume of the anion brine to each bottle to induce supersaturation and initiate scaling. Return the bottles to the oven for the main incubation period (e.g., 24 hours).
-
Test Termination & Analysis:
-
Remove the bottles and allow them to cool to room temperature.
-
Observe each bottle for visual signs of precipitation.
-
Filter a known volume of the supernatant from each bottle through a 0.45 µm filter.
-
Analyze the concentration of the primary scaling cation (e.g., Ca²⁺) in the filtrate using ICP-OES or titration.
-
-
Calculation of Inhibition Efficiency (%I): %I = [ ( [Ca]ᵢ - [Ca]ₒ ) / ( [Ca]ₛ - [Ca]ₒ ) ] × 100
-
[Ca]ᵢ: Calcium concentration in the inhibited sample.
-
[Ca]ₒ: Calcium concentration in the blank (uninhibited) sample.
-
[Ca]ₛ: Initial calcium concentration before precipitation.
-
2. Protocol: High-Pressure Dynamic Tube-Blocking Test
This protocol evaluates inhibitor performance under flowing conditions, simulating pipelines and heat exchangers. It determines the concentration at which the inhibitor fails and scale begins to deposit, blocking the tube.[7]
Objective: To determine the Failed Inhibition Concentration (FIC) and Minimum Inhibitor Concentration (MIC) under dynamic, high-temperature, and high-pressure conditions.[7][11]
Materials & Equipment:
-
Automated dynamic scale rig (e.g., from Scaled Solutions Ltd.).[12] This includes:
-
High-pressure pumps for delivering brines and inhibitor solutions.
-
A narrow-bore coil (e.g., 3m long, 1mm ID, 316 stainless steel) housed in an oven.[12]
-
Pressure transducer to monitor differential pressure (ΔP) across the coil.
-
Data acquisition system.
-
-
Brine and inhibitor solutions as described in the static test.
Caption: Workflow for a dynamic tube-blocking scale inhibitor evaluation.
Procedure:
-
System Preparation: Set the oven to the desired temperature (e.g., 100°C) and pressurize the system (e.g., 80 bar).[7]
-
Priming: Prime the pumps and lines with their respective fluids (cation brine, anion brine, inhibitor solution).
-
Test Initiation: Start the pumps simultaneously at a defined flow rate (e.g., 10 mL/min total).[12] The brines mix at the entrance to the heated coil. Begin with a high, effective concentration of the scale inhibitor (e.g., 100 ppm).[11]
-
Monitoring: The data acquisition system records the differential pressure (ΔP) across the coil. As long as the inhibitor is effective, ΔP will remain stable and low.
-
Step-Down Concentration: After a set period at a stable ΔP (e.g., 60 minutes), the concentration of the inhibitor is stepped down (e.g., from 100 ppm to 50 ppm, then to 20 ppm, etc.).[11]
-
Failure Point Detection: Continue the step-down process until scale begins to form in the coil. This is indicated by a sharp, rapid increase in ΔP as the coil becomes blocked.
-
FIC Determination: The inhibitor concentration at which the ΔP spike occurs is recorded as the Failed Inhibition Concentration (FIC). The MIC is typically considered the lowest tested concentration that maintained a stable ΔP for the full test duration.[7]
3. Protocol: Calcium Compatibility Test
Phosphonates can precipitate with high concentrations of calcium ions, reducing their effectiveness. This test evaluates an inhibitor's tolerance to calcium.[12]
Objective: To determine the maximum calcium concentration an inhibitor can tolerate at a given pH and temperature without precipitating.
Procedure:
-
Prepare a series of glass bottles containing a fixed, high concentration of the scale inhibitor (e.g., 100, 1000, 10,000 ppm) dissolved in deionized water.[7]
-
To each bottle, add a saline solution (e.g., 3% NaCl) and varying amounts of a concentrated calcium chloride solution to achieve a range of Ca²⁺ concentrations (e.g., 10 to 10,000 ppm).[7]
-
Adjust the pH of each solution to a relevant value (e.g., 4.0-4.5).[7]
-
Incubate the bottles at the desired test temperature for a set period (e.g., 24 hours).
-
Visually inspect each bottle for any signs of cloudiness or precipitation, which indicates a Ca-phosphonate complex has formed. The highest Ca²⁺ concentration that remains clear is the compatibility limit.[12]
References
- 1. The critical role of Phosphonates in water treatment [tzgroupusa.com]
- 2. imperialchem.com [imperialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Phosphonates – Bio-Source Inc. [biosourceinc.com]
- 5. nbinno.com [nbinno.com]
- 6. Scale Inhibitor: Effective Scale Prevention in Water Treatment - Lautan Air Indonesia [lautanairindonesia.com]
- 7. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethene-1,1-diylbis(phosphonate) as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethene-1,1-diylbis(phosphonate), also known as vinylidenebis(phosphonate), and its derivatives are emerging as effective halogen-free flame retardants for a variety of polymeric materials. The presence of two phosphonate groups on a single carbon atom (a geminal bisphosphonate structure) imparts a unique flame retardant efficacy. This molecule can act in both the condensed phase, by promoting char formation, and in the gas phase, by releasing phosphorus-containing radicals that quench the flame. These application notes provide an overview of the synthesis, application, and performance of ethene-1,1-diylbis(phosphonate) and its derivatives as flame retardants in polymers, based on available scientific literature.
Data Presentation
Due to the limited availability of comprehensive flame retardancy data for ethene-1,1-diylbis(phosphonate) itself in bulk polymers, this section presents data for a closely related and well-studied phosphonate flame retardant, a novel phosphorus-containing reactive amine (TEDAP), in an epoxy resin matrix. This data serves as a representative example of the performance of phosphonate-based flame retardants.
Table 1: Flame Retardant Properties of Epoxy Resin with a Phosphorus-Containing Amine (TEDAP)
| Formulation | Phosphorus Content (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Reference Epoxy Resin | 0 | 21 | No Rate | >1000 |
| Epoxy + TEDAP | Not Specified | 33 | V-0 | ~100 |
Data compiled from a study on a newly synthesized phosphorus-containing reactive amine (TEDAP) in an epoxy resin system[1].
Experimental Protocols
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
A common precursor to ethene-1,1-diylbis(phosphonic acid) is its tetraethyl ester. One reported synthesis method involves a two-step, single-flask procedure[2]:
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Methanol (solvent)
Procedure:
-
A solution of tetraethyl methylenebis(phosphonate) in methanol is prepared in a reaction flask.
-
Paraformaldehyde and a catalytic amount of piperidine are added to the solution.
-
The mixture is refluxed. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
After completion of the initial reaction, an acid catalyst is added to facilitate an elimination step.
-
The product, tetraethyl ethene-1,1-diylbis(phosphonate), is then isolated and purified, typically by distillation or column chromatography.
Note: This is a generalized procedure. For detailed reaction conditions, including specific quantities, temperatures, and reaction times, it is crucial to consult the primary literature[2].
Preparation of Flame-Retardant Polymer Composites (Example with Epoxy Resin)
This protocol describes a general method for incorporating a phosphonate flame retardant into an epoxy resin matrix.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Phosphonate flame retardant (e.g., a reactive phosphorus-containing amine like TEDAP)[1]
-
Curing agent (if the flame retardant is not a curing agent itself)
-
Mold
Procedure:
-
The epoxy resin is preheated to a specific temperature (e.g., 80°C) to reduce its viscosity.
-
The phosphonate flame retardant is added to the preheated epoxy resin in the desired weight percentage.
-
The mixture is mechanically stirred until a homogeneous dispersion is achieved.
-
If a separate curing agent is used, it is added to the mixture and stirred thoroughly.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The bubble-free mixture is then poured into a preheated mold.
-
The curing process is carried out according to the specifications of the epoxy resin and curing agent system (e.g., a multi-stage curing schedule at elevated temperatures).
-
After curing, the samples are allowed to cool down to room temperature before being demolded for testing.
Flame Retardancy Testing
1. Limiting Oxygen Index (LOI):
-
Principle: Determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
Procedure (ASTM D2863): A vertically oriented sample is ignited from the top in a controlled atmosphere. The oxygen concentration is varied until the sample just sustains combustion.
2. UL-94 Vertical Burning Test:
-
Principle: Evaluates the burning behavior of a vertically oriented specimen after ignition with a Bunsen burner.
-
Procedure (ASTM D3801): A flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds. The afterflame and afterglow times, as well as the occurrence of flaming drips, are observed to classify the material (V-0, V-1, or V-2).
3. Cone Calorimetry:
-
Principle: Measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.
-
Procedure (ASTM E1354): A horizontally oriented sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). The time to ignition, heat release rate, total heat released, mass loss rate, and smoke production are continuously measured.
Visualizations
Caption: Workflow for the synthesis of tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: General workflow for preparing a flame-retardant polymer composite.
Caption: Proposed dual-phase flame retardancy mechanism of phosphonates.
Discussion on Flame Retardant Mechanism
Phosphorus-based flame retardants, including geminal bisphosphonates, are understood to operate through a combination of condensed-phase and gas-phase mechanisms[3].
-
Condensed-Phase Mechanism: Upon heating, the phosphonate can decompose to form phosphoric or polyphosphoric acid. These acidic species act as catalysts for the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.
-
Gas-Phase Mechanism: Some phosphorus-containing fragments can volatilize into the flame. In the high-temperature environment of the flame, these fragments can generate phosphorus-containing radicals (such as PO•). These radicals are highly effective at trapping the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction. This "radical scavenging" effect interrupts the combustion process in the gas phase, leading to flame inhibition.
The relative contribution of the condensed-phase and gas-phase mechanisms depends on the specific chemical structure of the phosphonate flame retardant, the nature of the polymer matrix, and the combustion conditions.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tetraalkyl Ethenylidenebis(phosphonates)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the synthesis of tetraalkyl ethenylidenebis(phosphonates). This class of compounds serves as valuable intermediates in various chemical applications, including the development of flame retardants and pharmaceuticals.[1] The described method is a convenient and efficient two-step, single-flask procedure.[1] It involves the base-catalyzed reaction of a tetraalkyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol to yield the desired product.[1] This protocol has been demonstrated to be adaptable for large-scale preparations without a compromise in product yield or purity.[1]
Experimental Workflow Diagram
Caption: A diagram illustrating the key stages in the two-step synthesis of tetraalkyl ethenylidenebis(phosphonates).
Detailed Experimental Protocol
This protocol is adapted from the method developed by Degenhardt and Burdsall.[1]
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Anhydrous Methanol
-
Piperidine
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous Toluene
-
Chloroform
-
Magnesium Sulfate (MgSO4)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Dean-Stark trap
-
Rotary evaporator
-
Distillation apparatus
-
NMR Spectrometer (¹H, ¹³C, ³¹P)
-
Mass Spectrometer
Procedure:
Step 1: Base-Catalyzed Addition Reaction
-
To a solution of tetraethyl methylenebis(phosphonate) (e.g., 0.70 mol) in anhydrous methanol (e.g., 250 mL), add paraformaldehyde (e.g., 0.84 mol) and piperidine (e.g., 0.70 mol).
-
Heat the resulting mixture to reflux. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Remove the solvent and excess piperidine by concentrating the mixture under reduced pressure.
Step 2: Acid-Catalyzed Elimination
-
Dissolve the residue from Step 1 in anhydrous toluene (e.g., 1 L).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2.0 g).
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the methanol formed during the reaction.
-
Continue refluxing until no more methanol is collected in the trap.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the cooled toluene solution with chloroform (e.g., 1 L).
-
Wash the organic solution with water (2 x 150 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation under reduced pressure to obtain the pure tetraethyl ethenylidenebis(phosphonate) as a clear liquid.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and characterization data for the synthesis of various tetraalkyl ethenylidenebis(phosphonates).
Table 1: Effect of Reaction Conditions on the Half-Life of Tetraethyl Methylenebis(phosphonate) in the Addition Step. [1]
| Entry | Molar Ratio (5a:Paraformaldehyde:Piperidine) | Concentration of 5a (M) | Half-life (h) |
| 1 | 1:1.2:0.1 | 1.4 | 162 |
| 2 | 1:1.2:1.0 | 1.4 | 31.5 |
| 3 | 1:1.2:2.0 | 1.4 | 12.5 |
| 4 | 1:1.2:3.0 | 1.4 | 6.0 |
| 5 | 1:1.2:3.0 | 2.8 | 3.0 |
Note: 5a refers to tetraethyl methylenebis(phosphonate). Reactions were monitored by ³¹P NMR. Half-lives were determined from a plot of % reaction vs. time.[1]
Table 2: Physical and Spectroscopic Data for Synthesized Tetraalkyl Ethenylidenebis(phosphonates). [2]
| Alkyl Group (R) | Formula | Yield (%) | Boiling Point (°C/mm Hg) | ³¹P NMR (CDCl₃, δ ppm) |
| Methyl | C₆H₁₄O₆P₂ | - | - | +15.5 |
| Ethyl | C₁₀H₂₂O₆P₂ | 79 | 115-116 / 0.05 | +12.8 |
| Isopropyl | C₁₄H₃₀O₆P₂ | - | - | +10.9 |
| n-Propyl | C₁₄H₃₀O₆P₂ | - | - | +13.0 |
¹H NMR Data for Tetraethyl Ethenylidenebis(phosphonate) (6a): (CDCl₃) δ 6.98 (distorted dd, 2 H, H₂C=, J = 33.8 and 37.7 Hz), 4.32-4.00 (m, 8 H, OCH₂CH₃), 1.34 (t, 12 H, OCH₂CH₃, J = 7.1 Hz).[1]
¹³C NMR Data for Tetraethyl Ethenylidenebis(phosphonate) (6a): (CDCl₃) δ 146.5 (t, C=, J = 8.8 Hz), 118.9 (t, =CH₂, J = 168 Hz), 64.2 (d, OCH₂, J = 2.9 Hz), 16.2 (d, OCH₂CH₃, J = 2.9 Hz).[2]
Mass Spectrometry Data for Tetraethyl Ethenylidenebis(phosphonate) (6a): Ammonia CI mass spectrum, m/e 350 (M + NH₄)⁺.[1]
Elemental Analysis for Tetraethyl Ethenylidenebis(phosphonate) (6a): Calculated for C₁₀H₂₂O₆P₂: C, 40.00; H, 7.39; P, 20.63. Found: C, 39.68; H, 7.29; P, 20.34.[2]
References
Application Notes and Protocols: Ethene-1,1-diylbis(phosphonate) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidenebis(phosphonate) (VBP), a versatile reagent in modern organic synthesis. Its electron-deficient double bond makes it an excellent substrate for various transformations, leading to the formation of complex molecules with potential applications in medicinal chemistry and materials science.
Overview of Reactivity
Tetraethyl ethene-1,1-diylbis(phosphonate) is a valuable building block characterized by a geminal bis(phosphonate) moiety attached to a terminal alkene. This structural feature renders the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles and reaction partners. The primary applications of this reagent in organic synthesis include:
-
Diels-Alder [4+2] Cycloadditions: Acting as a potent dienophile for the synthesis of cyclohexene-1,1-diylbis(phosphonate) derivatives.
-
Michael Additions: Serving as an excellent Michael acceptor for the conjugate addition of various nucleophiles, leading to functionalized ethane-1,1-diylbis(phosphonates).
-
1,3-Dipolar Cycloadditions: Reacting with 1,3-dipoles to construct five-membered heterocyclic systems bearing a geminal bis(phosphonate) group.
These reactions provide access to a diverse array of organophosphorus compounds, which are of significant interest due to their biological activities and use as synthetic intermediates.
Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
A common and efficient method for the preparation of tetraethyl ethene-1,1-diylbis(phosphonate) involves the base-catalyzed reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed dehydration.
Experimental Protocol: Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate)
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Chloroform
Procedure:
-
A mixture of tetraethyl methylenebis(phosphonate) (1.0 eq), paraformaldehyde (1.2 eq), and piperidine (0.1 eq) in toluene is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and p-toluenesulfonic acid monohydrate (0.1 eq) is added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After the dehydration is complete (as monitored by the cessation of water collection), the reaction is cooled.
-
The mixture is diluted with chloroform and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford tetraethyl ethene-1,1-diylbis(phosphonate) as a clear liquid.
Diels-Alder [4+2] Cycloaddition Reactions
Tetraethyl ethene-1,1-diylbis(phosphonate) is an excellent dienophile in Diels-Alder reactions, reacting with a variety of 1,3-dienes to produce cyclohex-3-ene-1,1-diylbis(phosphonate) derivatives in good yields.[1] These reactions are typically performed at elevated temperatures without the need for a solvent.
Application Note:
The Diels-Alder reaction of VBP provides a straightforward route to six-membered rings containing a geminal bis(phosphonate) unit. This functionality can be further elaborated, making these cycloadducts valuable intermediates in the synthesis of complex carbocyclic systems and potential bioactive molecules. The reaction with unsymmetrical dienes generally leads to a mixture of regioisomers, with the regioselectivity being primarily governed by electronic effects.[1]
Table 1: Diels-Alder Reaction of Tetraethyl Ethene-1,1-diylbis(phosphonate) with various 1,3-Dienes [1]
| Diene | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Isoprene | 110 | 24 | Tetraethyl 4-methylcyclohex-3-ene-1,1-diylbis(phosphonate) | 75 |
| 2,3-Dimethyl-1,3-butadiene | 90 | 12 | Tetraethyl 4,5-dimethylcyclohex-3-ene-1,1-diylbis(phosphonate) | 85 |
| Cyclopentadiene | 90 | 6 | Tetraethyl bicyclo[2.2.1]hept-5-ene-2,2-diylbis(phosphonate) | 80 |
| 1-Methoxy-1,3-butadiene | 110 | 48 | Mixture of regioisomers | 60 |
| Danishefsky's Diene | 110 | 18 | Tetraethyl 4-oxo-cyclohex-2-ene-1,1-bis(phosphonate) (after hydrolysis) | 81 |
Experimental Protocol: General Procedure for Diels-Alder Reaction
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)
Procedure:
-
A mixture of tetraethyl ethene-1,1-diylbis(phosphonate) (1.0 eq) and the 1,3-diene (1.5 eq) is placed in a sealed tube.
-
The mixture is heated at 90-110 °C for the time indicated in Table 1.
-
The reaction progress is monitored by ³¹P NMR spectroscopy.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess diene is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure cyclohex-3-ene-1,1-diylbis(phosphonate) derivative.
Diagram 1: Diels-Alder Reaction Workflow
References
Application Notes and Protocols for Phosphonates in Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphonates in Agriculture
Phosphonates, salts of phosphorous acid (H₃PO₃), are widely utilized in agriculture primarily for their fungicidal properties.[1][2] While structurally similar to phosphates, which are essential plant nutrients, phosphonates are not a primary source of phosphorus for plants and their primary role is in plant protection.[1][3][4] Commercially available phosphonate products include potassium phosphite, sodium phosphite, ammonium phosphite, and fosetyl-Al.[2][3] These compounds are highly effective against oomycete pathogens such as Phytophthora and Pythium, which cause devastating diseases like root rot and late blight in a variety of crops.[1][2][5]
Phosphonates are systemic, meaning they are readily absorbed by the plant and transported through both the xylem and phloem, allowing for protection of various plant parts including leaves, stems, and roots.[5] Their unique dual mode of action, combining direct fungistatic effects with the stimulation of the plant's own defense mechanisms, makes them a valuable tool in integrated pest management programs.[6][7][8][9]
Mechanism of Action
The efficacy of phosphonates stems from a multifaceted mechanism of action that involves both direct inhibition of the pathogen and indirect action through the induction of host plant defenses.[6][7][8][9]
1. Direct Action on the Pathogen: Phosphonates have a direct fungistatic effect on oomycetes.[7][10] They are thought to interfere with key metabolic processes in the pathogen, such as oxidative phosphorylation, thereby inhibiting mycelial growth and sporulation.[5][10] However, the concentrations required for complete inhibition in vitro are often higher than those found within treated plants, suggesting that direct inhibition is only part of the overall mechanism.[8][11]
2. Indirect Action via Host Defense Induction: A significant component of phosphonates' efficacy is their ability to stimulate the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[5][6][7][8] Upon application, phosphonates prime the plant for a more rapid and robust defense response upon pathogen attack. This involves the activation of several defense-related signaling pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[12][13][14]
The induction of these pathways leads to a cascade of defense responses, including:
-
Production of Phytoalexins: Antimicrobial compounds that can inhibit pathogen growth.[5]
-
Expression of Pathogenesis-Related (PR) Proteins: Enzymes such as chitinases and glucanases that can degrade pathogen cell walls.[5]
-
Cell Wall Reinforcement: Strengthening of the plant cell wall to create a physical barrier against pathogen penetration.[6]
-
Hypersensitive Response (HR): A form of programmed cell death at the site of infection to limit the spread of the pathogen.[12]
The following diagram illustrates the proposed signaling pathway for phosphonate-induced plant defense.
Caption: Phosphonate-induced plant defense signaling pathway.
Quantitative Data on Phosphonate Efficacy
The following tables summarize quantitative data on the efficacy of phosphonates against various pathogens and their residue levels in different crops.
Table 1: Efficacy of Phosphonates against Potato Late Blight (Phytophthora infestans)
| Treatment | Application Rate (g a.i./liter) | Relative AUDPC (Area Under the Disease Progress Curve) | Efficacy Compared to Control (%) | Reference |
| Phosphonate | ~2.5 | Significantly lower than control | Similar to conventional contact fungicides (mancozeb, chlorothalonil) | [10] |
| Phosphonate | >2.5 | Significantly lower than control | Superior to conventional contact fungicides | [10] |
| Control | N/A | High | 0 | [10] |
Table 2: Efficacy of Phosphonate Fungicides against Anthracnose Basal Rot in Turfgrass
| Treatment (Active Ingredient) | Application Rate | Disease Severity (0-10 scale) | Turf Quality | Reference |
| Chipco Signature (fosetyl-Al) | Equivalent phosphorous acid rates | Generally the best control | Higher than Aliette on 8 of 16 rating dates | [15] |
| Aliette (fosetyl-Al) | Equivalent phosphorous acid rates | Less effective than Chipco Signature | Lower than Chipco Signature | [15] |
| Alude (potassium phosphite) | N/A | Did not control when applied alone | N/A | [15] |
| Alude + 3336F | N/A | Improved control over 3336F alone | N/A | [15] |
Table 3: Phosphonate Residue Levels in Grapevines Following Foliar Application
| Plant Part | Phosphonate Concentration (w/v) | Peak Residue Level (mg/kg fresh weight) | Reference |
| Leaves | 0.54% | 652.8 ± 57.0 | [16] |
| Leaves | 0.4% | 163.8 ± 62.9 to 270.1 ± 110.9 | [16] |
| Petioles | 0.54% | 180.8 ± 43.3 | [16] |
| Canes (treated with 0.4%) | N/A | 142.6 ± 46.5 to 232.8 ± 64.7 | [16] |
| Canes (treated with 0.54%) | N/A | 68.5 ± 24.9 to 112.2 ± 35.6 | [16] |
Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Assay for Oomycetes
Objective: To determine the direct inhibitory effect of phosphonates on the mycelial growth of an oomycete pathogen in vitro.
Materials:
-
Pure culture of the target oomycete pathogen (e.g., Phytophthora infestans)
-
Appropriate culture medium (e.g., V8 juice agar or rye A agar)
-
Sterile petri dishes (90 mm)
-
Stock solution of a phosphonate-based fungicide (e.g., potassium phosphite) of known concentration
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator set to the optimal growth temperature for the pathogen
-
Ruler or calipers
Methodology:
-
Medium Preparation: Prepare the culture medium according to the standard recipe. Autoclave to sterilize and cool to approximately 50-55°C.
-
Fungicide Amendment: While the agar is still molten, add the phosphonate stock solution to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 µg/mL). Ensure thorough mixing. The control plates will not contain any fungicide.
-
Pouring Plates: Pour the amended and control media into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.
-
Inoculation: From an actively growing culture of the pathogen, cut a small agar plug (e.g., 5 mm diameter) from the leading edge of the mycelium. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 18-20°C for P. infestans).
-
Data Collection: After a set incubation period (e.g., 5-7 days), measure the radial growth of the mycelium from the edge of the agar plug in two perpendicular directions for each plate. Average these two measurements.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each phosphonate concentration relative to the control. Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%) using probit analysis or by plotting the inhibition percentage against the log of the concentration.
Protocol 2: Detached Leaf Assay for Efficacy Evaluation
Objective: To assess the protective efficacy of phosphonate treatments against a foliar pathogen on detached leaves.
Materials:
-
Healthy, fully expanded leaves from the host plant of interest
-
Phosphonate solution at the desired test concentration
-
Control solution (e.g., sterile distilled water)
-
Spore suspension of the target pathogen (e.g., zoospores of Phytophthora infestans) with a known concentration
-
Moist chambers (e.g., petri dishes with moistened filter paper)
-
Micropipettes and sterile tips
-
Growth chamber or incubator with controlled light, temperature, and humidity
Methodology:
-
Plant Treatment: Spray healthy plants with the phosphonate solution or the control solution until runoff. Allow the leaves to dry completely.
-
Leaf Detachment: After a specified period post-treatment (e.g., 24 hours), detach treated and control leaves.[17][18]
-
Inoculation: Place the detached leaves, abaxial side up, in moist chambers.[17][18] Place a small droplet (e.g., 10-20 µL) of the pathogen spore suspension onto the center of each leaf.[17][18]
-
Incubation: Seal the moist chambers and incubate them under conditions conducive to disease development (e.g., high humidity, optimal temperature, and a defined photoperiod).
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the diameter of the lesion or by using a visual rating scale.
-
Analysis: Compare the disease severity on phosphonate-treated leaves to that on control leaves. Calculate the percentage of disease control for the phosphonate treatment.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of phosphonate fungicides.
Caption: General workflow for phosphonate efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of phosphonates in agriculture. Chemical, biological properties and legislative issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of phosphonates in agriculture. Chemical, biological properties and legislative issues [scite.ai]
- 5. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 6. fabinet.up.ac.za [fabinet.up.ac.za]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. The complex mode of action of phosphonates | Semantic Scholar [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphate‐induced resistance to pathogen infection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. plantscience.psu.edu [plantscience.psu.edu]
- 16. Impact of Spray Concentration and Application Frequency to Modulate Phosphonic Acid Residues in Container-Grown Grapevines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols: The Role of Phosphonates in Bone Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Phosphonates
Phosphonates, and more specifically bisphosphonates (BPs), are a class of drugs that serve as the cornerstone for treating a variety of skeletal disorders characterized by excessive bone resorption.[1] Structurally, they are synthetic analogues of inorganic pyrophosphate (P-O-P), but they contain a non-hydrolyzable carbon atom in place of the oxygen (P-C-P), which confers high chemical stability.[2][3] A key pharmacological feature of all bisphosphonates is their exceptionally high affinity for bone mineral, particularly hydroxyapatite, which allows them to target bone tissue and achieve high local concentrations.[1][4]
Once bound to the bone matrix, they are internalized by bone-resorbing osteoclasts during the resorption process. Inside the osteoclast, they disrupt cellular processes, ultimately inhibiting bone resorption, reducing bone turnover, and in many cases, inducing osteoclast apoptosis (programmed cell death).[2][5] This mechanism makes them highly effective in the treatment of postmenopausal and glucocorticoid-induced osteoporosis, Paget's disease of bone, and malignancies with bone metastases.[1][6]
Mechanisms of Action
Bisphosphonates are broadly categorized into two classes based on the structure of their R² side chain, which dictates their molecular mechanism of action.[1]
Non-Nitrogen-Containing Bisphosphonates
The first-generation, simpler bisphosphonates (e.g., etidronate, clodronate) lack a nitrogen atom in their side chain.[1] After being internalized by osteoclasts, they are metabolically incorporated into non-hydrolyzable analogues of adenosine triphosphate (ATP).[2][7] These cytotoxic ATP analogues accumulate within the cell, interfering with multiple ATP-dependent enzymes and cellular processes, which ultimately induces osteoclast apoptosis.[1][3]
Nitrogen-Containing Bisphosphonates (N-BPs)
The more potent, second and third-generation bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) contain a nitrogen atom in their R² side chain.[1] This structural feature dramatically increases their antiresorptive potency (by 10 to 10,000 times) and alters their mechanism.[1] N-BPs are not metabolized like their simpler counterparts. Instead, they act as specific inhibitors of Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate pathway.[8][9]
The mevalonate pathway is crucial for producing isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][10] These lipids are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins (GTPases) such as Ras, Rho, and Rab.[11][12] Prenylation is critical for the proper subcellular localization and function of these proteins, which regulate vital osteoclast activities, including:
-
Cytoskeletal organization: Formation of the ruffled border, the primary site of bone resorption.
-
Vesicular trafficking: Transport of acids and enzymes to the bone surface.
-
Cell survival signaling.
By inhibiting FPPS, N-BPs block the synthesis of FPP and GGPP, thereby preventing protein prenylation.[10][11] This disruption of essential cellular functions leads to osteoclast inactivation and induction of apoptosis.[6][8]
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 3. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. droracle.ai [droracle.ai]
- 5. JCI - Bisphosphonates for osteoporosis: from bench to clinic [jci.org]
- 6. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review [mdpi.com]
- 9. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized Phosphonates for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phosphonates are a critical class of compounds in drug discovery, serving as key building blocks for a wide array of therapeutic agents. Their unique physicochemical properties, including their ability to mimic phosphates and carboxylates, make them invaluable for designing enzyme inhibitors, antiviral agents, and bone-targeting drugs. This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized phosphonates.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a straightforward method for the formation of a carbon-phosphorus bond.[1][2] The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[2]
Application Notes:
The classical Michaelis-Arbuzov reaction is particularly effective for primary alkyl halides.[1] Secondary and tertiary alkyl halides are generally less reactive.[1] The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[1] The reaction mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium intermediate, which then undergoes dealkylation by the halide ion.[1] While the traditional reaction often requires elevated temperatures, modern variations using Lewis acid catalysts or photoredox catalysis can proceed under milder conditions.[2][3]
Quantitative Data:
| Entry | Alkyl Halide | Phosphite | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Triethyl phosphite | Neat, 150 °C | 3 | 85 | Generic Example |
| 2 | Ethyl bromoacetate | Trimethyl phosphite | Neat, 110 °C | 4 | 90 | Generic Example |
| 3 | 1-Iodobutane | Triisopropyl phosphite | Neat, 160 °C | 6 | 80 | Generic Example |
| 4 | Allyl chloride | Triethyl phosphite | NiCl2 (5 mol%), 80 °C | 12 | 75 | [1] |
| 5 | Adamantyl bromide | 9-fluorenyl o-phenylene phosphite | Photoredox, rt | 12 | 78 | [3] |
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol describes the synthesis of diethyl benzylphosphonate via the classical Michaelis-Arbuzov reaction.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser, add benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the reaction mixture to 150 °C with stirring.
-
Maintain the temperature and continue stirring for 3 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to afford diethyl benzylphosphonate as a colorless oil.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[4][5] It is a modification of the Wittig reaction and generally provides excellent (E)-selectivity.[4][6]
Application Notes:
The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.[5] The stereoselectivity of the reaction can be influenced by the nature of the phosphonate, the base, and the reaction conditions.[5] For example, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be employed to favor the formation of (Z)-alkenes.[7]
Quantitative Data:
| Entry | Aldehyde | Phosphonate Reagent | Base/Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH / THF | 25 | 95 | >95:5 | [5] |
| 2 | Cyclohexanecarboxaldehyde | Trimethyl phosphonoacetate | KHMDS / THF, 18-crown-6 | -78 | 78 | 5:95 (Z-selective) | [7] |
| 3 | 4-Nitrobenzaldehyde | Diethyl (4-nitrobenzyl)phosphonate | NaH / DME | 25 | 92 | >98:2 | [5] |
| 4 | Cinnamaldehyde | Triethyl phosphonoacetate | LiCl, DBU / CH3CN | 25 | 88 | >95:5 | Generic Example |
Experimental Protocol: (E)-Selective Synthesis of Ethyl Cinnamate
This protocol details the (E)-selective synthesis of ethyl cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Syringe
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield ethyl cinnamate.
Pudovik and Kabachnik-Fields Reactions for α-Aminophosphonates
The Pudovik and Kabachnik-Fields reactions are fundamental methods for the synthesis of α-aminophosphonates, which are important mimics of α-amino acids in drug design.[8][9][10]
-
Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to a pre-formed imine, typically catalyzed by a base or a Lewis acid.[9][11]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite.[8][12][13]
Application Notes:
The Kabachnik-Fields reaction is often preferred for its operational simplicity as a one-pot procedure.[13] However, the Pudovik reaction with a pre-formed imine can sometimes offer better control and higher yields, especially for less reactive substrates.[11] The choice between the two methods often depends on the specific substrates and desired product. Microwave-assisted and catalyst-free conditions have been developed to make these reactions more efficient and environmentally friendly.[11][14]
Quantitative Data for Kabachnik-Fields/Pudovik Reactions:
| Entry | Aldehyde/Imine | Amine | Phosphite | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | None, MW, 100 °C | 10 min | 95 | [11] |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | Dimethyl phosphite | InCl3, CH2Cl2, rt | 2 h | 92 | [13] |
| 3 | N-Benzylideneaniline | Diethyl phosphite | None, 80 °C | 30 min | 89 | [11] | |
| 4 | Furfural | Furfurylamine | Diethyl phosphite | I2/SiO2, solvent-free, MW | 5 min | 88 | [8] |
Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonate via Kabachnik-Fields Reaction
This protocol describes the microwave-assisted, catalyst-free synthesis of diethyl (phenyl(phenylamino)methyl)phosphonate.
Materials:
-
Benzaldehyde
-
Aniline
-
Diethyl phosphite
-
Microwave reactor vial
-
Stir bar
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine benzaldehyde (1.0 eq), aniline (1.0 eq), and diethyl phosphite (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired α-aminophosphonate.
Transition Metal-Catalyzed Phosphonylation
Modern synthetic methods often employ transition metal catalysts, such as palladium and copper, to facilitate the formation of C-P bonds under milder conditions and with broader substrate scope compared to traditional methods.
Application Notes:
-
Palladium-catalyzed cross-coupling reactions are versatile for the synthesis of aryl and vinyl phosphonates.[15] These reactions typically involve the coupling of an aryl or vinyl halide/triflate with a P(O)H compound, such as a dialkyl phosphonate.[16] The choice of ligand is crucial for the efficiency and selectivity of the reaction.[15]
-
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of various phosphonates, including aryl and enol phosphonates.[17][18] These methods often utilize readily available starting materials and proceed under mild conditions.
Quantitative Data for Transition Metal-Catalyzed Phosphonylation:
| Entry | Substrate | P-Reagent | Catalyst/Ligand/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Diethyl phosphonate | Pd(OAc)2 / Xantphos / Et3N | Toluene | 110 | 95 | [15] |
| 2 | Phenyl(mesityl)iodonium triflate | Diethyl phosphonate | Cu(OTf)2 | DCE | 70 | 85 | [18] |
| 3 | (E)-Styryl(phenyl)iodonium triflate | Diethyl phosphonate | CuI | Dioxane | 50 | 92 | [17] |
| 4 | (4-Bromophenyl)dimethylsulfonium triflate | Diethyl phosphonate | Pd(OAc)2 / XPhos / K3PO4 | DMF | 80 | 58 | [16] |
Experimental Protocol: Palladium-Catalyzed Synthesis of Diethyl (4-methoxyphenyl)phosphonate
This protocol describes the synthesis of diethyl (4-methoxyphenyl)phosphonate from 4-bromoanisole and diethyl phosphonate using a palladium catalyst.
Materials:
-
4-Bromoanisole
-
Diethyl phosphonate
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Schlenk tube
-
Stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and a stir bar.
-
Add anhydrous toluene, followed by 4-bromoanisole (1.0 eq), diethyl phosphonate (1.2 eq), and triethylamine (1.5 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired aryl phosphonate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 12. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 13. Kabachnik-Fields Reaction [organic-chemistry.org]
- 14. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]
- 16. Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed O-alkenylation of phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Polymerization Techniques for Vinyl Phosphonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of vinyl phosphonates, a class of monomers gaining increasing attention for their utility in creating functional polymers for biomedical applications, including drug delivery and biomaterials. The unique properties of polyvinyl phosphonates, such as their high biocompatibility, tunable lower critical solution temperature (LCST), and chelating abilities, make them highly valuable in the development of advanced therapeutic systems.
Introduction to Vinyl Phosphonate Polymerization
Vinyl phosphonates can be polymerized through several methods, each offering distinct advantages and challenges in controlling the polymer architecture and properties. The choice of polymerization technique significantly impacts the resulting polymer's molecular weight, polydispersity, and functionality. This guide covers the most pertinent techniques: free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization.
Free-Radical Polymerization
Free-radical polymerization is a common and straightforward method for polymerizing vinyl phosphonates. However, it is often characterized by significant chain transfer reactions, which can lead to polymers with lower molecular weights and broader polydispersity.[1][2] Despite these challenges, it remains a valuable technique for producing polyvinyl phosphonates.
Experimental Protocol: Free-Radical Solution Polymerization of Diethyl Vinyl Phosphonate (DEVP)
Materials:
-
Diethyl vinyl phosphonate (DEVP), purified by vacuum distillation
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve diethyl vinyl phosphonate (e.g., 5 g, 30.5 mmol) in anhydrous DMF (e.g., 10 mL).
-
Initiator Addition: Add the desired amount of AIBN. A typical initiator concentration is 1-2 mol% with respect to the monomer (e.g., 0.05 g, 0.305 mmol for 1 mol%).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as hexane or a hexane/diethyl ether mixture.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent like methanol. Repeat the precipitation and redissolution process two more times to purify the polymer.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the resulting poly(diethyl vinyl phosphonate) (PDEVP) by ¹H NMR, ³¹P NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
Workflow for Free-Radical Polymerization
Caption: Experimental workflow for the free-radical polymerization of vinyl phosphonates.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as RAFT and ATRP, offer significant advantages over conventional free-radical methods by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers.[3][4]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, providing a "living" character to the reaction.[4][5]
Experimental Protocol: RAFT Polymerization of Diethyl Vinylbenzyl Phosphonate (VBP)
This protocol is adapted from a reported procedure for a vinylbenzyl phosphonate monomer.[6]
Materials:
-
Diethyl vinylbenzyl phosphonate (VBP)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent (CTA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in a Schlenk flask containing VBP (e.g., 100 molar equivalents), DDMAT (e.g., 1 molar equivalent), and AIBN (e.g., 0.3 molar equivalents) in anhydrous toluene to achieve a desired monomer concentration (e.g., 1 M).
-
Degassing: Purge the solution with nitrogen for at least 30 minutes.
-
Reaction Setup: Transfer the degassed solution into smaller, nitrogen-purged vials for time-point sampling.
-
Polymerization: Place the vials in a preheated heating block or oil bath at 70-80 °C.
-
Sampling and Quenching: At predetermined time intervals (e.g., 30, 60, 120, 180 minutes), quench the polymerization in individual vials by rapid cooling, for instance, using liquid nitrogen.
-
Analysis: Analyze the samples to determine monomer conversion (via ¹H NMR) and polymer molecular weight and PDI (via GPC).
-
Purification (for final product): Precipitate the polymer from the reaction mixture into a large excess of a non-solvent like hexane, and dry under vacuum.
Mechanism of RAFT Polymerization
Caption: Simplified mechanism of RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains, providing excellent control over the polymerization.[7][8]
Experimental Protocol: ATRP of a Vinyl Phosphonate Monomer (General)
Materials:
-
Vinyl phosphonate monomer (e.g., diethyl vinyl phosphonate)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous solvent (e.g., toluene or anisole)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Catalyst Complex Formation: To a Schlenk flask under nitrogen, add CuBr (e.g., 1 molar equivalent relative to initiator) and the solvent.
-
Ligand Addition: Add PMDETA (e.g., 1 molar equivalent relative to CuBr) and stir until the copper complex forms (a colored solution).
-
Monomer and Initiator Addition: In a separate Schlenk flask, dissolve the vinyl phosphonate monomer and EBiB initiator in the solvent. The monomer-to-initiator ratio will determine the target molecular weight.
-
Degassing: Degas the monomer/initiator solution with three freeze-pump-thaw cycles.
-
Initiation of Polymerization: Transfer the degassed monomer/initiator solution to the flask containing the catalyst complex via a cannula.
-
Polymerization: Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring and Termination: Monitor the reaction by taking samples periodically for conversion and molecular weight analysis. To terminate, cool the reaction and expose it to air to oxidize the catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.
Mechanism of ATRP
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Anionic Polymerization
Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined structures, but it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, as the propagating anionic species are highly reactive.
Experimental Protocol: Anionic Polymerization of Diisopropyl Vinyl Phosphonate
Materials:
-
Diisopropyl vinyl phosphonate, purified and dried over calcium hydride
-
sec-Butyllithium (s-BuLi) in cyclohexane as initiator
-
Anhydrous tetrahydrofuran (THF)
-
Degassed methanol
-
Argon or nitrogen gas (high purity)
-
Schlenk flask and line, and glovebox
Procedure:
-
Solvent and Monomer Preparation: In a glovebox, add freshly distilled anhydrous THF to a Schlenk flask. Purify the diisopropyl vinyl phosphonate monomer by vacuum distillation and dry it over calcium hydride before transferring it into the glovebox.
-
Reaction Setup: Cool the Schlenk flask containing THF to -78 °C in a dry ice/acetone bath.
-
Initiation: Slowly add the s-BuLi initiator to the cold THF.
-
Monomer Addition: Add the chilled diisopropyl vinyl phosphonate monomer dropwise to the initiator solution. An immediate color change may be observed, indicating the formation of the propagating anion.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specific time (e.g., 1-2 hours).
-
Termination: Quench the polymerization by adding a degassed terminating agent, such as methanol.
-
Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a non-solvent (e.g., water or hexane, depending on the polymer's solubility).
-
Drying: Dry the polymer under vacuum.
Mechanism of Anionic Polymerization
Caption: General mechanism of anionic polymerization.
Data Presentation: Comparison of Polymerization Techniques
The choice of polymerization technique has a profound impact on the resulting polymer properties. The following table summarizes typical quantitative data obtained for the polymerization of vinyl phosphonates using different methods.
| Polymerization Technique | Monomer | Typical Mn ( g/mol ) | Typical PDI (Đ) | Typical Conversion (%) | Key Features & Limitations |
| Free-Radical | DEVP | 2,000 - 10,000 | 1.8 - 3.0 | 40 - 70 | Simple setup; prone to chain transfer, leading to low MW and high PDI.[9] |
| RAFT | VBP | 5,000 - 50,000 | 1.1 - 1.4 | 60 - 95 | Good control over MW and PDI; requires a suitable RAFT agent.[6] |
| ATRP | DEVP | 10,000 - 100,000 | 1.1 - 1.3 | > 90 | Excellent control; catalyst removal can be a challenge.[10] |
| Anionic | Diisopropyl VP | 10,000 - 200,000 | < 1.1 | > 95 | Produces highly uniform polymers; requires stringent reaction conditions. |
| REM-GTP | DEVP | Up to 1,000,000 | 1.1 - 1.5 | > 90 | Can produce very high MW polymers with good control.[11] |
Note: The values presented are typical ranges and can vary significantly based on specific reaction conditions.
Applications in Drug Development
Polyvinyl phosphonates and their copolymers are being explored for various applications in drug development due to their favorable biological properties.
-
Drug Delivery: The hydrophilic and biocompatible nature of these polymers makes them suitable as carriers for drug delivery systems.[12] They can be used to form nanoparticles or micelles for encapsulating therapeutic agents.[12]
-
Biomaterials: Their ability to chelate metal ions and their affinity for bone mineral make them promising candidates for bone tissue engineering and as components of dental adhesives.
-
pH-Responsive Systems: The phosphonic acid groups can be deprotonated at physiological pH, leading to pH-responsive behavior that can be exploited for targeted drug release in specific tissues or cellular compartments.[12]
The ability to precisely control the architecture of polyvinyl phosphonates through techniques like RAFT and ATRP is crucial for designing advanced drug delivery vehicles with tailored properties for specific therapeutic needs.
References
- 1. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. specificpolymers.com [specificpolymers.com]
- 6. reddit.com [reddit.com]
- 7. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. researchgate.net [researchgate.net]
- 12. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethene-1,1-diylbis(phosphonate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethene-1,1-diylbis(phosphonate) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetraalkyl ethene-1,1-diylbis(phosphonates) and their subsequent hydrolysis to the corresponding acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in the reaction of methylenebis(phosphonate) with paraformaldehyde. | 1. Ineffective base catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous base catalyst such as piperidine. 2. Ensure the reaction temperature is maintained as specified in the protocol. 3. Purify tetraalkyl methylenebis(phosphonate) by distillation before use. Use high-purity paraformaldehyde. 4. Monitor the reaction progress by TLC or ³¹P NMR and extend the reaction time if necessary.[1] |
| Formation of multiple side products. | 1. Reaction temperature is too high during the elimination step. 2. Presence of oxygen, leading to oxidation side products. 3. The concentration of the base catalyst is too high relative to paraformaldehyde.[1] | 1. Maintain precise temperature control during the acid-catalyzed elimination of methanol. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] 3. Carefully control the stoichiometry of the reactants and catalyst. |
| Incomplete conversion of the intermediate to the final ethene-1,1-diylbis(phosphonate). | 1. Insufficient amount of acid catalyst for the elimination step. 2. The intermediate hydroxymethyl adduct is not stable. | 1. Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) and monitor the reaction. 2. Proceed with the elimination step immediately after the formation of the hydroxymethyl intermediate without isolation. |
| Difficulty in purifying the final tetraalkyl ester product. | 1. Co-elution of impurities during column chromatography. 2. Thermal decomposition during distillation. | 1. Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. 2. Use vacuum distillation at a lower temperature to prevent decomposition. |
| Low yield during the hydrolysis of the ester to the phosphonic acid. | 1. Incomplete reaction with bromotrimethylsilane (TMSBr). 2. Hydrolysis of TMSBr by moisture. | 1. Use a sufficient excess of TMSBr and allow for adequate reaction time. 2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for tetraalkyl ethene-1,1-diylbis(phosphonates)?
A1: Two common methods are:
-
A two-step, single-flask procedure involving the base-catalyzed reaction of a tetraalkyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination of methanol.[1][3]
-
A direct method that involves the reaction of tetraethyl methylenediphosphonate with acetylene, which typically requires a palladium catalyst.[2]
Q2: Why is an inert atmosphere important for some synthetic steps?
A2: An inert atmosphere, such as nitrogen or argon, is crucial to prevent unwanted side reactions, particularly oxidation of reagents and catalysts.[2] This is especially important in reactions employing sensitive catalysts like palladium.
Q3: What catalysts are typically used for the synthesis?
A3: For the reaction of methylenebis(phosphonate) with paraformaldehyde, a base catalyst like piperidine is used.[1] For the synthesis involving acetylene, a palladium-based catalyst is commonly employed.[2]
Q4: How can the tetraalkyl ethene-1,1-diylbis(phosphonate) be converted to ethene-1,1-diylbis(phosphonic acid)?
A4: The tetraalkyl esters can be readily dealkylated to the free phosphonic acid by reaction with bromotrimethylsilane (TMSBr).[1][3]
Q5: What are the main challenges in the purification of the final product?
A5: Purification can be challenging due to the high boiling point and potential thermal instability of the tetraalkyl ester, making distillation difficult. A lengthy and time-consuming purification process has been noted as a disadvantage in some older methods.[1] Column chromatography is a common alternative, but care must be taken to choose an appropriate solvent system to separate the product from any side products.
Experimental Protocols
Protocol 1: Synthesis of Tetraethyl Ethene-1,1-diylbis(phosphonate) via Paraformaldehyde Method[1]
Materials:
-
Tetraethyl methylenebis(phosphonate)
-
Paraformaldehyde
-
Piperidine
-
p-Toluenesulfonic acid monohydrate
-
Methanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of tetraethyl methylenebis(phosphonate) in methanol, add paraformaldehyde and a catalytic amount of piperidine.
-
Stir the mixture at room temperature and monitor the reaction by ³¹P NMR until the starting material is consumed.
-
Add p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Heat the mixture to reflux to effect the elimination of methanol.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Hydrolysis to Ethene-1,1-diylbis(phosphonic acid)[1]
Materials:
-
Tetraethyl ethene-1,1-diylbis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Methylene chloride (anhydrous)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Dissolve tetraethyl ethene-1,1-diylbis(phosphonate) in anhydrous methylene chloride under an inert atmosphere.
-
Cool the solution in an ice bath and add bromotrimethylsilane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 30 minutes.
-
Remove the methanol in vacuo to yield the crude phosphonic acid.
-
The crude product can be further purified by trituration with diethyl ether or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent hydrolysis of ethene-1,1-diylbis(phosphonate).
Caption: Troubleshooting decision tree for low product yield in the synthesis.
References
Technical Support Center: Ethenylidenebis(phosphonate) Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethenylidenebis(phosphonate) esters. The information provided is intended to help improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ethenylidenebis(phosphonate) esters, particularly when following the common two-step procedure involving the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by an acid-catalyzed elimination.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure the purity and reactivity of starting materials. Tetraethyl methylenebis(phosphonate) can be distilled prior to use.[1] Paraformaldehyde quality can vary; use a freshly opened container or a reliable source. |
| Insufficient Catalyst | While catalytic amounts of a base like piperidine can work, the reaction may be extremely slow.[1] Consider increasing the molar ratio of the base to the methylenebis(phosphonate) ester. |
| Low Reaction Temperature | The reaction is typically performed at reflux in methanol. Ensure the reaction mixture reaches and maintains the appropriate temperature. |
| Incomplete Reaction | Monitor the reaction progress using ³¹P NMR.[1] If the reaction stalls, consider extending the reaction time or adjusting the catalyst concentration. |
Issue 2: Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Sub-optimal Base Catalyst | The use of a catalytic amount of piperidine can lead to very slow reaction times, sometimes requiring several days of reflux for minimal conversion.[1] |
| Low Reactant Concentration | Increasing the overall concentration of the reactants can lead to an increase in the reaction rate.[1] |
| Choice of Base | Replacing piperidine with a lower boiling point amine, such as diethylamine, has been shown to significantly increase the reaction rate.[1] |
Issue 3: Formation of Byproducts
| Potential Cause | Recommended Solution |
| High Concentration of Piperidine | Using higher concentrations of piperidine to increase the reaction rate can lead to the formation of multiple byproducts, complicating purification and reducing the final product's purity.[1] |
| Reaction with Piperidine | The byproducts observed with high concentrations of piperidine are often a result of side reactions involving the catalyst itself.[1] |
| Alternative Base | The use of diethylamine as a base has been shown to produce little to no byproducts compared to piperidine, even at concentrations that provide a significant rate enhancement.[1] |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Starting Material | Unreacted tetraethyl methylenebis(phosphonate) can be difficult to separate from the desired ethenylidenebis(phosphonate) ester product by distillation.[1] |
| Presence of Multiple Byproducts | The presence of numerous byproducts from side reactions makes purification by chromatography challenging and can lead to lower isolated yields.[1] |
| Purification Method | Repeated chromatography on silica gel may be necessary if byproducts are present.[1] To simplify purification, optimize the reaction conditions to minimize byproduct formation (e.g., by using diethylamine). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tetraalkyl ethenylidenebis(phosphonates)?
A1: A widely used and efficient method is a two-step, single-flask procedure.[1] It involves the base-catalyzed reaction of a tetraalkyl methylenebis(phosphonate) with paraformaldehyde in a solvent like methanol, followed by an acid-catalyzed elimination of methanol to form the double bond.[1]
Q2: My reaction is very slow, taking several days with only 20-40% conversion. How can I speed it up?
A2: A slow reaction rate with catalytic piperidine is a known issue.[1] To significantly increase the rate, you can either increase the concentration of the base or, more effectively, switch from piperidine to diethylamine as the base.[1] Increasing the overall concentration of your reactants can also improve the reaction rate.[1]
Q3: I'm observing a lot of byproducts in my reaction mixture after workup. What is causing this?
A3: The formation of multiple byproducts is often associated with using high concentrations of piperidine as the base.[1] These byproducts can significantly reduce the yield and purity of your final product. To avoid this, it is recommended to use a lower-boiling amine like diethylamine, which has been shown to produce significantly fewer byproducts.[1]
Q4: How can I effectively purify my ethenylidenebis(phosphonate) ester?
A4: Purification can be challenging, especially if unreacted starting material or byproducts are present, as distillation is often ineffective for separating the product from the starting material.[1] The recommended method for purification is flash chromatography on silica gel.[1] To make purification easier, it is best to optimize the reaction to go to completion and minimize byproduct formation.
Q5: Can I use a different base other than piperidine or diethylamine?
A5: While the literature primarily focuses on piperidine and diethylamine, other amine bases could potentially be used. However, the choice of base can significantly impact the reaction rate and byproduct formation.[1] It is advisable to start with the recommended bases and only explore others if necessary, carefully monitoring the reaction progress and purity.
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the half-life of tetraethyl methylenebis(phosphonate) in the first step of the synthesis. A shorter half-life indicates a faster reaction rate.
| Entry | Molarity of Tetraethyl Methylenebis(phosphonate) | Molarity of Base (Piperidine) | Molarity of Paraformaldehyde | Reaction Half-life (h) |
| 1 | 0.116 | 0.012 | 0.578 | 168 |
| 2 | 0.116 | 0.117 | 0.578 | 31.5 |
| 3 | 0.116 | 0.347 | 0.578 | 14 |
| 4 | 0.116 | 0.694 | 1.16 | 7 |
| 5 | 0.347 | 0.347 | 1.74 | 15 |
Data sourced from Degenhardt & Burdsall, J. Org. Chem. 1986, 51, 3488-3490.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of Tetraethyl Ethenylidenebis(phosphonate)
This protocol is adapted from the work of Degenhardt and Burdsall.[1]
Step 1: Base-Catalyzed Addition of Paraformaldehyde
-
To a solution of tetraethyl methylenebis(phosphonate) (1 equivalent) in methanol, add paraformaldehyde (5 equivalents) and diethylamine (1 equivalent).
-
Reflux the mixture and monitor the reaction progress by ³¹P NMR until the starting material is consumed.
Step 2: Acid-Catalyzed Elimination
-
Cool the reaction mixture to room temperature.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to distill off the methanol.
-
After the methanol has been removed, add toluene and continue to heat to ensure the complete removal of methanol and drive the elimination reaction.
-
Monitor the formation of the product by ³¹P NMR.
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with water to remove any remaining salts and acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., 1:1 acetone/hexane) to obtain the pure tetraethyl ethenylidenebis(phosphonate).[1]
Visualizations
Caption: Experimental workflow for the synthesis of tetraethyl ethenylidenebis(phosphonate).
Caption: Troubleshooting decision tree for ethenylidenebis(phosphonate) ester synthesis.
References
Technical Support Center: Phosphorylation Events in Ethylene Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating phosphorylation events within the ethylene signaling pathway in plants.
Frequently Asked Questions (FAQs)
Q1: What are the key proteins that undergo phosphorylation in the ethylene signaling pathway?
The primary proteins involved in ethylene-regulated phosphorylation are the ethylene receptors (e.g., ETR1), CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), and ETHYLENE INSENSITIVE 2 (EIN2). In the absence of ethylene, the receptors activate CTR1, a Raf-like kinase, which then phosphorylates EIN2, keeping it inactive.[1][2][3]
Q2: What is the role of CTR1 in ethylene signaling?
CTR1 is a negative regulator of the ethylene response.[3] Its kinase activity is essential for suppressing the ethylene signaling pathway when ethylene is not present.[3] CTR1 accomplishes this by directly phosphorylating the C-terminal domain of EIN2.[4]
Q3: How does ethylene binding affect the phosphorylation state of these proteins?
When ethylene binds to its receptors, the receptors become inactive. This inactivation leads to the deactivation of CTR1's kinase activity.[3] Consequently, EIN2 is no longer phosphorylated by CTR1. This dephosphorylation (or reduced phosphorylation) of EIN2 is a critical step that activates the downstream ethylene response.[2]
Q4: Are there other kinases or phosphatases involved in this pathway?
Yes, the ethylene signaling pathway is complex and involves other kinases and phosphatases. For instance, mitogen-activated protein kinase (MAPK) cascades have been implicated in ethylene signaling and the production of "stress ethylene".[3][5] Additionally, protein phosphatase 2A (PP2A) is thought to play a role in regulating CTR1 activity.[3]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of ethylene-regulated phosphorylation.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent phosphorylation levels of EIN2 in the absence of ethylene. | 1. Basal ethylene production by the plant tissue. 2. Incomplete inhibition of ethylene signaling. 3. Variability in CTR1 activity. | 1. Use inhibitors of ethylene biosynthesis (e.g., AVG) or ethylene perception (e.g., 1-MCP) in your control experiments. 2. Ensure complete darkness for etiolated seedling experiments to prevent light-induced ethylene production. 3. Standardize tissue collection and protein extraction procedures to minimize variability. |
| Difficulty in detecting ethylene-induced dephosphorylation of EIN2. | 1. The dephosphorylation event is rapid and transient.[6][7] 2. The antibody used for detection is not specific to the phosphorylated form. 3. Insufficient ethylene concentration or treatment duration. | 1. Perform a time-course experiment with short intervals after ethylene treatment to capture the transient change. 2. Use Phos-tag™ gels or mass spectrometry for a more sensitive and direct detection of phosphorylation shifts. 3. Ensure a saturating concentration of ethylene (typically >1 µL/L) is used and optimize the treatment time.[1] |
| Contradictory results regarding the involvement of MAPKs. | 1. The role of MAPKs can be complex, as they are involved in both ethylene signaling and stress-induced ethylene production.[3][5] 2. The specific MAPK involved may vary depending on the plant species and experimental conditions. | 1. Use specific MAPK inhibitors or mutant lines to dissect the pathway. 2. Differentiate between the primary ethylene signaling pathway and stress-response pathways that also involve MAPKs and ethylene. |
| Low yield of phosphorylated protein for in vitro kinase assays. | 1. The recombinant kinase (e.g., CTR1) has low activity. 2. The substrate protein (e.g., EIN2 C-terminus) is improperly folded. 3. Suboptimal reaction conditions (e.g., ATP concentration, buffer pH, cofactors). | 1. Optimize the expression and purification protocol for the kinase. 2. Ensure the substrate protein is soluble and properly folded. Consider using a smaller, soluble fragment if the full-length protein is problematic. 3. Titrate ATP concentration and optimize buffer components, including Mg²⁺ and Mn²⁺ concentrations. |
Experimental Protocols
In Vitro Kinase Assay for CTR1 Activity
This protocol describes a method to determine the kinase activity of CTR1 by measuring the incorporation of radiolabeled phosphate into its substrate, EIN2.[1]
-
Protein Purification:
-
Express and purify the kinase domain of CTR1 (e.g., as a GST-fusion protein).
-
Express and purify the C-terminal domain of EIN2, which serves as the substrate.
-
-
Kinase Reaction:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a microfuge tube, combine the purified CTR1 kinase, the EIN2 substrate, and the reaction buffer.
-
Initiate the reaction by adding ATP, including [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated EIN2.
-
Quantify the incorporated radioactivity to determine kinase activity.
-
Signaling Pathways and Workflows
Caption: Ethylene signaling pathway highlighting key phosphorylation events.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Ethylene Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress of ethylene action mechanism and its application on plant type formation in crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sometimes new results raise new questions: The question marks between mitogen-activated protein kinase and ethylene signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene Signal Is Transduced via Protein Phosphorylation Events in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylene Signal Is Transduced via Protein Phosphorylation Events in Plants - PMC [pmc.ncbi.nlm.nih.gov]
"purification methods for tetraethyl ethene-1,1-diylbis(phosphonate)"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethyl ethene-1,1-diylbis(phosphonate).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of tetraethyl ethene-1,1-diylbis(phosphonate).
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity After Column Chromatography | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired product from impurities. | 1. Optimize the eluent system: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for separation. 2. Try a different solvent system: Consider using solvent systems such as dichloromethane/methanol or toluene/ethyl acetate. |
| Column Overloading: Too much crude product was loaded onto the column, leading to poor separation. | 1. Reduce the amount of sample loaded: As a general rule, the amount of crude product should be 1-5% of the mass of the stationary phase. 2. Use a larger column: Increase the diameter of the column to improve separation capacity. | |
| Improper Column Packing: Channels or cracks in the stationary phase can lead to uneven solvent flow and poor separation. | 1. Repack the column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Decomposition During Distillation | High Temperature: The distillation temperature is too high, causing the compound to decompose. Tetraethyl ethene-1,1-diylbis(phosphonate) has a high boiling point. | 1. Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound. Aim for a pressure at which the compound boils at a temperature below its decomposition point. |
| Prolonged Heating: Extended exposure to high temperatures, even below the decomposition point, can lead to degradation. | 1. Heat the distillation flask gradually and evenly. 2. Insulate the distillation column to ensure efficient distillation and minimize the time required at high temperatures. | |
| Incomplete Removal of Starting Materials | Unreacted Tetraethyl Methylenediphosphonate or Aldehyde: The synthesis reaction (e.g., Horner-Wadsworth-Emmons) did not go to completion. | 1. Optimize reaction conditions: Ensure appropriate stoichiometry, reaction time, and temperature for the synthesis. 2. Purify by Column Chromatography: A well-optimized column chromatography protocol should effectively separate the product from the starting materials. |
| Presence of Water-Soluble Byproducts | Phosphate Byproducts: The Horner-Wadsworth-Emmons reaction produces a dialkylphosphate salt byproduct. | 1. Perform an aqueous workup: After the reaction, wash the organic layer with water or a saturated aqueous solution of sodium chloride (brine) to remove water-soluble byproducts before proceeding with further purification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying tetraethyl ethene-1,1-diylbis(phosphonate)?
A1: The two primary methods for purifying tetraethyl ethene-1,1-diylbis(phosphonate) are vacuum distillation and column chromatography.[1] The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: How can I assess the purity of my tetraethyl ethene-1,1-diylbis(phosphonate) sample?
A2: The purity of the compound can be effectively determined using ³¹P NMR spectroscopy. This technique is highly sensitive to the phosphorus environment and can distinguish the desired product from phosphorus-containing impurities. The presence of a single sharp peak at the expected chemical shift is indicative of high purity. Other techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC) can also be used.
Q3: What are the likely impurities in a sample of tetraethyl ethene-1,1-diylbis(phosphonate) synthesized via the Horner-Wadsworth-Emmons reaction?
A3: Common impurities may include:
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Unreacted starting materials: Tetraethyl methylenediphosphonate and the aldehyde (e.g., paraformaldehyde) used in the synthesis.
-
Phosphonate carbanion: The intermediate formed during the reaction.
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Dialkylphosphate salt: A water-soluble byproduct of the reaction.
Q4: Can you provide a starting point for developing a column chromatography protocol?
A4: A good starting point for column chromatography is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The optimal eluent composition should be determined by TLC analysis of the crude product. A gradient of 10% to 50% ethyl acetate in hexane is often a suitable range to explore.
Q5: At what temperature and pressure should I perform vacuum distillation?
A5: The exact temperature and pressure for vacuum distillation will depend on your specific setup. The goal is to reduce the pressure sufficiently to lower the boiling point of tetraethyl ethene-1,1-diylbis(phosphonate) to a temperature where it does not decompose. It is recommended to start with a moderate vacuum and gently heat the sample, adjusting the pressure and temperature as needed to achieve a steady distillation.
Experimental Protocols
Column Chromatography Protocol
Objective: To purify tetraethyl ethene-1,1-diylbis(phosphonate) from non-polar and moderately polar impurities.
Materials:
-
Crude tetraethyl ethene-1,1-diylbis(phosphonate)
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tetraethyl ethene-1,1-diylbis(phosphonate).
Vacuum Distillation Protocol
Objective: To purify tetraethyl ethene-1,1-diylbis(phosphonate) from non-volatile impurities.
Materials:
-
Crude tetraethyl ethene-1,1-diylbis(phosphonate)
-
Distillation flask
-
Short path distillation head or a standard distillation setup with a condenser
-
Receiving flask
-
Vacuum pump and tubing
-
Heating mantle
-
Stir bar
-
Thermometer
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Sample Charging: Add the crude product to the distillation flask.
-
System Evacuation: Connect the apparatus to the vacuum pump and gradually evacuate the system.
-
Heating and Distillation: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
-
Temperature and Pressure Monitoring: Monitor the temperature of the vapor and the pressure of the system throughout the distillation.
-
Fraction Collection: Collect the distilled product in the receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
| Purification Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Column Chromatography | >95% | - High resolution for separating closely related impurities. - Applicable to a wide range of compound polarities. | - Can be time-consuming. - Requires significant amounts of solvent. - Scale-up can be challenging. |
| Vacuum Distillation | >98% | - Effective for removing non-volatile impurities. - Can be faster than chromatography for large scales. - Lower solvent consumption. | - Not suitable for thermally sensitive compounds. - May not separate compounds with similar boiling points. |
Mandatory Visualizations
Caption: Purification workflow for tetraethyl ethene-1,1-diylbis(phosphonate).
Caption: Synthesis and application of tetraethyl ethene-1,1-diylbis(phosphonate).
References
Technical Support Center: Optimizing Phosphonate Synthesis
Welcome to the technical support center for phosphonate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of phosphonates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phosphonate synthesis?
A1: The most prevalent methods for forming the crucial carbon-phosphorus (C-P) bond in phosphonates include the Michaelis-Arbuzov reaction, the Pudovik reaction, the Kabachnik-Fields reaction, and the Hirao coupling. For the deprotection of phosphonate esters to yield phosphonic acids, the McKenna reaction is widely used.
Q2: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes?
A2: Low yields in the Michaelis-Arbuzov reaction can stem from several factors. The reactivity of the alkyl halide is critical, with the general trend being R-I > R-Br > R-Cl.[1] Secondary and tertiary alkyl halides are often problematic and can lead to elimination side products.[2] High reaction temperatures (often 120-160 °C) are typically required, but this can also lead to pyrolysis of the ester, forming an acid as a side product.[2] Additionally, the newly formed alkyl halide byproduct can compete with the starting alkyl halide, which can be mitigated by using a phosphite that generates a low-boiling byproduct that can be removed during the reaction.[3]
Q3: I am observing side products in my Kabachnik-Fields reaction. How can I minimize them?
A3: The Kabachnik-Fields reaction, a three-component condensation, can proceed through two main pathways: one involving an imine intermediate and the other an α-hydroxyphosphonate intermediate.[4][5] The dominant pathway and potential side products depend on the nature of the reactants.[5] For example, the basicity of the amine can influence the reaction pathway. To improve selectivity and yield, consider a two-component approach by pre-forming the imine before adding the phosphite (this variation is known as the Pudovik reaction).[6][7] Microwave-assisted synthesis, often under solvent-free conditions, has been shown to be effective and can sometimes eliminate the need for a catalyst.[4]
Q4: My Hirao coupling is not working well, what should I check?
A4: The Hirao coupling, a palladium-catalyzed cross-coupling reaction, can be sensitive to the choice of catalyst, ligand, and substrates. Catalyst deactivation can be an issue. The choice of palladium source and ligand is crucial; for instance, using Pd(OAc)₂ with a bidentate ligand like dppf can improve reactivity and tolerate a wider range of functional groups.[8][9] While originally using Pd(PPh₃)₄, cheaper palladium sources are now common.[10] Aryl and vinyl chlorides are generally unreactive under the original Hirao conditions.[10] The oxidative addition of the aryl halide to the palladium catalyst can be a rate-determining step, and tuning the electronic properties of the ligand can be beneficial.[10]
Q5: I'm having trouble with the deprotection of my phosphonate ester using the McKenna reaction. What could be the problem?
A5: The McKenna reaction, which uses bromotrimethylsilane (BTMS), can sometimes lead to incomplete deprotection or unwanted side reactions.[11][12] Incomplete transesterification can occur at lower temperatures or with shorter reaction times.[11] Side reactions can include the cleavage of other ester groups present in the molecule.[11] While tertiary amines are sometimes added to prevent side reactions, they should be used with caution as they can promote other unwanted processes.[11]
Q6: My purified phosphonic acid is a sticky oil and difficult to handle. How can I obtain a solid product?
A6: Phosphonic acids, particularly those with long organic chains, are often difficult to crystallize and can be hygroscopic.[13] Several strategies can be employed to obtain a solid. Conversion to a salt, such as a sodium or dicyclohexylammonium salt, can facilitate crystallization.[13] Lyophilization from a solvent like t-butanol can sometimes yield a fluffy solid instead of a sticky residue.[13] Purification by chromatography on a strong anion-exchange resin is another option.[13] For crystallization, trying different solvent systems like acetone/water or acetonitrile/water can be effective.[13]
Troubleshooting Guides
Michaelis-Arbuzov Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Low reactivity of alkyl halide (e.g., chloride, secondary/tertiary halide).[1][2] - Insufficient reaction temperature.[2] - Electron-withdrawing groups on the phosphite slowing the reaction.[1][2] - Stable phosphonium salt formation with aryl groups.[2] | - Use a more reactive alkyl halide (iodide > bromide > chloride).[1] - Increase reaction temperature, but monitor for decomposition.[2] - Use a phosphite with electron-donating groups.[1][2] - For aryl phosphonates, consider the Hirao coupling. |
| Side Product Formation | - Elimination reaction with secondary/tertiary alkyl halides.[2] - Perkow reaction with α-halo ketones.[2] - Pyrolysis of the ester at high temperatures.[2] - Reaction of the product alkyl halide with the starting phosphite.[3] | - Use primary alkyl halides. - Consider alternative methods for β-ketophosphonates. - Optimize reaction temperature to minimize decomposition. - Use a phosphite that forms a volatile alkyl halide byproduct that can be removed during the reaction.[3] |
Pudovik and Kabachnik-Fields Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow Reaction Rate | - Steric hindrance of reactants. - Low reactivity of the imine (in Pudovik) or carbonyl compound (in Kabachnik-Fields). | - Use a catalyst, such as a Lewis acid or a chiral amine base for enantioselective reactions.[14] - Consider microwave-assisted synthesis to reduce reaction times.[4][5] - For the Kabachnik-Fields reaction, the use of a dehydrating agent can accelerate imine formation.[7] |
| Low Yield | - Unfavorable equilibrium. - Competing side reactions. | - For the Kabachnik-Fields reaction, perform it as a two-step Pudovik reaction by pre-forming the imine.[7] - Optimize solvent conditions; solvent-free reactions can sometimes give higher yields.[15] |
| Formation of Multiple Products | - In the Kabachnik-Fields reaction, competition between the imine and α-hydroxyphosphonate pathways.[4][5] | - The choice of amine (less basic amines may favor the imine pathway) can influence the reaction course.[6] - A two-step Pudovik approach offers better control.[14] |
Hirao Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst. - Low reactivity of the aryl/vinyl halide (e.g., chlorides).[10] | - Ensure the use of an active Pd(0) catalyst; Pd(II) precursors need to be reduced in situ.[10] - For less reactive halides, use a more electron-donating and chelating ligand like dppf.[8][10] - Consider using a more reactive aryl/vinyl iodide or bromide. |
| Catalyst Deactivation | - Substrates containing coordinating functional groups can inhibit the catalyst. | - The choice of ligand is critical to prevent catalyst deactivation.[16] |
| Side Reactions | - Reduction of the aryl halide. | - Optimize reaction conditions, particularly the choice of base and solvent. |
Experimental Protocols
General Protocol for a Michaelis-Arbuzov Reaction
-
Preparation: Ensure all glassware is thoroughly dried. The reaction is typically performed neat or in a high-boiling solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the trialkyl phosphite and the alkyl halide. An excess of the alkyl halide can be used.
-
Heating: Heat the reaction mixture to the required temperature (typically 120-160 °C).[2]
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is often accompanied by the evolution of the newly formed, more volatile alkyl halide, which can be distilled off.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product phosphonate can be purified by vacuum distillation or column chromatography.
General Protocol for a Three-Component Kabachnik-Fields Reaction
-
Reactant Mixing: In a suitable flask, mix the aldehyde or ketone, the amine, and the dialkyl phosphite. The reaction can often be performed under solvent-free conditions.
-
Catalyst (Optional): If a catalyst is used, add it to the mixture.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated. Microwave irradiation is often an effective way to accelerate the reaction.[4][5]
-
Monitoring: Monitor the reaction by TLC or NMR until the starting materials are consumed.
-
Purification: The crude product can be purified by column chromatography or crystallization.
Data Tables for Reaction Optimization
Effect of Solvent on Kabachnik-Fields Reaction Yield
| Solvent | Yield (%) |
| Solvent-free | 99 |
| Hexane | 90 |
| Ethyl acetate | 89 |
| Tetrahydrofuran | 86 |
| Dimethylformamide | 85 |
| Acetone | 82 |
| Acetonitrile | 79 |
| Methanol | 79 |
| Toluene | 76 |
| Dichloromethane | 73 |
| Ethanol | 72 |
| Water | 65 |
| Data from a model reaction of 4-chloroaniline, 4-chlorobenzaldehyde, and triethyl phosphite under sonication.[15] |
Optimization of the Pudovik Reaction in Continuous Flow
| Entry | DBN (mol%) | Residence Time (min) | Stirring Speed (rpm) | Temperature (°C) | Conversion (%) |
| 1 | 10 | 120 | 500 | 40 | 47 |
| 2 | 5 | 120 | 500 | 25 | >99 |
| 3 | 1 | 120 | 500 | 25 | 85 |
| 4 | 5 | 60 | 500 | 25 | 78 |
| 5 | 5 | 120 | 250 | 25 | 29 |
| 6 | 5 | 120 | 1000 | 25 | 92 |
| 7 | 5 | 120 | 500 | 35 | 95 |
| 8 | 5 | 120 | 500 | 45 | 93 |
| Optimization of the one-pot Pudovik–phospha-Brook rearrangement of 2-nitrobenzaldehyde and diethyl phosphite using DBN as a catalyst in a continuous stirred tank reactor (CSTR).[17] |
Visual Guides
Caption: Troubleshooting workflow for low yields in the Michaelis-Arbuzov reaction.
Caption: Decision tree for the purification and solidification of phosphonic acids.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 8. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hirao coupling - Wikipedia [en.wikipedia.org]
- 11. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The McKenna reaction - avoiding side reactions in phosphonate deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 15. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stability of Phosphonate Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphonate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My phosphonate compound is precipitating out of my aqueous buffer. What could be the cause and how can I resolve it?
A1: Precipitation of phosphonate compounds in aqueous buffers is a common issue that can arise from several factors:
-
High Concentration: The concentration of your phosphonate compound may exceed its solubility in the specific buffer system and conditions (pH, temperature).
-
Presence of Divalent Cations: Phosphonates are strong chelating agents for divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺.[1] If your buffer or sample contains these ions, they can form insoluble metal-phosphonate complexes, leading to precipitation.[2]
-
pH Effects: The solubility of phosphonic acids and their salts is highly dependent on pH. At certain pH values, the compound may be in a less soluble protonation state.
-
"Salting Out" Effect: High concentrations of salts in your buffer (e.g., NaCl) can decrease the solubility of your phosphonate compound, causing it to precipitate. This is particularly relevant when working with cold solutions, as the solubility of some phosphate salts decreases at lower temperatures.[3]
Troubleshooting Steps:
-
Reduce Concentration: Try preparing a more dilute solution of your phosphonate compound.
-
Use a Chelating Agent: If you suspect metal ion contamination, consider adding a small amount of a chelating agent like EDTA to your buffer to sequester a portion of the metal ions.
-
Adjust pH: Experiment with adjusting the pH of your buffer. A slight change can sometimes significantly improve solubility.
-
Modify Buffer Composition: If using a phosphate buffer, be aware that high concentrations of organic solvents (like acetonitrile in HPLC mobile phases) can cause the buffer salts themselves to precipitate.[4] Consider using an alternative buffer system if you are working with mixed aqueous-organic solvents. For example, potassium-based phosphate buffers are generally more soluble in the cold than sodium-based ones.[3]
-
Temperature Control: If you observe precipitation upon cooling, try to maintain your solutions at room temperature, if experimentally feasible. If refrigeration is necessary, ensure your buffer components are soluble at the storage temperature.
Q2: I am concerned about the hydrolytic stability of my phosphonate ester compound in my aqueous experimental setup. What factors influence its degradation?
A2: Phosphonate esters are generally susceptible to hydrolysis, and the rate of this degradation is influenced by several factors:
-
pH: Hydrolysis can occur under both acidic and basic conditions.[4] The rate of hydrolysis is often pH-dependent, with many esters showing increased degradation at pH extremes.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[5]
-
Enzymatic Activity: If your experimental system contains biological components (e.g., cell lysates, serum), enzymes such as phosphatases may contribute to the cleavage of the phosphonate ester bond.[6]
-
Steric Hindrance: The structure of the phosphonate ester itself plays a role. Steric hindrance around the phosphorus center can decrease the rate of hydrolysis.[7]
Q3: How can I monitor the stability of my phosphonate compound over time?
A3: Several analytical techniques can be employed to monitor the stability of your phosphonate compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent phosphonate compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks over time, you can quantify its stability.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: ³¹P-NMR is highly specific for phosphorus-containing compounds and can be used to track the degradation of your phosphonate. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, allowing you to distinguish between the parent compound and its hydrolysis products.[8][9]
Troubleshooting Guides
Guide 1: Investigating Unexpected Biological Activity or Lack Thereof
Issue: You observe inconsistent or no biological activity of your phosphonate-based drug candidate in a cell-based assay.
Possible Cause: The compound may be degrading in the cell culture medium before it can exert its effect. The stability of phosphonates in cell culture media can vary significantly.[10]
Troubleshooting Workflow:
Quantitative Data on Phosphonate Stability
The stability of phosphonate compounds is highly dependent on their structure and the conditions to which they are exposed. The following table summarizes representative hydrolysis rate constants for different types of phosphorus esters under various conditions. Note that phosphonates are generally more stable to hydrolysis than the analogous phosphate esters.
| Compound Type | Conditions | Temperature (°C) | Rate Constant (k) | Reference |
| Phenyl Phosphate Dianion | 1 M KOH | 160-240 | Varies with temp. | [11] |
| Methyl Phosphate Dianion | 1 M KOH | 160-240 | Varies with temp. | [11] |
| Diethyl Phosphinates | Alkaline | 70 | 260 (relative) | [7] |
| Diisopropyl Phosphinates | Alkaline | 120 | 41 (relative) | [7] |
| Di-tert-butyl Phosphinates | Alkaline | 120 | 0.08 (relative) | [7] |
| Diphenylphosphinates | Acidic (HCl) | 180 | Complete in 0.5-2h | [7] |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 4 | 25 | 0.0003 h⁻¹ | [6][12] |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 7 | 25 | 0.0004 h⁻¹ | [6][12] |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 10 | 25 | 0.0012 h⁻¹ | [6][12] |
Experimental Protocols
Protocol 1: General HPLC Method for Phosphonate Stability Analysis
This protocol provides a general starting point for developing an HPLC method to assess the stability of phosphonate compounds. Method optimization will be required for specific compounds.
1. Sample Preparation:
-
Prepare a stock solution of your phosphonate compound in a suitable solvent (e.g., water, methanol).
-
Dilute the stock solution with the aqueous buffer or medium you are testing for stability to the desired final concentration.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
If necessary, quench the reaction (e.g., by adding a strong acid or base, or by freezing).
-
Filter the sample through a 0.22 µm syringe filter before injection.[13]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is a common starting point.[14]
-
Mobile Phase:
-
Aqueous Phase (A): Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted as needed.[15]
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient: A gradient elution is often necessary to separate the parent compound from more polar degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where your compound has strong absorbance. If your compound lacks a chromophore, consider derivatization or other detection methods like mass spectrometry (LC-MS).[16][17]
-
Injection Volume: 10-20 µL
3. Data Analysis:
-
Integrate the peak area of the parent phosphonate compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile.
Protocol 2: ³¹P-NMR for Monitoring Phosphonate Degradation
³¹P-NMR offers a direct and quantitative way to observe the degradation of phosphonate compounds.
1. Sample Preparation:
-
Prepare your phosphonate sample in the aqueous buffer of interest in an NMR tube. The concentration should be sufficient for detection (typically > 1 mM).
-
Use a deuterated solvent (e.g., D₂O) as part of your solvent system for the NMR lock.
-
An internal standard (e.g., a stable phosphonate compound with a distinct chemical shift) can be added for quantification.
2. NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire a one-dimensional ³¹P spectrum with proton decoupling.[18]
-
Key parameters to set:
-
Pulse Angle: 30-45° to allow for faster repetition rates.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the phosphorus nuclei being observed to ensure full relaxation for quantitative analysis.
-
Number of Scans: Dependent on the sample concentration; more scans will be needed for lower concentrations to achieve a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phasing, and baseline correction).
-
The parent phosphonate and its degradation products will have different chemical shifts.
-
Integrate the peaks corresponding to the parent compound and the degradation products.
-
The relative integrals can be used to determine the extent of degradation over time.
Signaling Pathway Visualization
Many phosphonate-based drugs, particularly nitrogen-containing bisphosphonates (N-BPs), exert their therapeutic effects by inhibiting enzymes in key metabolic pathways. A primary target is farnesyl diphosphate synthase (FPPS) in the mevalonate pathway.[19][20] Inhibition of this enzyme disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins crucial for various cellular signaling processes.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. padproject.nd.edu [padproject.nd.edu]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 19. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Schematic showing the mevalonate pathway [pfocr.wikipathways.org]
- 22. researchgate.net [researchgate.net]
"troubleshooting low yields in Arbuzov-type reactions for phosphonates"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Arbuzov-type reactions for the synthesis of phosphonates.
Troubleshooting Guide: Low Yields in Arbuzov Reactions
Low yields in the Arbuzov reaction can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My Arbuzov reaction is giving a low yield or failing completely. What are the first things I should check?
A1: When troubleshooting a low-yield Arbuzov reaction, it is best to start with the most fundamental parameters before moving to more complex variables.
-
Reagent Quality: Ensure the purity of your starting materials. Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can significantly impact their nucleophilicity. Alkyl halides should be free of impurities that could undergo side reactions. It is often recommended to use freshly distilled reagents.
-
Reaction Temperature: The classical Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160 °C.[1][2] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress using techniques like ³¹P NMR or TLC to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to byproduct formation.
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low-yield Arbuzov reactions.
Q2: I am using a secondary or tertiary alkyl halide and getting low yields and/or alkene byproducts. How can I resolve this?
A2: Secondary and tertiary alkyl halides are notoriously poor substrates for the classical Arbuzov reaction.[1][2][3] This is due to competing E2 elimination reactions with the nucleophilic phosphite, leading to the formation of alkenes. Additionally, the SN2 reaction is sterically hindered at secondary and tertiary centers.
To address this, consider the following strategies:
-
Lewis Acid Catalysis: The addition of a Lewis acid can promote the reaction, sometimes allowing it to proceed at lower temperatures where elimination is less favorable.
-
Radical Arbuzov Reaction: A modern alternative involves a photoredox-catalyzed radical pathway.[2][3] This approach is often successful for secondary and even tertiary alkyl halides at room temperature, avoiding the high temperatures that favor elimination.[2][3]
The following diagram illustrates the competing pathways for secondary alkyl halides.
Caption: Competing SN2 and E2 pathways in the Arbuzov reaction.
Q3: My reaction seems to stall, and I observe the formation of multiple phosphorus-containing species in the ³¹P NMR. What could be the cause?
A3: A common issue in the Arbuzov reaction is the formation of a byproduct alkyl halide, which can then react with the starting trialkyl phosphite.[3][4][5] This is especially problematic if the byproduct halide is more reactive than the starting alkyl halide. This can lead to a mixture of phosphonate products and unreacted starting material.
For example, in the reaction of an alkyl iodide with triethyl phosphite, ethyl iodide is generated as a byproduct. This ethyl iodide can then react with another molecule of triethyl phosphite.
To mitigate this:
-
Use a Phosphite with a Low-Boiling Byproduct: Employing trimethyl phosphite or triethyl phosphite can be advantageous as the resulting methyl or ethyl halide byproducts are volatile and can be removed from the reaction mixture by distillation, especially if the reaction is performed neat.[4]
-
Use a Stoichiometric Amount of Alkyl Halide: Using a large excess of the trialkyl phosphite can help to ensure the complete consumption of the starting alkyl halide. However, this can make purification more challenging.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Arbuzov reaction?
A1: The Michaelis-Arbuzov reaction proceeds via a two-step mechanism.[3][6] The first step is the nucleophilic attack of the trivalent phosphorus of the phosphite on the electrophilic carbon of the alkyl halide in an SN2 fashion, forming a phosphonium salt intermediate.[1][6] In the second step, the displaced halide anion attacks one of the alkoxy groups on the phosphorus, resulting in the formation of the pentavalent phosphonate product and a new alkyl halide.[3][6]
Caption: The mechanism of the Michaelis-Arbuzov reaction.
Q2: Can I use aryl halides in the Arbuzov reaction?
A2: Classical Arbuzov reactions with aryl halides are generally unsuccessful because the SN2 attack on the sp²-hybridized carbon of the aryl halide is highly disfavored. However, modern variations of the reaction have been developed to address this limitation. For instance, palladium-catalyzed and photo-Arbuzov reactions have shown success in the phosphonylation of aryl halides.[4]
Q3: Are there any functional groups that are incompatible with the Arbuzov reaction?
A3: Yes, certain functional groups can interfere with the Arbuzov reaction. Protic functional groups such as alcohols, thiols, primary and secondary amines, and carboxylic acids can react with the phosphite starting material.[1] Additionally, under the high temperatures often required, sensitive functional groups may decompose. For substrates with incompatible functional groups, milder, modern alternatives like the photo-Arbuzov or radical Arbuzov reactions may be more suitable.[2][3]
Data Presentation
The following table summarizes the impact of different alkyl halides and reaction conditions on the yield of the Arbuzov reaction, compiled from various sources.
| Alkyl Halide Type | Reaction Conditions | Typical Yield | Key Issues | Potential Solutions | Reference |
| Primary | Neat, 120-160 °C | Good to Excellent | Byproduct halide competition | Use phosphite with volatile byproduct | [1] |
| Secondary | Neat, >150 °C | Poor to Moderate | E2 Elimination | Lewis Acid Catalysis, Radical Rxn | [1][2][3] |
| Tertiary | Neat, >150 °C | Very Low to None | E2 Elimination | Radical Reaction | [2][3] |
| Aryl | Classical Conditions | None | Unreactive sp² carbon | Palladium Catalysis, Photo-Arbuzov | [4] |
Experimental Protocols
Protocol 1: Classical Arbuzov Reaction - Synthesis of Diethyl Benzylphosphonate
This protocol describes a standard procedure for the Arbuzov reaction using a primary alkyl halide.
Materials:
-
Benzyl chloride
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.1 equivalents).
-
Begin stirring and gently heat the triethyl phosphite.
-
Slowly add benzyl chloride (1.0 equivalent) to the flask. The reaction is often exothermic.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution (if a distillation setup is used) or by ³¹P NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to yield diethyl benzylphosphonate.
Protocol 2: Photo-Radical Arbuzov Reaction for a Secondary Alkyl Halide
This protocol is a general guideline based on modern photoredox-catalyzed methods for challenging substrates.[2][3]
Materials:
-
Secondary alkyl bromide (e.g., 1-bromoethylbenzene)
-
9-fluorenyl o-phenylene phosphite (P-4)
-
Photocatalyst (e.g., 4DPAIPN)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMA)
-
Blue LED light source
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Methanol for workup
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alkyl bromide (1.0 equivalent), 9-fluorenyl o-phenylene phosphite (2.0 equivalents), the photocatalyst (e.g., 1 mol%), and DIPEA (2.0 equivalents) in anhydrous DMA.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a workup with methanol to transesterify the intermediate to the dimethyl phosphonate.
-
Purify the product by column chromatography. A significant yield improvement from traditional methods is often observed. For example, a reaction that fails at 180°C can give yields of over 50% with this method.[3]
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arbuzov Reaction [organic-chemistry.org]
"preventing hydrolysis of phosphonate esters during synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of phosphonate esters during their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphonate ester hydrolysis during synthesis?
A1: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The most common causes of unintentional hydrolysis during a synthetic workflow include:
-
Presence of acidic or basic reagents/catalysts: Many synthetic steps may involve acids or bases, which can catalyze hydrolysis if not properly neutralized.
-
Aqueous work-up conditions: Introducing water during extraction or washing steps can lead to hydrolysis, especially if acidic or basic residues are present.
-
Purification on silica gel: Standard silica gel is slightly acidic and can promote hydrolysis of sensitive phosphonate esters during column chromatography.[4][5]
-
Storage and handling: Exposure to atmospheric moisture, especially in the presence of trace acidic or basic impurities, can cause degradation over time.
Q2: How does pH influence the stability of phosphonate esters?
A2: The rate of phosphonate ester hydrolysis is significantly influenced by pH.[1] Both acidic and basic conditions can accelerate the cleavage of the P-O-C bond.[1][2] For instance, at high pH, sarin, an organophosphorus compound, rapidly decomposes into less toxic phosphonic acid derivatives. While specific optimal pH ranges for stability vary with the ester's structure, maintaining neutral conditions (pH ≈ 7) is generally recommended to minimize hydrolysis.
Q3: What role does temperature play in the rate of hydrolysis?
A3: As with most chemical reactions, an increase in temperature generally accelerates the rate of phosphonate ester hydrolysis. Hydrolysis reactions that are slow at room temperature can become significantly faster at elevated temperatures.[1] Therefore, it is advisable to conduct reactions and purifications at the lowest practical temperature, especially when dealing with sensitive substrates.
Q4: How do steric and electronic effects of the ester group influence stability?
A4: The structure of the ester group (the 'R' in R-O-P) plays a crucial role in the stability of the phosphonate ester:
-
Steric Hindrance: Increasing the steric bulk of the ester group can significantly slow down the rate of hydrolysis, particularly under basic conditions. For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions.[1][6]
-
Electronic Effects: Electron-withdrawing groups on the ester moiety can increase the rate of hydrolysis.[1] Conversely, electron-donating groups tend to decrease the rate.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Significant product loss during aqueous work-up. | Presence of residual acid or base from the reaction. | Carefully neutralize the reaction mixture to pH ≈ 7 before adding water. For highly sensitive esters, consider a non-aqueous work-up (e.g., direct filtration and evaporation, followed by purification). |
| Hydrolysis of the phosphonate ester during silica gel chromatography. | The acidic nature of standard silica gel.[4][5] | Use deactivated or buffered silica gel. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine or pyridine, and then evaporating the solvent. Alternatively, consider other purification methods like chromatography on neutral alumina, crystallization, or preparative HPLC with a neutral mobile phase. |
| The desired phosphonic acid is not obtained after attempted hydrolysis. | The phosphonate ester is sterically hindered or electronically stable. | Use harsher hydrolysis conditions (e.g., refluxing in concentrated HCl or HBr).[1][2] Alternatively, employ a non-hydrolytic cleavage method, such as the McKenna reaction using bromotrimethylsilane (TMSBr).[7][8] |
| Product degradation during storage. | Exposure to atmospheric moisture and/or acidic/basic contaminants. | Store the purified phosphonate ester under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, consider storing in a desiccator at low temperature. Ensure all solvents used for storage are anhydrous. |
Quantitative Data on Hydrolysis Rates
The rate of hydrolysis is highly dependent on the specific structure of the phosphonate ester and the reaction conditions. Below are some examples illustrating these differences.
Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates [7]
| Substituent on Benzyl Group | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |
| H | 2.64 | 0.60 | 9.5 |
| 4-NO₂ | 5.18 | 1.24 | 2.5 |
| 4-Cl | 3.36 | 0.67 | 5.5 |
| 4-F | 3.42 | 0.74 | 6.0 |
| k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively, at reflux in the presence of 3 equivalents of concentrated HCl in water. |
Table 2: Relative Hydrolysis Rates of Ethyl Phosphinates Under Basic Conditions [6]
| Ester Group | Relative Rate Constant |
| Diethyl | 260 |
| Diisopropyl | 41 |
| Di-tert-butyl | 0.08 |
| Rates are relative and demonstrate the significant decrease in hydrolysis rate with increasing steric hindrance. |
Experimental Protocols
Protocol 1: Synthesis of a Hydrolysis-Sensitive α-Hydroxyphosphonate
This protocol describes the synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate, a representative α-hydroxyphosphonate, using a base-catalyzed Pudovik reaction under conditions designed to minimize hydrolysis.[9][10][11][12]
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine (TEA)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add benzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq) dissolved in anhydrous acetone.
-
Add triethylamine (0.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether and wash with a minimal amount of brine, ensuring the pH does not become acidic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a mixture of diethyl ether and hexane or by flash chromatography on silica gel that has been pre-treated with a 1% solution of triethylamine in the eluent.
Protocol 2: Non-Hydrolytic Deprotection of a Phosphonate Ester (McKenna Reaction)
This protocol describes the dealkylation of a diethyl phosphonate to the corresponding phosphonic acid using bromotrimethylsilane (TMSBr), avoiding the use of aqueous acid or base.[8][13]
Materials:
-
Diethyl phosphonate substrate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous acetonitrile (ACN) or chloroform (CHCl₃)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the diethyl phosphonate (1.0 eq) in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (6-8 eq) to the solution at room temperature.
-
Seal the flask and heat the reaction mixture in a sand bath at 36 °C for 24 hours.
-
Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester.
-
After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess TMSBr under reduced pressure.
-
To the resulting residue, add methanol and stir for 2 hours at room temperature to effect solvolysis of the silyl esters.
-
Evaporate the methanol under reduced pressure to yield the desired phosphonic acid.
Protocol 3: Monitoring Phosphonate Ester Hydrolysis by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool to monitor the progress of reactions involving phosphonates, including their hydrolysis.[7][14][15][16][17][18]
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at various time points.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
If necessary, add a small amount of an internal standard with a known ³¹P chemical shift (e.g., triphenyl phosphate).
Data Acquisition and Interpretation:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The chemical shift (δ) of the phosphorus nucleus will be indicative of its chemical environment.
-
A typical diethyl phosphonate ester will have a characteristic chemical shift. Upon hydrolysis to the phosphonic acid monoester and then to the phosphonic acid, new peaks will appear at different chemical shifts.
-
The extent of hydrolysis can be quantified by integrating the signals corresponding to the starting material and the hydrolysis products.
Visualizations
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. silicycle.com [silicycle.com]
- 5. sse.co.th [sse.co.th]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. api.pageplace.de [api.pageplace.de]
- 16. researchgate.net [researchgate.net]
- 17. A 31P-NMR study of structural and functional aspects of phosphate and phosphonate distribution in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the thermal degradation of phosphonate-containing polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving phosphonate-containing polymers.
| Symptom | Possible Causes | Recommended Actions |
| Unexpectedly low thermal stability (premature weight loss in TGA) | 1. Residual acidic impurities: Traces of acid from polymerization can catalyze degradation. 2. Oxidative degradation: Presence of oxygen can lower the degradation temperature. 3. Hydrolysis: Moisture can lead to the breakdown of phosphonate ester bonds. 4. Incorrect polymer structure: The specific chemical environment of the phosphonate group can influence stability. | 1. Purify the polymer: Ensure all acidic residues are removed. 2. Perform TGA under an inert atmosphere: Use nitrogen or argon to prevent oxidation. 3. Dry the sample thoroughly: Ensure the polymer is free of moisture before analysis. 4. Characterize the polymer structure: Use techniques like NMR to confirm the expected structure. |
| Low char yield in TGA | 1. Gas-phase dominant flame retardancy: The phosphonate may be acting primarily in the gas phase by releasing radical scavengers, leaving less residue. 2. Incomplete combustion of the polymer: The polymer structure may not be conducive to char formation. 3. Volatilization of phosphorus-containing species: The phosphonate itself or its degradation products may be volatile. | 1. Analyze evolved gases: Use TGA-FTIR or TGA-MS to identify the degradation products and confirm the flame retardancy mechanism. 2. Modify the polymer structure: Incorporate aromatic or other char-forming moieties into the polymer backbone. 3. Use synergists: Combine the phosphonate with other flame retardants known to promote char formation. |
| Discoloration (yellowing, browning) during melt processing | 1. Thermal-oxidative degradation: Combination of heat and oxygen is causing degradation. 2. Processing temperature is too high: Exceeding the polymer's thermal stability limit. 3. Shear heating: Excessive shear during processing can generate localized hot spots. | 1. Process under an inert atmosphere: Use a nitrogen blanket during processing. 2. Optimize processing temperature: Lower the temperature to a range suitable for the polymer. 3. Reduce screw speed: Minimize shear to prevent excessive heat generation. |
| Inconsistent TGA results | 1. Sample heterogeneity: The sample may not be uniform in composition. 2. Variations in heating rate: Different heating rates can affect the observed degradation temperatures. 3. Sample size and form: The mass and physical form (powder vs. film) of the sample can influence heat transfer and degradation. | 1. Ensure proper sample preparation: Homogenize the sample before analysis. 2. Use a consistent heating rate: Standardize the heating rate for all experiments (e.g., 10 °C/min). 3. Use consistent sample size and form: Maintain a consistent sample mass and form for comparable results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation for phosphonate-containing polymers?
A1: The thermal degradation of phosphonate-containing polymers typically proceeds through a combination of mechanisms, including:
-
Chain Scission: The polymer backbone breaks, leading to a decrease in molecular weight.
-
Depolymerization: The polymer reverts to its monomer units.
-
Side-Group Elimination: The phosphonate side groups are cleaved from the polymer backbone. The presence of phosphonate groups can significantly alter the degradation pathway of the base polymer. For instance, they can promote the formation of a stable char layer, which acts as a thermal barrier and inhibits further degradation.[1]
Q2: How do phosphonate-containing polymers act as flame retardants?
A2: Phosphonate-containing polymers typically exhibit flame retardant properties through two main mechanisms:
-
Condensed Phase Mechanism: Upon heating, the phosphonate groups can decompose to form phosphoric acid species. These acids promote the dehydration and crosslinking of the polymer, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and prevents the release of flammable volatiles.[2][3]
-
Gas Phase Mechanism: Some phosphonate-containing compounds can release phosphorus-containing radicals (e.g., PO•) into the gas phase during combustion. These radicals can scavenge highly reactive H• and OH• radicals in the flame, thereby interrupting the combustion cycle.[2]
Q3: What analytical techniques are most useful for studying the thermal degradation of these polymers?
A3: The most common and effective techniques for studying the thermal degradation of phosphonate-containing polymers are:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing information on thermal stability and char yield.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature, identifying thermal transitions such as melting and glass transition, as well as exothermic or endothermic degradation processes.
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): These hyphenated techniques allow for the identification of the gaseous products evolved during degradation, providing insights into the degradation mechanism.[4]
Q4: How does the structure of the phosphonate group affect thermal stability?
A4: The chemical environment of the phosphorus atom significantly influences the thermal stability. For example, phosphonates where the phosphorus is part of the main polymer chain may exhibit different degradation behavior compared to those with phosphonate pendant groups. The nature of the organic groups attached to the phosphorus atom also plays a role. Generally, the incorporation of phosphonate groups can alter the thermal decomposition of the parent polymer, often leading to increased char formation.[5]
Q5: Can I predict the thermal stability of my phosphonate-containing polymer?
A5: While computational modeling can provide theoretical insights, experimental analysis is crucial for accurately determining thermal stability. TGA is the primary technique for this. By analyzing the onset temperature of degradation and the temperature of maximum weight loss, you can quantify the thermal stability of your polymer. Comparing the TGA curves of the phosphonate-containing polymer with the parent polymer without the phosphonate group will clearly show the effect of the phosphonate moiety.
Data Presentation
Table 1: Thermal Degradation Data of Polyacrylonitrile (PAN) and its Copolymers with Phosphonates in Nitrogen Atmosphere
| Polymer | Phosphorus Content (wt%) | Onset Degradation Temp (°C) | Char Residue at 700°C (%) |
| PAN | 0 | ~280 | ~45 |
| Poly(AN-co-DEAMP) | ~4.0 | ~230-270 | ~55 |
| Poly(AN-co-DE1AEP) | ~4.0 | ~230-270 | ~58 |
Data sourced from[6]
Table 2: Thermal Decomposition Data of Methacrylate-Based Copolymers
| Polymer | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Char Yield at 600°C (%) |
| P(MMA) | ~360 | - | < 1 |
| P(MMA-co-EDHPOBA) | ~280 | ~370 | up to 32 |
| P(EDMPOBA) Homopolymer | ~330 | ~385 | ~10 |
Data sourced from[1]
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of a phosphonate-containing polymer.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Sample of phosphonate-containing polymer (5-10 mg, powder or film)
-
Alumina or platinum crucible
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. Weigh 5-10 mg of the sample accurately into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Start the experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of char residue remaining at the final temperature.
-
Visualizations
Caption: Experimental workflow for TGA analysis of phosphonate-containing polymers.
Caption: Condensed phase flame retardant mechanism of phosphonate polymers.
Caption: Gas phase flame retardant mechanism involving phosphonate species.
References
Validation & Comparative
A Comparative Guide to Characterization Techniques for Ethene-1,1-diylbis(phosphonate) Polymers
The comprehensive characterization of ethene-1,1-diylbis(phosphonate) polymers is crucial for understanding their structure-property relationships and ensuring their suitability for various applications, including in the biomedical and materials science fields. Researchers and drug development professionals rely on a suite of analytical techniques to elucidate the molecular structure, weight, thermal stability, and spectroscopic fingerprint of these polymers. This guide provides an objective comparison of common characterization techniques, supported by experimental data and detailed methodologies.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the chemical structure and functional groups present in ethene-1,1-diylbis(phosphonate) polymers. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most widely employed methods.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Provides information on the proton environment, enabling the confirmation of the polymer backbone and side chains. Can be used to determine the degree of polymerization by comparing integrals of initiator and polymer signals.[1][2] | High resolution, quantitative, provides detailed structural information. | Complex spectra due to J-coupling with phosphorus can make interpretation challenging.[1] Solvent choice is critical, and sometimes deuterated trifluoroacetic acid is required for solubilizing the polymers.[2] |
| ¹³C NMR | Complements ¹H NMR by providing information on the carbon skeleton of the polymer. | Provides detailed structural information and can help in assigning complex ¹H NMR spectra. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| ³¹P NMR | Highly sensitive to the chemical environment of the phosphorus atom. It is used to monitor monomer conversion during polymerization and to identify different phosphorus species.[1][3] | High sensitivity and a large chemical shift range, making it excellent for distinguishing different phosphorus environments. | Provides information only about the phosphorus atoms in the polymer. |
| FTIR | Identifies the presence of specific functional groups, such as P=O, P-O-C, and C-H bonds, through their characteristic vibrational frequencies.[2][3] | Fast, non-destructive, and sensitive to a wide range of functional groups. Can be used to confirm successful hydrolysis of phosphonate esters by observing the disappearance of P-O-CH₃ stretching bands and the appearance of P-OH stretches.[2] | Provides less detailed structural information compared to NMR and can be difficult to interpret for complex polymers with overlapping absorption bands. |
Experimental Protocols
¹H, ¹³C, and ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or deuterated trifluoroacetic acid).[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and a longer acquisition time due to the lower natural abundance of ¹³C.
-
For ³¹P NMR, proton decoupling is also typically used. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).[1]
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and use chemical shifts and coupling constants to elucidate the structure. For molecular weight determination via ¹H NMR, compare the integral of a known initiator signal with that of the polymer backbone.[1]
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by casting from a solution and evaporating the solvent. Alternatively, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the polymer. For example, P-O-CH₃ stretching bands are typically observed around 1022–1032 cm⁻¹.[2]
Molecular Weight Determination
Determining the molecular weight and molecular weight distribution (polydispersity index, Đ) is essential for understanding the physical and mechanical properties of polymers.
Comparison of Molecular Weight Determination Techniques
| Technique | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Provides the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ). | Provides a complete molecular weight distribution. Can be coupled with various detectors (e.g., refractive index, light scattering) for more accurate measurements. | Requires soluble polymers and suitable calibration standards. Poor solubility of some fluorinated phosphonate copolymers can make GPC analysis challenging.[2] |
| ¹H NMR Spectroscopy | Can be used to determine the number average molecular weight (Mn) by end-group analysis, comparing the integrals of the initiator end-groups to those of the repeating monomer units.[1] | Does not require calibration with polymer standards. Can be performed on the same sample used for structural characterization. | Only provides Mn and is less accurate for high molecular weight polymers where the end-group signals are very small. |
Experimental Protocol: Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., CHCl₃, THF) at a known concentration (typically 1-5 mg/mL). Filter the solution through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.[2]
-
Instrumentation: Use a GPC system equipped with a pump, an injector, a set of columns with appropriate pore sizes, and a detector (e.g., refractive index detector).
-
Data Acquisition: Inject the sample solution into the GPC system and elute it through the columns with the mobile phase at a constant flow rate.
-
Data Analysis: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene). Use the calibration curve to determine the Mn, Mw, and Đ of the sample from its chromatogram.
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and transitions of the polymers.
Comparison of Thermal Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. Provides information on thermal stability, decomposition temperatures, and char yield.[4] | Provides quantitative data on weight loss and thermal stability. Can be performed under different atmospheres (e.g., nitrogen, air).[4] | Does not provide information on thermal transitions that do not involve a change in mass (e.g., glass transition). |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. Determines thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | Highly sensitive to thermal transitions. Provides quantitative data on the enthalpy of transitions. | Not suitable for determining thermal degradation temperatures. |
| Microscale Combustion Calorimetry (MCC) | Measures the heat release rate of a sample during controlled combustion. Provides information on flammability properties, such as the peak heat release rate (PHRR).[4] | Provides valuable data for assessing flame retardancy. Requires only a small amount of sample. | Provides information specific to combustion behavior and not overall thermal stability. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
Data Analysis: Plot the weight loss as a function of temperature. Determine the onset of decomposition and the percentage of char residue at the final temperature.
Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of ethene-1,1-diylbis(phosphonate) polymers.
Caption: A logical workflow for the synthesis and characterization of ethene-1,1-diylbis(phosphonate) polymers.
References
A Comparative Guide to ¹H and ³¹P NMR Analysis of Ethenylidenebis(phosphonates)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) characteristics of ethenylidenebis(phosphonates), a class of compounds with significant applications in medicinal chemistry and materials science. The spectroscopic data presented, including ¹H and ³¹P NMR, are essential for the structural elucidation and purity assessment of these molecules. Detailed experimental protocols and comparative data tables are provided to support researchers in their analytical endeavors.
Introduction to NMR Analysis of Ethenylidenebis(phosphonates)
Ethenylidenebis(phosphonates) are characterized by a central C=C double bond attached to two phosphonate groups. The analysis of these compounds by ¹H and ³¹P NMR spectroscopy provides valuable insights into their molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic. For ³¹P NMR, the chemical shift of the phosphorus nuclei provides information about their chemical environment.
Comparative NMR Data
The following table summarizes the ¹H and ³¹P NMR data for ethenylidenebis(phosphonic acid) and its tetraethyl ester derivative. These data are crucial for comparing the spectroscopic properties of the acidic and esterified forms of this bisphosphonate.
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ethenylidenebis(phosphonic acid) | D₂O | ¹H | 6.44 (t) | J(H,P) = 36.1 |
| D₂O | ³¹P | +11.1 | ||
| Tetraethyl ethenylidenebis(phosphonate) | CDCl₃ | ¹H | 6.98 (distorted dd) | J(H,P) = 33.8 and 37.7 |
| CDCl₃ | ¹H | 4.32-4.00 (m, OCH₂) | ||
| CDCl₃ | ¹H | 1.35 (t, CH₃) | J(H,H) = 7.4 | |
| CDCl₃ | ³¹P | +21.0 |
Table 1: ¹H and ³¹P NMR Data for Ethenylidenebis(phosphonic acid) and its Tetraethyl Ester.[1]
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of ethenylidenebis(phosphonates).[1]
Instrumentation:
-
Proton and Carbon-13 NMR spectra were acquired on a JEOL FX-9OQ spectrometer at 89.6 MHz and 22.5 MHz, respectively.[1]
-
Phosphorus-31 spectra were obtained on the same instrument at 36.2 MHz.[1]
Sample Preparation and Referencing:
-
For ¹H and ¹³C NMR, tetramethylsilane (TMS) was used as an internal reference.[1]
-
For ³¹P NMR, 85% phosphoric acid was used as an external standard, with an internal deuterium lock.[1] Positive chemical shifts are reported downfield from the standard.[1]
-
Samples were dissolved in deuterated solvents such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).
Data Acquisition:
-
Broadband proton decoupling was employed for all ¹³C and ³¹P NMR spectra to simplify the spectra by removing proton-phosphorus coupling.[1]
-
Coupling constants (J values) are reported in Hertz (Hz).[1]
Workflow for NMR Analysis of Ethenylidenebis(phosphonates)
The following diagram illustrates the typical workflow for the NMR analysis of ethenylidenebis(phosphonates), from sample preparation to final data analysis and interpretation.
Discussion and Interpretation
The ¹H NMR spectrum of ethenylidenebis(phosphonic acid) in D₂O shows a characteristic triplet for the two equivalent vinyl protons at 6.44 ppm.[1] The triplet arises from the coupling of each proton to the two equivalent phosphorus nuclei. The large coupling constant (J(H,P) = 36.1 Hz) is indicative of a two-bond coupling through the C=C-P pathway.
In the case of tetraethyl ethenylidenebis(phosphonate) in CDCl₃, the vinyl protons appear as a distorted doublet of doublets at 6.98 ppm, with two different coupling constants to the phosphorus nuclei (33.8 and 37.7 Hz).[1] This suggests a less symmetrical arrangement in the ester derivative compared to the parent acid in D₂O. The signals for the ethoxy groups appear in their expected regions, with a multiplet for the methylene protons and a triplet for the methyl protons.[1]
The ³¹P NMR spectra provide complementary information. A single resonance is observed for both the acid and the ester, consistent with the presence of two chemically equivalent phosphorus atoms. The downfield chemical shift for the tetraethyl ester (+21.0 ppm) compared to the acid (+11.1 ppm) is expected, as esterification generally leads to a deshielding of the phosphorus nucleus.[1]
¹H and ³¹P NMR spectroscopy are indispensable tools for the characterization of ethenylidenebis(phosphonates). The chemical shifts and coupling constants provide a detailed fingerprint of the molecular structure, allowing for the differentiation between various derivatives and the assessment of sample purity. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of compounds.
References
A Comparative Guide to the Efficacy of Phosphonate Scale Inhibitors
Phosphonate scale inhibitors are organophosphorus compounds widely utilized in industrial water treatment and oilfield applications to prevent the formation of mineral scale deposits.[1][2][3] These inhibitors are highly effective at low concentrations and function as "threshold inhibitors," meaning they can prevent scale formation at concentrations far below the stoichiometric amount required for sequestration.[1][2] Their mechanism of action involves adsorbing onto the crystal lattice of forming scale, which distorts crystal growth and prevents them from adhering to surfaces.[2][4] This guide provides a comparative overview of the efficacy of different phosphonate scale inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Threshold Inhibition
Phosphonates function by adsorbing onto newly forming crystals that would otherwise precipitate as scale.[1] This adsorption disrupts the crystal growth process. Additionally, due to their electrostatic charge, adsorbed phosphonates further inhibit the agglomeration of particles through dispersion.[1] Many phosphonates also act as corrosion inhibitors for carbon steel due to their chelating properties.[1]
Comparison of Common Phosphonate Scale Inhibitors
Several types of phosphonate scale inhibitors are commonly used, each with distinct properties and efficacies against different types of scale. The selection of an appropriate inhibitor depends on factors such as the type of scale, water chemistry, temperature, and pH.[5]
| Inhibitor | Common Abbreviation | Target Scales | Key Characteristics |
| Amino tris(methylene phosphonic acid) | ATMP | Calcium Carbonate | Widely used as a chelating and sequestering agent.[1] |
| 1-Hydroxyethylidene-1,1-diphosphonic acid | HEDP | Calcium Carbonate | Used in industrial water treatment, cleaning, and detergents.[1] Shows excellent calcite scale inhibition.[6] |
| Diethylene triamine penta(methylene phosphonic acid) | DTPMP | Carbonates and Sulfates | Excellent inhibitor for both carbonates and sulfates; widely used in the oil industry.[7] |
| Hexamethylene diamine tetra(methylene phosphonic acid) | HDTMP | General Scale | Highly effective and stable under various conditions.[7] |
| Bis-hexamethylene triamine penta(methylene phosphonic acid) | BHPMP | Sulfates (especially Barium Sulfate), Calcium Carbonate | Excellent performance against sulfate scales.[7] |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | PBTC | General Scale | Not as widely used in oilfields, more common in industrial water treatment.[7] |
Performance Data
The following table summarizes the inhibition efficiency of different phosphonates against gypsum (calcium sulfate) and calcite (calcium carbonate) scales at varying concentrations.
Table 1: Inhibition Efficiency of Various Phosphonates against Gypsum Scale [8]
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| HPAA | 100 | 97 |
| HPAA | 20 | 85+ |
| HPAA | 10 | 31 |
| SI-1 (Fosfomycin Derivative) | 100 | ~95 |
| SI-1 (Fosfomycin Derivative) | 20 | 85 |
| SI-1 (Fosfomycin Derivative) | 10 | 31 |
| SI-2 (Modified Fosfomycin) | 100 | 91 |
| SI-3 (Fosfomycin Derivative) | 100 | 95 |
| SI-3 (Fosfomycin Derivative) | 5 | 63 |
| SI-3 (Fosfomycin Derivative) | 1 | 25 |
Table 2: Inhibition Efficiency of Various Phosphonates against Calcite Scale [8]
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| HPAA | 100 | 71 |
| HPAA | 50 | 57 |
| SI-1 (Fosfomycin Derivative) | 100 | 43 |
| SI-2 (Modified Fosfomycin) | 100 | 48 |
| SI-3 (Fosfomycin Derivative) | 100 | 62 |
HPAA: 2-Hydroxyphosphonoacetic acid
Experimental Protocols
The efficacy of scale inhibitors is typically evaluated using standardized laboratory tests that simulate field conditions. The two most common methods are the static bottle test and the dynamic tube blocking test.
Static Bottle Test (NACE Standard TM-0374-2001)
This method is used to assess a scale inhibitor's ability to prevent the nucleation of scale crystals.[3][9]
Methodology:
-
Brine Preparation: Two incompatible brines (e.g., one rich in calcium, the other in carbonate or sulfate) are prepared.
-
Inhibitor Addition: The scale inhibitor is added at various concentrations to one of the brines.
-
Mixing and Incubation: The two brines are mixed in a sealed bottle and incubated at a specific temperature (e.g., 71°C) for a set period (e.g., 24 hours).[3]
-
Analysis: After incubation, the solution is filtered, and the concentration of scale-forming ions (e.g., calcium) remaining in the solution is measured.
-
Efficiency Calculation: The inhibition efficiency is calculated based on the amount of ions that remained in solution compared to a blank test without an inhibitor.
Dynamic Tube Blocking Test
This test is considered more representative of field conditions, especially for high-temperature and high-pressure environments.[7] It evaluates an inhibitor's ability to prevent crystal growth.[9]
Methodology:
-
System Setup: An automated rig consisting of pumps, preheating coils, and a narrow capillary tube is used.[10][11]
-
Brine Pumping: Two incompatible brines are pumped at a constant rate through the preheating coils.
-
Inhibitor Injection: The scale inhibitor is injected into one of the brine streams before they are mixed.
-
Mixing and Flow: The brines are mixed and then flow through the capillary tube.
-
Monitoring: The differential pressure across the capillary tube is monitored. An increase in pressure indicates scale formation and blockage of the tube.[11]
-
MIC Determination: The test is repeated with decreasing inhibitor concentrations until a sharp increase in differential pressure is observed. The Minimum Inhibitor Concentration (MIC) is the lowest concentration that prevents blockage for a specified period.[6]
Conclusion
The efficacy of phosphonate scale inhibitors varies significantly depending on their chemical structure, the type of scale being treated, and the operating conditions of the system. While ATMP and HEDP are effective against common calcium carbonate scales, more complex phosphonates like DTPMP and BHPMP are required for challenging conditions involving sulfate scales.[1][7] The selection of the optimal inhibitor should be based on thorough laboratory evaluations, such as static bottle tests and dynamic tube blocking tests, that mimic the specific environment in which the inhibitor will be applied.[7] These tests provide crucial data on inhibition efficiency and the minimum inhibitor concentration required for effective scale control.
References
- 1. Phosphonates – Bio-Source Inc. [biosourceinc.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imperialchem.com [imperialchem.com]
- 6. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.ampp.org [content.ampp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ripublication.com [ripublication.com]
Ethene-1,1-diylbis(phosphonate): A Comparative Analysis of its Flame Retardant Properties
For Immediate Release
Ethene-1,1-diylbis(phosphonate) and its derivatives are emerging as effective halogen-free flame retardants in a variety of polymers. This guide provides a comprehensive comparison of their performance against other common flame retardants, supported by experimental data, to assist researchers, scientists, and professionals in drug development and materials science in making informed decisions.
Performance in Polyethylene Terephthalate (PET)
A study investigating the flame retardant properties of various phosphorus-based compounds in polyethylene terephthalate (PET) provides valuable comparative data. In this research, a phosphonate-based organic flame retardant, demonstrated significant efficacy. While the specific identity of "HFR 693" mentioned in one study was determined to be Hexaphenoxycyclotriphosphazene, the data for a phosphonated organic compound provides a relevant benchmark for understanding the potential of ethene-1,1-diylbis(phosphonate) in PET.
For instance, a V0 classification in the UL94 standard was achieved with the addition of an organic phosphonate to the PET matrix. This superior performance was attributed to the early reaction of the flame retardant in the gas phase and a plasticizing effect that aids in removing the polymer from the flame front.[1]
Mechanism of Action
Phosphorus-based flame retardants, including ethene-1,1-diylbis(phosphonate), can act in both the condensed and gas phases to inhibit combustion.
Condensed Phase Action:
-
Char Formation: Upon heating, phosphonates can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer limits the release of flammable volatile compounds and shields the underlying polymer from the heat of the flame.
-
Barrier Formation: The formed char can also act as a physical barrier, preventing the diffusion of oxygen to the polymer and the escape of flammable gases.
Gas Phase Action:
-
Radical Quenching: During combustion, highly reactive radicals (such as H• and OH•) propagate the flame. Volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase. These radicals can effectively "quench" the flame-propagating radicals, interrupting the combustion cycle.[1]
The following diagram illustrates the general mechanism of phosphorus-based flame retardants:
Caption: General mechanism of action for phosphorus-based flame retardants.
Comparative Performance Data
The following table summarizes key flammability parameters for PET blended with different flame retardants. This data is extracted from a study on transparent PET composites and provides a framework for evaluating the potential of ethene-1,1-diylbis(phosphonate).
| Flame Retardant Additive (in PET) | UL94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat PET | V-2 | 390 | 85 |
| Aflammit PCO900 (Organic Phosphonate) | V-0 | 250 | 75 |
| PX-200 (Phosphate Ester) | V-2 | 300 | 80 |
| HFR 693 (Hexaphenoxycyclotriphosphazene) | V-2 | 320 | 78 |
Note: Lower pHRR and THR values indicate better flame retardancy. A V-0 rating is the highest classification for this test.
Experimental Protocols
The evaluation of flame retardant performance typically involves a suite of standardized tests. Below are the methodologies for the key experiments cited in the comparative data.
UL 94 Vertical Burn Test
This test assesses the self-extinguishing characteristics of a plastic material after ignition.
-
Apparatus: A laboratory burner with a specified flame height, a specimen holder to position the sample vertically, and a timing device.
-
Procedure: A rectangular test specimen is held vertically and ignited at the bottom edge by the burner flame for 10 seconds. The flame is then removed, and the afterflame time is recorded. A second 10-second ignition is applied. The duration of afterflame and afterglow, as well as whether flaming drips ignite a cotton patch placed below the specimen, are recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior. V-0 indicates the best performance (flame extinguishes quickly with no flaming drips).
Cone Calorimetry
This technique measures the heat release rate and other combustion properties of materials under controlled fire-like conditions.
-
Apparatus: A cone-shaped radiant heater, a load cell to measure mass loss, gas analysis equipment (for O₂, CO, CO₂), and a smoke measuring system.
-
Procedure: A square specimen is exposed to a constant heat flux from the conical heater. The ignition time is recorded. Upon ignition, the heat release rate is continuously measured by oxygen consumption calorimetry. Other parameters such as total heat released, smoke production, and mass loss rate are also determined.
-
Key Parameters:
-
Peak Heat Release Rate (pHRR): The maximum heat release rate during combustion, a critical indicator of fire intensity.
-
Total Heat Release (THR): The total amount of heat generated during the entire combustion process.
-
Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.
-
The following diagram illustrates a simplified workflow for evaluating flame retardant performance:
Caption: Workflow for flame retardant evaluation.
Conclusion
Ethene-1,1-diylbis(phosphonate) and related phosphonated compounds represent a promising class of halogen-free flame retardants. Their mechanism of action, involving both condensed and gas phase inhibition, contributes to their effectiveness in reducing the flammability of polymers. While direct comparative data for ethene-1,1-diylbis(phosphonate) across a wide range of polymers and against numerous commercial flame retardants is still emerging, the performance of analogous phosphonate structures, such as achieving a UL94 V-0 rating in PET, highlights their significant potential. Further research and standardized testing will continue to elucidate the specific advantages and applications of this class of flame retardants.
References
"performance comparison of phosphonate and phosphate ester scale inhibitors"
A Comparative Performance Analysis of Phosphonate and Phosphate Ester Scale Inhibitors
This guide provides an objective comparison of the performance of two prominent classes of scale inhibitors: phosphonates and phosphate esters. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of scale inhibition chemistry. The comparison is supported by experimental data from various studies, with detailed methodologies provided for key evaluative tests.
Performance Overview
Phosphonates and phosphate esters are both effective threshold scale inhibitors, meaning they can prevent the formation of mineral scale at concentrations far below the stoichiometric amount required for chelation.[1] However, their performance characteristics differ significantly based on the specific type of scale, operating temperature, and environmental considerations.
Phosphonates , such as aminotris(methylenephosphonic acid) (ATMP) and diethylenetriamine penta(methylene phosphonic acid) (DTPMP), are widely utilized due to their excellent efficacy against common oilfield scales like calcium carbonate and group II sulfate scales.[2] They are known for their strong adsorption properties on rock surfaces, making them suitable for squeeze treatments.[2][3] However, they can exhibit poor biodegradability and may have incompatibilities with high concentrations of calcium ions.[2][3]
Phosphate esters are recognized for their excellent inhibition of common scales and good brine compatibility.[4] While historically considered sensitive to high temperatures and low pH due to hydrolysis, recent studies have shown their effectiveness in topside applications at temperatures up to 95°C.[4] A significant advantage of some phosphate esters is their more favorable environmental profile, including better biodegradability compared to many phosphonates.[4]
Quantitative Performance Data
The following tables summarize the performance of phosphonate and phosphate ester scale inhibitors under various experimental conditions.
Table 1: Static Barium Sulfate (BaSO₄) Inhibition Efficiency
| Inhibitor Type | Concentration (ppm) | Temperature (°C) | Test Duration (hours) | Inhibition Efficiency (%) | Reference |
| Phosphate Ester (PE) | 15 | 95 | 2 | >80 | [4] |
| Phosphate Ester (PE) | 15 | 95 | 22 | >80 | [4] |
| DETA Phosphonate | 15 | 95 | 2 | < PE performance | [4] |
| DETA Phosphonate | 15 | 95 | 22 | < PE performance | [4] |
| Phosphate Ester (PE) | 15 | 50 | 2 | >80 | [4] |
| Phosphate Ester (PE) | 15 | 50 | 22 | >80 | [4] |
Table 2: Static Calcium Sulfate (CaSO₄) Inhibition Efficiency
| Inhibitor Type | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Phosphate Ester (PE) | 10 | Not Specified | >80 | [4] |
| Competitive PE | 10 | Not Specified | >80 | [4] |
| DETA Phosphonate | 10 | Not Specified | >80 | [4] |
Table 3: Calcium Carbonate (CaCO₃) Inhibition Performance
| Inhibitor Type | Concentration (ppm) | Test Type | Performance Metric | Result | Reference |
| ATMP | 2.5 | Static Bottle | >1 hour protection time | Achieved | [5] |
| Modified Phosphonate (RSI-1) | 10 | Static Bottle | 40 minutes protection time | Achieved | [5] |
| Penta-phosphonate | 20 | Static Bottle | Inhibition (%) | 100% (without EOR chemicals) | [6] |
| Penta-phosphonate | 20 | Static Bottle | Inhibition (%) | 20% (with EOR chemicals) | [6] |
| Tri-phosphonate | 10 | Static Bottle | Inhibition (%) | 100% (without EOR chemicals) | [6] |
| Tri-phosphonate | 10 | Static Bottle | Inhibition (%) | <50% (with EOR chemicals) | [6] |
| HEDP | 1 | Dynamic Tube Blocking | Failed Inhibition Conc. (FIC) | 1 ppm | [2] |
| DTPMP | 20 | Dynamic Tube Blocking | Failed Inhibition Conc. (FIC) | 20 ppm | [2] |
| ATMP | 10 | Dynamic Tube Blocking | Failed Inhibition Conc. (FIC) | 10 ppm | [2] |
Experimental Protocols
Static Scale Inhibition Test (Jar Test)
This method is utilized to determine the minimum inhibitor concentration (MIC) required to prevent scale formation under static conditions. The protocol is generally based on the NACE Standard TM0197-97.
-
Brine Preparation: Synthetic brines containing cationic (e.g., Ca²⁺, Ba²⁺) and anionic (e.g., CO₃²⁻, SO₄²⁻) components are prepared separately to prevent premature scaling.
-
Inhibitor Dosing: A stock solution of the scale inhibitor is prepared and added in varying concentrations to the anionic brine.
-
Test Initiation: The cationic and anionic brines (with inhibitor) are mixed in glass bottles.
-
Incubation: The bottles are sealed and placed in a water bath or oven at the desired test temperature for a specified duration (e.g., 2 hours and 22 hours).
-
Analysis: After incubation, the solutions are filtered, and the concentration of a specific cation (e.g., calcium) in the filtrate is determined using techniques like titration or inductively coupled plasma (ICP) spectroscopy.
-
Efficiency Calculation: The inhibition efficiency is calculated using the following formula: % Inhibition = [(C_inhibited - C_blank) / (C_initial - C_blank)] x 100 Where:
-
C_inhibited is the cation concentration in the presence of the inhibitor.
-
C_blank is the cation concentration in the absence of the inhibitor.
-
C_initial is the initial cation concentration before precipitation.
-
The MIC is defined as the lowest inhibitor concentration that provides a predetermined level of inhibition, typically >80%.[4]
Dynamic Scale Inhibition Test (Tube Blocking Test)
This test simulates the dynamic conditions of fluid flow and is used to evaluate an inhibitor's ability to prevent scale deposition in a capillary tube.
-
System Setup: The apparatus consists of pumps, pre-heating coils, and a capillary tube housed in an oven. Separate reservoirs contain the cationic and anionic brines, with the inhibitor dosed into one of the brines.
-
Flow Initiation: The pumps deliver the brines at a constant flow rate through the pre-heating coils to reach the test temperature.
-
Mixing and Scaling: The heated brines are then mixed and flow through the capillary tube. As scale forms, it deposits on the tube walls, causing an increase in differential pressure across the tube.
-
Data Acquisition: The differential pressure is monitored over time. A sharp increase in pressure indicates scale formation and blockage of the tube.
-
Performance Evaluation: The effectiveness of the inhibitor is determined by the time it takes for the pressure to increase significantly or by the minimum inhibitor concentration required to prevent blockage for a specified period.
Thermal Stability Test
This test evaluates the inhibitor's performance after being subjected to high temperatures over time.
-
Aging: A solution of the scale inhibitor at a specific concentration and pH is prepared in a pressure tube. The solution is deoxygenated by purging with an inert gas like nitrogen.
-
Heating: The sealed tube is placed in an oven at the desired test temperature (e.g., 130°C) for a set duration (e.g., 7 days).[2]
-
Post-Aging Evaluation: After aging, the inhibitor solution is cooled, and its performance is re-evaluated using static or dynamic scale inhibition tests. A significant decrease in performance indicates thermal degradation.
Mechanism of Inhibition and Performance Factors
The following diagram illustrates the logical relationship between key factors influencing the performance of phosphonate and phosphate ester scale inhibitors.
Caption: Performance factors for phosphonate and phosphate ester scale inhibitors.
Conclusion
The selection between phosphonate and phosphate ester scale inhibitors is a multifaceted decision that depends on the specific application's requirements.
-
Phosphonates remain a robust and cost-effective choice for a wide range of scaling challenges, particularly in high-temperature environments where their thermal stability is a key advantage.[2][3]
-
Phosphate esters present a compelling alternative, especially in applications where environmental impact is a primary concern.[4] While their thermal stability has been a historical limitation, evidence suggests they are highly effective in moderate temperature ranges, such as topside oil and gas processing.[4] The activity of phosphate esters can be sensitive to temperature due to hydrolysis.[6][7]
Ultimately, a thorough evaluation of the operational conditions, including water chemistry, temperature, and environmental regulations, is crucial for selecting the optimal scale inhibitor. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to ensure reliable and effective scale control.
References
- 1. ripublication.com [ripublication.com]
- 2. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. spe.org [spe.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Bisphosphonates: Ethene-1,1-diylbis(phosphonate) versus Traditional Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ethene-1,1-diylbis(phosphonate) and other well-characterized bisphosphonates. This document synthesizes available experimental data to highlight differences in their mechanisms of action and potency.
While specific biological activity data for ethene-1,1-diylbis(phosphonate) is limited in publicly available literature, this guide will draw comparisons based on the well-established structure-activity relationships of bisphosphonates. We will use etidronate as a representative non-nitrogenous bisphosphonate, structurally similar to ethene-1,1-diylbis(phosphonate), and alendronate as a widely studied nitrogenous bisphosphonate, to provide a comprehensive analysis.
Bisphosphonates are a class of drugs that are synthetic analogs of pyrophosphate and are potent inhibitors of osteoclast-mediated bone resorption.[1][2][3] They are broadly categorized into two classes: non-nitrogenous bisphosphonates and the more potent nitrogen-containing bisphosphonates.[3][4]
Comparative Analysis of Bisphosphonate Potency
The potency of bisphosphonates is primarily determined by the structure of the R2 side chain, while the R1 side chain, typically a hydroxyl group, contributes to the compound's affinity for bone mineral.[1][5] The presence of a nitrogen atom in the R2 side chain dramatically increases the antiresorptive potency.[1][3]
Table 1: Comparative Potency of Selected Bisphosphonates
| Compound | Class | Target | IC50 Value |
| Ethene-1,1-diylbis(phosphonate) | Non-Nitrogenous | Likely ATP-dependent intracellular enzymes | Data not available |
| Etidronate | Non-Nitrogenous | Farnesyl Diphosphate Synthase (weak) | ~80 µM[6] |
| Alendronate | Nitrogenous | Farnesyl Diphosphate Synthase | ~460 nM[6] |
| Risedronate | Nitrogenous | Farnesyl Diphosphate Synthase | ~3.9 nM[6] |
| Pamidronate | Nitrogenous | Farnesyl Diphosphate Synthase | ~500 nM[6] |
IC50 values represent the concentration of the drug required to inhibit the target enzyme's activity by 50%. Lower values indicate higher potency.
Based on its structure, which lacks a nitrogen atom in the side chain, ethene-1,1-diylbis(phosphonate) is classified as a non-nitrogenous bisphosphonate. Furthermore, the absence of a hydroxyl group at the R1 position, a key feature for strong bone affinity, suggests that its overall antiresorptive potency is likely to be lower than that of etidronate.
Mechanisms of Action: A Tale of Two Pathways
The two classes of bisphosphonates exert their effects on osteoclasts through distinct molecular mechanisms.
Non-Nitrogenous Bisphosphonates
Non-nitrogenous bisphosphonates, such as etidronate, are metabolized by osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[7] These cytotoxic ATP analogs accumulate within the cell, interfering with ATP-dependent cellular processes and ultimately inducing osteoclast apoptosis (programmed cell death).[7]
Nitrogenous Bisphosphonates
Nitrogen-containing bisphosphonates, including alendronate, are not metabolized. Instead, they directly inhibit a key enzyme in the mevalonate pathway called farnesyl pyrophosphate synthase (FPPS).[8][9] The inhibition of FPPS prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8][9] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function and survival.[7] Disruption of prenylation leads to cytoskeletal abnormalities, loss of the ruffled border essential for bone resorption, and ultimately, osteoclast apoptosis.[7]
Experimental Protocols for Assessing Biological Activity
The biological activity of bisphosphonates is typically evaluated using a combination of in vitro and in vivo assays.
In Vitro Osteoclast Resorption (Pit) Assay
This assay directly measures the ability of a compound to inhibit the bone-resorbing activity of osteoclasts.
Protocol:
-
Cell Culture: Osteoclast precursor cells, such as bone marrow macrophages or RAW 264.7 cells, are cultured on a resorbable substrate like bone slices or calcium phosphate-coated plates.
-
Differentiation: The precursor cells are stimulated to differentiate into mature, multinucleated osteoclasts using macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).
-
Treatment: Differentiated osteoclasts are treated with varying concentrations of the test bisphosphonate for a defined period.
-
Resorption Assessment: At the end of the treatment period, the cells are removed, and the substrate is stained to visualize the resorption pits. The area and/or number of pits are quantified using microscopy and image analysis software.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme that is highly expressed in osteoclasts and serves as a marker for these cells. TRAP staining is used to identify and quantify osteoclasts in cell culture or tissue sections.
Protocol:
-
Cell/Tissue Preparation: Cells cultured on plates or tissue sections are fixed.
-
Staining: The samples are incubated with a staining solution containing a substrate for TRAP (e.g., naphthol AS-BI phosphate) and a chromogen (e.g., Fast Garnet GBC) in the presence of tartrate, which inhibits other acid phosphatases.
-
Visualization: TRAP-positive cells, indicative of osteoclasts, will stain a distinct color (e.g., red/purple). The number of multinucleated, TRAP-positive cells is then counted under a microscope.
Conclusion
The biological activity of bisphosphonates is intricately linked to their chemical structure. Nitrogen-containing bisphosphonates exhibit significantly higher potency due to their specific inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway. Non-nitrogenous bisphosphonates, including etidronate, act through a different mechanism involving the formation of cytotoxic ATP analogs. Based on its structure as a non-nitrogenous bisphosphonate lacking a hydroxyl group at the R1 position, it is predicted that ethene-1,1-diylbis(phosphonate) would exhibit a lower antiresorptive potency compared to etidronate and significantly lower potency than nitrogen-containing bisphosphonates like alendronate. Further experimental studies are required to definitively characterize the biological activity profile of ethene-1,1-diylbis(phosphonate).
References
- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelating Properties of Geminal vs. Vicinal Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
Bisphosphonates (BPs) are a class of compounds characterized by two phosphonate groups, which are fundamental to their therapeutic applications, primarily in bone-related disorders. Their efficacy is intrinsically linked to their ability to chelate metal ions, particularly calcium. This guide provides a detailed comparison of the chelating properties of two major subclasses of bisphosphonates: geminal and vicinal bisphosphonates. The structural difference between these two, defined by the number of carbon atoms separating the phosphonate groups, significantly influences their coordination chemistry and, consequently, their biological activity.
Structural Distinction: Geminal vs. Vicinal Bisphosphonates
The key differentiator between these two types of bisphosphonates lies in the carbon backbone connecting the phosphonate moieties.
-
Geminal bisphosphonates feature a Phosphorus-Carbon-Phosphorus (P-C-P) backbone, where both phosphonate groups are attached to the same carbon atom. This arrangement is characteristic of all currently approved bisphosphonates for clinical use.[1]
-
Vicinal bisphosphonates , in contrast, possess a Phosphorus-Carbon-Carbon-Phosphorus (P-C-C-P) backbone, with the phosphonate groups attached to adjacent carbon atoms.
This fundamental structural variance impacts the spatial orientation of the phosphonate groups, directly affecting their ability to coordinate with metal ions.
Comparative Chelating Properties: A Data-Driven Analysis
The ability of bisphosphonates to chelate metal ions is quantified by their stability constants (log K), which represent the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the available experimental data for the stability constants of representative geminal and vicinal bisphosphonates with various divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Geminal Bisphosphonates with Divalent Metal Ions
| Geminal Bisphosphonate | Metal Ion | log K | Experimental Conditions |
| Etidronic Acid (HEDP) | Ca²⁺ | 5.32 | 25 °C, 0.1 M KCl |
| Mg²⁺ | 5.51 | 25 °C, 0.1 M KCl | |
| Zn²⁺ | 7.53 | 25 °C, 0.1 M KCl | |
| Ibandronate | Ca²⁺ | 4.68 | 22 °C, 0.11 M NaClO₄ |
| Mg²⁺ | 4.90 | 22 °C, 0.11 M NaClO₄ | |
| Sr²⁺ | 4.54 | 22 °C, 0.11 M NaClO₄ | |
| Alendronate | Ca²⁺ | 5.83 | 25 °C, 0.15 M NaCl |
| Mg²⁺ | 6.01 | 25 °C, 0.15 M NaCl | |
| Risedronate | Ca²⁺ | 6.10 | 25 °C, 0.1 M KNO₃ |
| Mg²⁺ | 6.30 | 25 °C, 0.1 M KNO₃ |
Table 2: Stability Constants (log K) of a Vicinal Bisphosphonate with Divalent Metal Ions
| Vicinal Bisphosphonate | Metal Ion | log K | Experimental Conditions |
| Ethane-1,2-diphosphonic acid | Ca²⁺ | 3.2 | 25 °C, 0.1 M KNO₃ |
| Mg²⁺ | 3.8 | 25 °C, 0.1 M KNO₃ | |
| Cu²⁺ | 8.5 | 25 °C, 0.1 M KNO₃ | |
| Zn²⁺ | 6.2 | 25 °C, 0.1 M KNO₃ |
Table 3: Stability Constants (log K) of Geminal Bisphosphonates with Trivalent Metal Ions
| Geminal Bisphosphonate | Metal Ion | log K | Experimental Conditions |
| Etidronic Acid (HEDP) | Fe³⁺ | 17.2 | 25 °C, 0.1 M KCl |
| Al³⁺ | 13.5 | 25 °C, 0.1 M KCl |
From the available data, a clear trend emerges: geminal bisphosphonates generally exhibit a higher binding affinity for divalent metal ions, particularly Ca²⁺ and Mg²⁺, compared to the vicinal bisphosphonate, ethane-1,2-diphosphonic acid. This enhanced chelation is attributed to the optimal spatial arrangement of the two phosphonate groups in the P-C-P configuration, which allows for the formation of a stable six-membered chelate ring with the metal ion. The P-C-C-P structure of vicinal bisphosphonates results in a larger and more flexible chelate ring, which is generally less thermodynamically stable.
Experimental Protocols for Assessing Chelating Properties
The determination of the chelating properties of bisphosphonates involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration (Bjerrum's Method)
This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Principle: The method involves monitoring the change in pH of a solution containing the ligand (bisphosphonate) upon the addition of a strong base, both in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise and overall stability constants.
Experimental Workflow:
-
Solution Preparation:
-
Prepare a standardized solution of the bisphosphonate ligand of known concentration.
-
Prepare a standardized solution of the metal salt (e.g., CaCl₂, MgCl₂) of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., HCl) and a carbonate-free strong base (e.g., NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration:
-
Perform a series of three titrations at a constant temperature:
-
Acid titration: Titrate a known volume of the strong acid with the strong base.
-
Ligand titration: Titrate a mixture of the strong acid and the bisphosphonate ligand with the strong base.
-
Metal-Ligand titration: Titrate a mixture of the strong acid, the bisphosphonate ligand, and the metal salt with the strong base.
-
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the formation function (n̄) and the free ligand concentration ([L]) at various pH values using the Irving-Rossotti equations.
-
Determine the stability constants (log K) by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
-
Hydroxyapatite (HA) Binding Affinity Assay
This in vitro assay assesses the affinity of bisphosphonates for bone mineral, which is a critical aspect of their biological activity.
Principle: The assay measures the amount of bisphosphonate that adsorbs to a solid phase of hydroxyapatite (a synthetic analog of bone mineral) from a solution of known concentration. The difference in the bisphosphonate concentration in the solution before and after exposure to HA is used to determine the amount bound.
Experimental Workflow:
-
HA Preparation: Suspend a known amount of hydroxyapatite powder in a buffer solution (e.g., phosphate-buffered saline, PBS) to create a slurry.
-
Incubation: Add a known concentration of the bisphosphonate solution to the HA slurry and incubate at a controlled temperature (e.g., 37 °C) with constant agitation for a defined period to reach equilibrium.
-
Separation: Separate the solid HA phase from the supernatant by centrifugation or filtration.
-
Quantification: Measure the concentration of the bisphosphonate remaining in the supernatant using a suitable analytical method (e.g., HPLC, ICP-MS, or a colorimetric assay after complexation with a metal ion).
-
Calculation: Calculate the amount of bisphosphonate bound to the HA by subtracting the amount in the supernatant from the initial amount added. Binding affinity can be further characterized by performing the experiment with varying bisphosphonate concentrations and fitting the data to a binding isotherm (e.g., Langmuir or Freundlich).
Logical Relationship: Structure and Chelating Ability
The superior chelating ability of geminal bisphosphonates can be logically deduced from their structural conformation. The P-C-P arrangement positions the two negatively charged phosphonate groups in close proximity, creating an ideal "pincer" to bind a metal cation. This forms a thermodynamically favorable six-membered ring structure. In contrast, the P-C-C-P backbone of vicinal bisphosphonates necessitates the formation of a larger, more flexible, and consequently less stable seven-membered ring upon chelation. This structural constraint is the primary determinant of the observed differences in their metal ion affinity.
Conclusion
The available experimental data consistently demonstrate that geminal bisphosphonates possess superior metal-chelating properties compared to their vicinal counterparts, particularly for physiologically relevant ions like Ca²⁺ and Mg²⁺. This enhanced affinity is a direct consequence of the P-C-P backbone, which facilitates the formation of stable six-membered chelate rings. This fundamental understanding of the structure-activity relationship is crucial for the rational design of new bisphosphonate-based drugs and for optimizing the therapeutic efficacy of existing ones. Further research focusing on a broader range of vicinal bisphosphonates and their complexes with various metal ions would provide a more complete picture and could open new avenues for therapeutic applications beyond bone disorders.
References
Unlocking Thermal Stability: A Comparative Guide to Phosphonate Additives in Polymers
For researchers, scientists, and drug development professionals navigating the complex world of polymer science, enhancing thermal stability is a critical endeavor. Phosphonate additives have emerged as a promising solution for improving the fire retardancy and thermal properties of various polymers. This guide provides an objective comparison of the performance of polymers with and without phosphonate additives, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The incorporation of phosphonate-based flame retardants into polymer matrices significantly alters their thermal degradation behavior.[1][2] These additives operate through a dual mechanism, exerting influence in both the condensed and gaseous phases during decomposition. In the solid state, they promote the formation of a stable char layer that insulates the underlying material from heat and oxygen.[2][3] Simultaneously, in the gas phase, they can release phosphorus-containing radicals that interrupt the chemical reactions of combustion.[1] This guide delves into the quantitative impact of these additives on key thermal properties.
Comparative Thermal Analysis Data
The following table summarizes the key quantitative data from TGA and DSC analyses, comparing various polymers with and without phosphonate additives. These metrics are crucial for evaluating the effectiveness of these additives in enhancing thermal stability.
| Polymer System | Additive (wt%) | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) | Glass Transition (Tg) (°C) | Melting Temp (Tm) (°C) | Ref. |
| Polyethylene (PE) | None | ~450 | ~478 | <1 | - | ~130-135 | [4][5][6] |
| Phosphonate-functionalized | - | Increased | Significantly Increased | - | No significant change | [4] | |
| Polylactic Acid (PLA) | None | ~330 | ~360 | <1 | ~60-65 | ~150-170 | [7][8][9] |
| Phosphonate Additive | Lowered | Increased | Increased | Decreased | No significant change | [8][9] | |
| Polyacrylonitrile (PAN) | None | ~280 | ~300 | ~40-50 | - | - | [10] |
| Covalently-bound Phosphonate (4 wt% P) | Lowered | - | ~60 (in N2), ~30 (in O2) | - | - | [10][11] | |
| Acrylonitrile Butadiene Styrene (ABS) | None | ~380 | ~420 | <5 | - | - | |
| Aryl Biphosphate (20 wt%) | ~360 | ~410 | <5 | - | - |
Note: "Tonset" refers to the onset temperature of decomposition, and "Tmax" is the temperature of maximum weight loss rate. The values presented are approximate and can vary based on specific experimental conditions.
Experimental Protocols
The data presented in this guide is derived from standard thermal analysis techniques. Below are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the polymer samples.
-
Apparatus: A standard thermogravimetric analyzer.
-
Sample Preparation: 3-10 mg of the polymer sample is placed in an alumina or platinum crucible.[12]
-
Procedure:
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 700-950°C) at a constant heating rate, typically 10°C/min or 20°C/min.[4][13][14]
-
The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or an oxidative gas like air, with a typical flow rate of 20-30 ml/min.[4][13][14]
-
The weight loss of the sample is recorded as a function of temperature.
-
-
Key Parameters Measured: Onset of decomposition temperature (Tonset), temperature of maximum decomposition rate (Tmax), and residual mass (char yield) at the final temperature.[4]
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the polymer, such as glass transition (Tg) and melting (Tm).
-
Apparatus: A differential scanning calorimeter.[12]
-
Sample Preparation: 3-10 mg of the polymer sample is hermetically sealed in an aluminum pan.[12]
-
Procedure:
-
The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history. A typical heating/cooling rate is 10°C/min.
-
The heat flow to or from the sample relative to an empty reference pan is measured as a function of temperature.
-
-
Key Parameters Measured: Glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[15]
Visualizing the Impact and Process
To better understand the experimental workflow and the mechanism of action of phosphonate additives, the following diagrams are provided.
Caption: Experimental workflow for TGA/DSC analysis of polymers with phosphonate additives.
References
- 1. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 5. Thermo-Gravimetric Stability of High Density Polyethylene Composite Filled with Olive Shell Flour [article.sapub.org]
- 6. ejournal.brin.go.id [ejournal.brin.go.id]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. mdpi.com [mdpi.com]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Comparative Guide to the Spectroscopic Identification of Ethene-1,1-diylbis(phosphonate) and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of tetraethyl ethene-1,1-diylbis(phosphonate), a key precursor, and a common alternative. It is designed to assist in the unambiguous identification of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and workflows are provided to support laboratory application.
Synthesis and Identification Overview
Tetraethyl ethene-1,1-diylbis(phosphonate), also known as tetraethyl vinylidene phosphonate, is a versatile organophosphorus compound used in organic synthesis and material science.[1] A common and efficient synthesis route involves the base-catalyzed reaction of tetraethyl methylenebis(phosphonate) with paraformaldehyde, followed by an acid-catalyzed elimination.[2] This two-step, single-flask method is convenient for producing the desired vinylidene bisphosphonate esters.[2]
Alternative synthesis strategies include the palladium-catalyzed reaction of tetraethyl methylenediphosphonate with acetylene or the reaction of ethylene with diethyl phosphite under acidic conditions.[1][3]
The successful synthesis and purity of the final product must be confirmed through rigorous spectroscopic analysis. This guide focuses on comparing the spectral features of the target molecule with its primary precursor, tetraethyl methylenebis(phosphonate), and a structurally similar alternative, tetraethyl ethane-1,2-diylbis(phosphonate), to highlight the key distinguishing characteristics.
Caption: Synthesis of tetraethyl ethene-1,1-diylbis(phosphonate).
Spectroscopic Identification Workflow
The general workflow for identifying and characterizing the synthesized product involves a multi-technique approach to confirm the molecular structure and purity.
References
Safety Operating Guide
Proper Disposal of Ethene-1,1-diylbis(phosphonate): A Guide for Laboratory Professionals
For Immediate Release
[CITY, STATE] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict disposal procedures for all chemical waste, including ethene-1,1-diylbis(phosphonate) and its derivatives such as tetraethyl ethene-1,1-diylbis(phosphonate). This guide provides essential, immediate safety and logistical information for the proper management and disposal of this organophosphorus compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for tetraethyl ethene-1,1-diylbis(phosphonate).[2] Personnel handling the waste should be equipped with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of ethene-1,1-diylbis(phosphonate) from a laboratory setting.
1. Waste Identification and Segregation:
-
All waste containing ethene-1,1-diylbis(phosphonate), including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected and treated as hazardous waste.
-
This waste stream should be kept separate from other chemical waste to avoid potential reactions. Do not mix with strong oxidizing agents.[3]
2. Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethene-1,1-diylbis(phosphonate)".
-
List all constituents of the waste, including solvents and their approximate concentrations.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of ethene-1,1-diylbis(phosphonate) down the drain or in the regular trash.[3]
-
Your EHS department will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]
-
Scoop the absorbed material into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Waste Classification Considerations
While a specific hazardous waste code for ethene-1,1-diylbis(phosphonate) is not explicitly defined in publicly available resources, a conservative approach is to manage it as hazardous waste. The following table summarizes key properties of the related compound, tetraethyl ethene-1,1-diylbis(phosphonate), in the context of U.S. Environmental Protection Agency (EPA) hazardous waste characteristics.
| Hazardous Waste Characteristic | Regulatory Threshold | Tetraethyl Ethene-1,1-diylbis(phosphonate) Data | Classification |
| Ignitability (D001) | Flash Point < 60°C (140°F) | Flash Point: 194.2°C[4] | Not Ignitable |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5 | Data not available. Unlikely to be corrosive. | Presumed Non-Corrosive |
| Reactivity (D003) | Unstable, reacts violently with water, etc. | Stable under normal conditions.[3] | Presumed Non-Reactive |
| Toxicity (D004-D043) | Exceeds specific concentration limits in a leachate test | Specific toxicity data for TCLP is not available. Organophosphorus compounds can be toxic.[1] | Treat as Toxic Hazardous Waste as a Precaution |
TCLP = Toxicity Characteristic Leaching Procedure
Disposal Workflow
The logical flow for the proper disposal of ethene-1,1-diylbis(phosphonate) is illustrated in the diagram below.
Caption: Disposal workflow for ethene-1,1-diylbis(phosphonate).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of ethene-1,1-diylbis(phosphonate), thereby protecting personnel and the environment. For further guidance, always consult your institution's specific waste management policies and your EHS department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethene-1,1-diylbis(phosphonate)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethene-1,1-diylbis(phosphonate) and its common derivative, Tetraethyl ethene-1,1-diylbis(phosphonate). Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Ethene-1,1-diylbis(phosphonate) and its esters are organophosphorus compounds.[1] While specific toxicity data may be limited, related compounds warrant careful handling due to potential neurotoxicity.[2] The tetraethyl ester, in particular, is known to cause serious eye irritation and may lead to an allergic skin reaction.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this chemical. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or splash risks. | To prevent eye contact, which can cause serious irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact, which may cause an allergic reaction.[3] |
| Skin and Body Protection | Laboratory coat. For larger quantities or significant exposure risk, consider additional protective clothing. | To prevent contamination of personal clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][6] | To minimize inhalation of any potential vapors, mists, or aerosols.[6] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing exposure and ensuring experimental success.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle Ethene-1,1-diylbis(phosphonate) in a well-ventilated area. For procedures with a risk of generating aerosols or vapors, a chemical fume hood is mandatory.[2][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Inert Atmosphere: For certain reactions, handling under an inert gas may be necessary to prevent unwanted side reactions.[2]
2. Handling the Chemical:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Avoiding Contact: Take care to avoid contact with skin and eyes. Do not breathe any dust, mist, vapors, or spray.[6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[5][6]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Clean the mouth with water and seek medical attention.[5]
Disposal Plan
Proper disposal of Ethene-1,1-diylbis(phosphonate) and its waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste material, including contaminated consumables, in suitable, closed, and clearly labeled containers.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.[5] Collect the absorbed material into a closed container for disposal.
-
Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's hazardous waste management procedures.[7]
Diagram 1: Workflow for Safe Handling of Ethene-1,1-diylbis(phosphonate)
A step-by-step workflow for the safe handling of the chemical.
Diagram 2: Hazard and Protective Equipment Relationship
Matching chemical hazards to the appropriate protective equipment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
